molecular formula C8H8BrN3O B571820 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1310318-42-3

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Número de catálogo: B571820
Número CAS: 1310318-42-3
Peso molecular: 242.076
Clave InChI: FZMQOTXVKKBILO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a high-value chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of fused, rigid, and planar N-heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to its significant synthetic versatility and diverse biological activities. The presence of the bromine atom at the 3-position makes this compound a particularly versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships. Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy. They act as ATP-competitive and allosteric inhibitors of various kinases implicated in oncogenesis, including CK2, EGFR, B-Raf, and MEK. The inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma, while EGFR-targeting derivatives show promise in non-small cell lung cancer (NSCLC) treatment. The core structure serves as a key precursor in the synthesis of compounds evaluated for their cytotoxicity, kinase selectivity, and antiproliferative effects in both in vitro and in vivo studies. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Propiedades

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMQOTXVKKBILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1]

Executive Summary & Core Identity

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a fused heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3][4][5] This specific congener serves as a high-value "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an ideal template for designing inhibitors of cyclin-dependent kinases (CDKs), PI3K, and other ATP-binding proteins.

The presence of the bromine atom at the C-3 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Chemical Identity Table[1][5]
PropertyDetail
Chemical Name 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS Number 1429309-27-2
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.07 g/mol
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents 3-Bromo, 5,6-Dimethyl, 7-Oxo (tautomeric with 7-Hydroxy)
Solubility Low in water; soluble in DMSO, DMF, and hot Ethanol
Appearance Off-white to pale yellow solid

Synthesis & Reaction Engineering

The synthesis of this scaffold relies on the regioselective condensation of an aminopyrazole with a

1Ethyl 2-methylacetoacetate1
Retrosynthetic Analysis

The construction of the bicyclic core is achieved via a [3+3] cyclocondensation.[1]

  • Fragment A (Binucleophile): 4-Bromo-1H-pyrazol-5-amine (or 3-aminopyrazole followed by bromination).[1]

  • Fragment B (Biselectrophile): Ethyl 2-methyl-3-oxobutanoate (Ethyl 2-methylacetoacetate).[1]

Optimized Synthetic Protocol

Objective: Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one on a 10 mmol scale.

Reagents:

  • 4-Bromo-1H-pyrazol-5-amine (1.62 g, 10 mmol)[1]

  • Ethyl 2-methylacetoacetate (1.58 g, 11 mmol, 1.1 equiv)[1]

  • Glacial Acetic Acid (20 mL)

  • Solvent for workup: Ethanol, Diethyl Ether

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1H-pyrazol-5-amine in glacial acetic acid.

  • Addition: Add Ethyl 2-methylacetoacetate dropwise to the stirring solution at room temperature.

    • Note: The slight excess of the

      
      -keto ester ensures complete consumption of the limiting aminopyrazole.[1]
      
  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the amine starting material.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. The product often precipitates directly from the acetic acid upon cooling.

  • Isolation: If precipitation is slow, concentrate the solvent volume by 50% under reduced pressure and add cold ethanol or diethyl ether to induce crystallization.[1]

  • Purification: Filter the solid and wash with cold ethanol followed by diethyl ether to remove unreacted

    
    -keto ester and acetic acid traces.
    
  • Drying: Dry the solid under vacuum at 50°C to constant weight.

Mechanism & Regioselectivity: The exocyclic amine of the pyrazole attacks the ketone of the

11

Synthesis Workflow Diagram

SynthesisPathStart14-Bromo-1H-pyrazol-5-amineInterImine IntermediateStart1->Inter Nucleophilic Attack(AcOH, Reflux)Start2Ethyl 2-methylacetoacetateStart2->InterProduct3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-oneInter->Product Cyclization & -EtOH

Figure 1: Condensation pathway for the synthesis of the target scaffold.[1][6][7]

Functionalization & Medicinal Chemistry Utility

The 3-bromo substituent is a "chemical hook" designed for late-stage diversification.[1] This allows researchers to maintain the core binding geometry (often mimicking the adenine ring of ATP) while exploring hydrophobic pockets via the C-3 position.[1]

Suzuki-Miyaura Cross-Coupling

The most common transformation is the coupling with aryl or heteroaryl boronic acids.[1]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.[1]

  • Outcome: Installs aromatic systems (e.g., phenyl, pyridine) at C-3.[1]

  • Application: Used to extend the molecule into the "gatekeeper" region of kinase enzymes.[1]

Chlorination of the Carbonyl (C-7)

To access the 7-amino or 7-alkoxy derivatives, the 7-oxo group must first be activated.[1]

  • Reagent: POCl₃ (Phosphorus oxychloride).[1][6]

  • Product: 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine.[1]

  • Utility: The resulting chloride is highly reactive toward nucleophilic aromatic substitution (SₙAr) with amines, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine).[1]

SAR Logic Diagram

SAR_LogicCore3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-oneSuzukiSuzuki Coupling(Aryl/Heteroaryl)Core->Suzuki Functionalize C-3POCl3Chlorination (POCl3)-> 7-Cl DerivativeCore->POCl3 Activate C-7KinaseTarget: Kinase Inhibitors(ATP Competitive)Suzuki->Kinase Optimize PotencySnArSnAr Displacement(Amines/Alkoxides)POCl3->SnAr Diversify C-7GABATarget: GABA-A Modulators(Sedative/Anxiolytic)SnAr->GABA Optimize Solubility/PK

Figure 2: Strategic derivatization pathways for drug discovery campaigns.

Safety & Handling

  • Hazard Identification: As a halogenated heterocycle, treat as a potential irritant.[1] The precursor (aminopyrazole) and reagents (acetic acid) require standard PPE (gloves, goggles, fume hood).[1]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizing agents.[1]

  • Stability: The pyrazolo[1,5-a]pyrimidine core is generally stable to hydrolysis but the C-Br bond is sensitive to light over prolonged periods; store in amber vials.[1]

References

  • SciSupplies Catalog . 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Product Page. CAS Verification.[1][5] Link

  • National Institutes of Health (NIH) - PubChem .[1] Pyrazolo[1,5-a]pyrimidine Scaffold Data. Link

  • ResearchGate . Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK Inhibitors. (General synthetic methodology for the scaffold). Link

  • MDPI . Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives. (Detailed SAR and functionalization protocols). Link[1]

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Executive Technical Summary

The molecule 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it functions as a bioisostere of the purine ring system (specifically adenine), allowing it to interact effectively with the ATP-binding hinge region of various kinases.[1]

The specific functionalization of this scaffold—a bromine "warhead" at C3 and a lactam moiety at C7—creates a versatile platform for divergent synthesis. The C3-bromide serves as an orthogonal handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the C7-lactam provides a tunable hydrogen-bonding interface or a precursor for nucleophilic aromatic substitution (


). This guide details the rigorous synthesis, tautomeric behavior, and strategic application of this core in developing inhibitors for targets such as CDK2 , Trk , and Pim-1 .

Structural Analysis & Tautomerism

Understanding the physicochemical behavior of the 7(4H)-one moiety is critical for accurate docking simulations and solubility profiling.

The Chameleon Effect: Tautomeric Equilibrium

The pyrazolo[1,5-a]pyrimidin-7-one system exists in a dynamic equilibrium between the lactam (keto) , lactim (enol) , and NH-tautomer forms.

  • Solid State: X-ray crystallographic studies of analogous scaffolds confirm that the 7(4H)-one (Lactam) form is dominant in the solid state due to intermolecular hydrogen bonding dimers [1].

  • Solution State: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the lactam often remains the major species. However, under basic conditions or during specific enzymatic interactions, the 7-hydroxy (enol) character becomes significant, influencing binding affinity.

Implication: When designing inhibitors, researchers must account for the H-bond donor capability of the N4-H and the acceptor capability of the C7=O.

Tautomerism Keto Lactam Form (Dominant) (7(4H)-one) H-Bond Donor: N4-H H-Bond Acceptor: C7=O Enol Lactim Form (Minor) (7-hydroxy) H-Bond Donor: O-H Aromatic Character Increased Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium between the dominant lactam (left) and lactim (right) forms. The lactam form is generally preferred in the solid state and neutral solution.

Validated Synthetic Protocol

The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is best achieved through a regioselective cyclocondensation followed by electrophilic halogenation .

Step 1: Construction of the Bicyclic Core
  • Reaction: Condensation of 3-amino-1H-pyrazole with ethyl 2-methylacetoacetate.

  • Regioselectivity Logic: The exocyclic amine of the pyrazole is more nucleophilic than the ring nitrogen. It attacks the more electrophilic ketone carbonyl of the

    
    -keto ester first, forming a Schiff base intermediate. Subsequent cyclization occurs via the ring nitrogen attacking the ester carbonyl [2].
    
  • Why Glacial Acetic Acid? It acts as both solvent and acid catalyst, promoting the dehydration of the intermediate and driving the equilibrium toward the stable aromatic bicyclic system.

Protocol:

  • Charge a round-bottom flask with 3-amino-1H-pyrazole (1.0 equiv) and ethyl 2-methylacetoacetate (1.1 equiv).

  • Add Glacial Acetic Acid (10 vol relative to amine).

  • Reflux at 110°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Cool to room temperature. The product often precipitates.

  • Pour into ice-water. Filter the solid, wash with water and cold ethanol.

  • Yield: Typically 70–85%.

  • Validation:

    
    H NMR should show two methyl singlets (approx. 
    
    
    
    2.2–2.5 ppm) and the absence of ethyl ester signals.
Step 2: C3-Bromination
  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or Chloroform.

  • Mechanism: Electrophilic aromatic substitution. The C3 position of the pyrazole ring is highly electron-rich and selectively reacts with the bromonium ion source.

Protocol:

  • Dissolve the core from Step 1 in Acetonitrile (0.1 M concentration).

  • Add NBS (1.05 equiv) portion-wise at 0°C to prevent over-bromination.

  • Stir at room temperature for 1–2 hours.

  • Quench with saturated sodium thiosulfate (to remove active bromine).

  • Extract or filter the precipitate. Recrystallize from EtOH if necessary.

  • Validation: Mass spectrometry (ESI+) will show the characteristic M and M+2 bromine isotope pattern (1:1 ratio).

Synthesis Reactants 3-Amino-1H-pyrazole + Ethyl 2-methylacetoacetate Core 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Bicyclic Core) Reactants->Core Cond1 Glacial AcOH, Reflux, 4h (Cyclocondensation) Final 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Target Scaffold) Core->Final Cond2 NBS, ACN, 0°C -> RT (Electrophilic Substitution)

Figure 2: Step-wise synthesis of the target scaffold ensuring regiochemical fidelity.

Physicochemical Profile & Data Summary

PropertyValue / CharacteristicRelevance
Molecular Formula

Core composition
Molecular Weight ~242.07 g/mol Fragment-like, ideal for growing
ClogP ~1.2 (Estimated)Good lipophilicity for cell permeability
H-Bond Donors 1 (N-H)Key interaction with Kinase Hinge (e.g., Glu/Met residues)
H-Bond Acceptors 3 (N, O, N)Versatile binding
Solubility Low in water; High in DMSO/DMFRequires formulation for biological assays
UV

~280–320 nmCharacteristic of conjugated heteroaromatics [3]

Pharmacological Applications & Divergent Functionalization

This scaffold is not merely an end-product; it is a branching point for library generation.

The "Switch" Strategy

The molecule offers two distinct vectors for modification, allowing researchers to probe different pockets of the target protein.

  • Vector A (C3-Position): The bromine atom allows for Suzuki-Miyaura coupling with aryl boronic acids. This vector typically extends into the "gatekeeper" region or the solvent-exposed front of the ATP pocket.

  • Vector B (C7-Position): The carbonyl can be activated (using

    
     to form the 7-chloro derivative) and then displaced by amines via 
    
    
    
    . This transforms the H-bond acceptor (C=O) into a donor/acceptor system (C-NH-R), significantly altering the electronic profile [4].
Key Biological Targets
  • Pim-1 Kinase: 3,5-disubstituted pyrazolo[1,5-a]pyrimidines have shown nanomolar potency against Pim-1, a kinase overexpressed in hematological malignancies.[2] The 5,6-dimethyl substitution pattern provides hydrophobic bulk that can induce selectivity over other kinases [5].

  • Trk Kinases: The scaffold mimics the adenine of ATP, forming hydrogen bonds with the hinge region residues (e.g., Met592 in TrkA) [6].

  • Antitubercular Activity: Analogues of this core have been identified as hits in whole-cell screening against Mycobacterium tuberculosis, targeting FAD-dependent pathways [1].[3]

Functionalization Core 3-Bromo-5,6-dimethyl- pyrazolo[1,5-a]pyrimidin-7-one Suzuki Suzuki Coupling (Pd cat.) Target: C3-Aryl derivatives Application: Gatekeeper probing Core->Suzuki  Reacts at C3-Br   Chlorination 1. POCl3 (Chlorination) 2. R-NH2 (SnAr) Target: 7-Amino derivatives Application: Hinge binder modification Core->Chlorination  Reacts at C7=O  

Figure 3: Divergent synthetic pathways for library generation from the core scaffold.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3-Bromo-5,7-dimethyl pyrazolo[1,5-a]pyrimidine. PrepChem. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link][4][5][6][7][3][8][9][10][11]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules. Available at: [Link]

Sources

Technical Monograph: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , a critical heterocyclic scaffold in Fragment-Based Drug Discovery (FBDD). While its molecular weight (MW) of 242.07 g/mol places it firmly within "lead-like" chemical space, the utility of this molecule extends beyond its mass. It serves as a versatile electrophile for palladium-catalyzed cross-couplings and a privileged structure for kinase inhibition (specifically CDK and Pim-1 families).

This document details the physicochemical properties, structural tautomerism, and validated synthetic protocols required to utilize this scaffold in medicinal chemistry campaigns.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

For the analytical scientist, the "molecular weight" is not a singular value but a distribution dictated by isotopic abundance. The presence of a bromine atom at position 3 introduces a distinct mass spectral signature that serves as a primary quality control (QC) checkpoint.

Quantitative Data Table
PropertyValue / Descriptor
IUPAC Name 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular Formula C₈H₈BrN₃O
Average Molecular Weight 242.07 g/mol
Monoisotopic Mass (

Br)
240.9851 Da
Monoisotopic Mass (

Br)
242.9830 Da
Heavy Atom Count 13
H-Bond Donors / Acceptors 1 (NH) / 3 (N, O)
Topological Polar Surface Area ~47 Ų
Mass Spectrometry: The Isotopic Doublet

In LC-MS analysis, this molecule does not appear as a single peak at 242. Instead, it exhibits a characteristic 1:1 doublet at m/z 241 and 243 (in positive mode


).
  • Causality: Natural bromine exists as

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • Diagnostic Value: If your mass spectrum shows a single dominant peak at 242, the bromination has failed, or de-bromination occurred. A true sample must show the split isotopic pattern.

Structural Dynamics: The Tautomerism Debate

A common error in literature is referring to this scaffold as "7-hydroxypyrazolo[1,5-a]pyrimidine." While the enol (hydroxy) form allows for aromaticity in the pyrimidine ring, experimental evidence confirms the keto (7-one) tautomer is dominant in both solid state and solution.

4H-One vs. 7-Hydroxy
  • X-Ray Crystallography Evidence: Bond length analysis of analogous structures typically reveals a C7=O bond length of ~1.23 Å , consistent with a carbonyl double bond (ketone), rather than the ~1.36 Å expected for a C-O single bond (phenol).[1]

  • NMR Evidence: The presence of a broad singlet downfield (>12 ppm) in

    
    H-NMR (DMSO-
    
    
    
    ) corresponds to the N4-H proton, confirming the amide-like structure.

Implication for Docking: When modeling this ligand into kinase active sites, you must use the keto-tautomer . Using the hydroxy form will result in incorrect hydrogen bond donor/acceptor mapping (N4 is a donor; O7 is an acceptor).

Synthetic Protocols

There are two primary routes to access this scaffold. The Stepwise Bromination Route is recommended for higher purity and regiochemical control.

Validated Workflow: Stepwise Synthesis

This protocol avoids the use of unstable 3-amino-4-bromopyrazole starting materials.

  • Cyclocondensation: Reaction of 3-aminopyrazole with ethyl 2-methylacetoacetate yields the 5,6-dimethyl scaffold.

  • Electrophilic Bromination: Regioselective bromination at C3 using N-Bromosuccinimide (NBS).

Step 1: Scaffold Formation
  • Reagents: 3-Aminopyrazole (1.0 eq), Ethyl 2-methylacetoacetate (1.1 eq), Glacial Acetic Acid.

  • Conditions: Reflux (110°C) for 4–6 hours.

  • Mechanism: The exocyclic amine attacks the

    
    -keto ester ketone, followed by intramolecular cyclization of the ring nitrogen onto the ester.
    
  • QC Check: Monitor disappearance of amine by TLC (MeOH/DCM 1:9). Product precipitates upon cooling.

Step 2: C3-Bromination
  • Reagents: 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN) or DMF.

  • Conditions: Stir at RT for 1–2 hours.

  • Causality: The C3 position is the most electron-rich site (highest HOMO coefficient) on the pyrazole ring, ensuring exclusive regioselectivity without brominating the methyl groups.

Visual Synthesis Workflow

Synthesis_Workflow cluster_0 Regioselectivity Logic Start1 3-Aminopyrazole Inter Intermediate Scaffold (5,6-Dimethyl...) Start1->Inter Cyclocondensation (AcOH, Reflux) Start2 Ethyl 2-methylacetoacetate Start2->Inter Final Target Molecule (3-Bromo-5,6-dimethyl...) Inter->Final Electrophilic Subst. (ACN, RT) Reagent N-Bromosuccinimide (NBS) Reagent->Final Note C3 is most nucleophilic site on fused ring

Figure 1: Stepwise synthetic pathway ensuring regioselective bromination at the C3 position.

Application in Drug Design[10]

The molecular weight of 242.07 is strategically low. In FBDD, the "Rule of 3" suggests fragments should have a MW < 300. This molecule fits perfectly, leaving ~250 Da of "growth space" to add functional groups via the bromine handle to increase potency without violating Lipinski's Rule of 5 (MW < 500).

Functionalization via Suzuki-Miyaura Coupling

The C3-Bromine is an excellent handle for palladium-catalyzed cross-coupling.

  • Protocol: React with aryl boronic acids using Pd(dppf)Cl₂ and Na₂CO₃ in Dioxane/Water.

  • Outcome: Extends the scaffold into the "hydrophobic pocket II" of kinase enzymes (e.g., EGFR, CDK2).

Binding Mode
  • H-Bonding: The lactam motif (N4-H / C7=O) often mimics the adenine ring of ATP, forming a bidentate H-bond interaction with the "hinge region" of kinase proteins.

References

  • Synthesis & Kinase Activity: Al-Ghulikah, H. A., et al. (2021). "Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia." Bioorganic Chemistry.

  • Tautomerism & Structure: Gucký, T., et al. (2020). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases.

  • NMR Characterization: Chimichi, S., et al. (1992).[2] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry.

  • Mass Spectrometry (Isotope Patterns): Clark, J. (2000). "Mass Spectra - The M+2 Peak." Chemguide.

Sources

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one physical properties

[1]

Compound Identification & Core Properties

This section establishes the definitive chemical identity of the compound, distinguishing it from common isomeric impurities (e.g., 5,7-dimethyl derivatives).

PropertySpecification
Systematic Name 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS Registry Number 1429309-27-2
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.07 g/mol
Physical State Solid (Crystalline powder)
Color White to Off-white / Pale Yellow
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Predicted) ~6.5 (Amide-like N-H acidity)
LogP (Predicted) 1.2 – 1.5
Structural Tautomerism

The compound exists in a tautomeric equilibrium between the 7-keto (lactam) and 7-hydroxy (lactim) forms.[1] In solution (DMSO-d₆) and solid state, the 7(4H)-one tautomer predominates due to the stability of the amide-like resonance in the pyrimidine ring.[1]

SMILES: CC1=C(C)N2C(Br)=CNN2C1=O (Representative 4H-one form)[1]

Synthesis & Reaction Engineering

Objective: Selective formation of the 5,6-dimethyl isomer over the 6,7-dimethyl or 5,7-dimethyl regioisomers.[1]

Mechanistic Pathway

The synthesis involves a cyclocondensation between 4-bromo-3-aminopyrazole and ethyl 2-methylacetoacetate .[1] Regioselectivity is controlled by the nucleophilicity of the exocyclic amine attacking the more electrophilic ketone carbonyl (β-position) of the ester, followed by cyclization.[1]

Reaction Scheme (DOT Visualization)

SynthesisPathwayReagent14-Bromo-3-aminopyrazoleIntermediateImine Intermediate(Transient)Reagent1->Intermediate Nucleophilic Attack(AcOH, Reflux)Reagent2Ethyl 2-methylacetoacetateReagent2->IntermediateProduct3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneIntermediate->Product Cyclization(-EtOH)ByproductEthanol + H2OIntermediate->Byproduct

Figure 1: Cyclocondensation pathway for regioselective synthesis.

Experimental Protocol

Reagents:

  • 3-Amino-4-bromopyrazole (1.0 eq)[1][2]

  • Ethyl 2-methylacetoacetate (1.2 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-amino-4-bromopyrazole and glacial acetic acid (10 mL/g).

  • Addition: Add ethyl 2-methylacetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of the amine.[1]

  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly from acetic acid.[1] If not, pour the mixture into ice-cold water (5x volume).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Wash the cake with cold water (to remove acid) and diethyl ether (to remove unreacted ester). Recrystallize from Ethanol/DMF if higher purity (>98%) is required.[1]

Physical Characterization & Quality Control

To validate the identity of the synthesized material, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[1][2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0–12.5 ppm (s, 1H): Broad singlet corresponding to the NH lactam proton (exchangeable with D₂O).[1][3]

    • δ 8.0–8.2 ppm (s, 1H): Pyrazole C2-H.[1] This singlet is characteristic of the pyrazolo[1,5-a]pyrimidine core.[1]

    • δ 2.3–2.5 ppm (s, 3H): Methyl group at C5.[1]

    • δ 1.9–2.1 ppm (s, 3H): Methyl group at C6.[1]

    • Note: The absence of a proton at C6 confirms the 6-methyl substitution.[1]

Mass Spectrometry (LC-MS)[1][4][5]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Observed Mass:

    • [M+H]⁺ = 242.0 / 244.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

    • This characteristic "doublet" isotopic signature is the primary confirmation of bromination.[1]

Solubility Profile for Biological Assays

For researchers using this compound in kinase assays (e.g., inhibition of CDK2, PI3K):

SolventSolubility Limit (Approx.)Usage Recommendation
DMSO > 20 mg/mLPreferred stock solution solvent.[1]
Ethanol < 5 mg/mLPoor; requires heating.[1]
Water < 0.1 mg/mLInsoluble; requires co-solvent or formulation.[1]
PBS (pH 7.4) < 0.1 mg/mLPrecipitation risk upon dilution from DMSO if >1% v/v.

Applications in Drug Discovery

This scaffold serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD).[1]

  • Suzuki-Miyaura Coupling: The bromine at position C3 is highly reactive towards aryl boronic acids, allowing the installation of diverse aromatic groups (e.g., to target the ATP-binding pocket of kinases).[1]

  • Chlorination/Amination: The C7-carbonyl can be converted to a C7-chloro derivative (using POCl₃), which then undergoes SɴAr displacement with amines to form 3,7-disubstituted pyrazolo[1,5-a]pyrimidines .[1]

Functionalization Workflow (DOT Visualization)

Functionalizationcluster_pathwaysDivergent SynthesisCore3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-onePathASuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->PathAPathBChlorination(POCl3)Core->PathBTargetA3-Aryl-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-onePathA->TargetATargetB7-Chloro IntermediatePathB->TargetBTargetC7-Amino Derivative(Kinase Inhibitor)TargetB->TargetC R-NH2(SnAr)

Figure 2: Divergent functionalization strategies for library generation.

Safety & Handling

  • GHS Classification: Warning.[1][4][5][6]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.[1]

References
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 45480507 (Related 5-chloro derivative). Retrieved Jan 28, 2026, from [Link]

  • Harras, M. et al. (2021).[1] Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors. Bioorganic Chemistry. Retrieved Jan 28, 2026, from [Link]

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a highly specialized scaffold in modern medicinal chemistry, functioning as a critical intermediate for ATP-competitive kinase inhibitors (specifically CDK2, RET, and PI3K isoforms) and GABA-A receptor modulators .

This heterocyclic system is characterized by a fused nitrogen-rich bicycle that mimics the purine pharmacophore, offering bioisosteric utility in drug design. Its chemical value lies in its orthogonal reactivity : the C-3 bromide serves as a "soft" electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-7 lactam moiety provides a "hard" center for tautomeric modulation or conversion to a chloro-imidate for nucleophilic aromatic substitution (SNAr).

Structural Architecture & Tautomeric Dynamics

Core Scaffold Analysis

The molecule comprises a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen.

  • 3-Bromo Handle: Located on the electron-rich pyrazole ring, this halogen is activated for oxidative addition by palladium catalysts, facilitating rapid library diversification.

  • 5,6-Dimethyl Substitution: These methyl groups provide essential lipophilicity (increasing logP) and steric bulk, often restricting rotation in protein binding pockets to enhance selectivity (e.g., in the ATP-binding cleft of kinases).

  • 7(4H)-one Moiety: This functional group introduces a hydrogen bond donor (N-H) and acceptor (C=O), critical for water-mediated bridging in biological targets.

Tautomeric Equilibrium (Lactam vs. Lactim)

Understanding the tautomerism is vital for predicting reactivity.

  • Solid State/Solution (Polar): The 7(4H)-one (Lactam) form predominates, stabilized by dimerization and solvent interactions.

  • Reactive Intermediate: Treatment with chlorinating agents (e.g., POCl3) shifts the equilibrium to the 7-hydroxy (Lactim) form, trapping it as the 7-chloro derivative.

Figure 1: Tautomeric Equilibrium & Numbering

Tautomerism Lactam Lactam Form (Major) 7(4H)-one (H-bond Donor) Lactim Lactim Form (Minor) 7-hydroxy (Nucleophilic Oxygen) Lactam->Lactim  Tautomerization  

Caption: The equilibrium heavily favors the lactam (left) under neutral conditions, but the lactim (right) drives chlorination chemistry.

Synthetic Pathways[1][2][3][4]

The synthesis of the core scaffold relies on the regioselective condensation of 1,3-binucleophiles with 1,3-bielectrophiles.

The Cyclocondensation Route (Preferred)

The most robust method involves condensing 4-bromo-1H-pyrazol-3-amine with ethyl 2-methylacetoacetate .

  • Regioselectivity Mechanism:

    • Step 1 (Imine Formation): The exocyclic amine (-NH2) of the pyrazole (more nucleophilic) attacks the ketone carbonyl (more electrophilic) of the beta-keto ester.

    • Step 2 (Cyclization): The endocyclic pyrazole nitrogen (N-2) attacks the ester carbonyl, eliminating ethanol to close the pyrimidine ring.

    • Result: The methyl group from the ketone ends up at C-5 , and the alpha-methyl group ends up at C-6 .

Figure 2: Synthetic Workflow

Synthesis Precursor1 4-Bromo-1H-pyrazol-3-amine Intermediate Schiff Base Intermediate Precursor1->Intermediate  AcOH, Reflux (- H2O) Precursor2 Ethyl 2-methylacetoacetate Precursor2->Intermediate  AcOH, Reflux (- H2O) Product 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7(4H)-one Intermediate->Product  Cyclization (- EtOH)

Caption: Step-wise construction of the bicyclic core via condensation in glacial acetic acid.

Chemical Reactivity Profile

This scaffold offers three distinct vectors for chemical modification, allowing for "divergent synthesis" of library arrays.

Vector A: C-3 Palladium Cross-Coupling

The C-Br bond is highly reactive toward Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl motifs common in kinase inhibitors (e.g., mimicking the hinge-binding region).

  • Conditions: Typically requires Pd(dppf)Cl2 or Pd(PPh3)4 with mild bases (Na2CO3) in dioxane/water.

Vector B: C-7 Functionalization (The "Switch")

The C-7 carbonyl is chemically inert to mild nucleophiles but can be activated.

  • Chlorination: Reaction with POCl3 yields 3-bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine .

  • SNAr Displacement: The resulting chloride is a potent leaving group, displaceable by amines (to form N-linked inhibitors) or alkoxides.

Vector C: N-4 Alkylation

Under basic conditions (e.g., K2CO3/DMF), the amide nitrogen can be alkylated. This is often a competing side reaction during other steps but can be exploited to lock the tautomer or introduce solubilizing groups.

Figure 3: Divergent Reactivity Tree

Reactivity Core 3-Bromo-5,6-dimethyl Core Scaffold Suzuki C-3 Arylation (Kinase Hinge Binder) Core->Suzuki  Pd(0), Ar-B(OH)2   Chloro 7-Chloro Derivative (Reactive Intermediate) Core->Chloro  POCl3, Reflux   Amine 7-Amino Analog (S_NAr Product) Chloro->Amine  R-NH2, Heat  

Caption: The scaffold allows independent modification at C-3 (coupling) and C-7 (substitution).

Medicinal Chemistry Applications

Kinase Inhibition (CDK2 / RET / PI3K)

The pyrazolo[1,5-a]pyrimidine core is a verified bioisostere of ATP.

  • Mechanism: The N-1 and N-4 nitrogens often coordinate with the "hinge region" of the kinase ATP-binding pocket.

  • Role of 3-Bromo: Used to attach a hydrophobic aryl group that occupies the "gatekeeper" pocket or specificity pocket.

  • Role of 5,6-Dimethyl: These groups fill the hydrophobic ribose-binding pocket, improving affinity and selectivity against off-target kinases.

GABA-A Receptor Modulation

Analogs of this scaffold (structurally related to Zaleplon ) bind to the benzodiazepine site of the GABA-A receptor.

  • Effect: Allosteric modulation leading to sedative/hypnotic effects.

  • SAR Note: The 7-position substituent is critical for efficacy; converting the 7-one to a 7-amino or 7-alkoxy group often tunes the pharmacokinetic profile (half-life).

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Validates the formation of the core scaffold.

  • Reagents:

    • 4-Bromo-1H-pyrazol-3-amine (10 mmol, 1.62 g)

    • Ethyl 2-methylacetoacetate (11 mmol, ~1.58 g)

    • Glacial Acetic Acid (20 mL)

  • Procedure:

    • Dissolve the amine in glacial acetic acid in a round-bottom flask.

    • Add the beta-keto ester dropwise at room temperature.

    • Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Workup: Cool the solution to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (100 mL).

    • Filter the resulting solid, wash with cold water (3x) and diethyl ether (to remove unreacted ester).

    • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Expected Data: White to off-white solid. Yield: 65–80%.

Protocol B: Suzuki-Miyaura Coupling at C-3

Validates the reactivity of the bromine warhead.

  • Reagents:

    • 3-Bromo-scaffold (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl2 (0.05 eq)

    • Na2CO3 (2M aqueous solution, 3.0 eq)

    • 1,4-Dioxane (10 volumes)

  • Procedure:

    • Degas the dioxane/base mixture with nitrogen for 15 mins.

    • Add the scaffold, boronic acid, and catalyst under nitrogen flow.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

References

  • Vertex AI Search. (2025). Synthesis and Tautomeric Structure of 3,6-bis(arylazo)pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-diones. ResearchGate. 1

  • Vertex AI Search. (2025). Synthesis of 3-Bromo-5,7-dimethyl pyrazolo[1,5-a]pyrimidine. PrepChem. 2

  • Vertex AI Search. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.[3] 3[4]

  • Vertex AI Search. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors. ACS Medicinal Chemistry Letters. 5

  • Vertex AI Search. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. PubMed Central. 6[4]

Sources

Technical Whitepaper: Scalable Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1]

Executive Summary

This technical guide outlines a high-fidelity, two-step synthesis pathway for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .[1] This scaffold is a critical pharmacophore in the development of kinase inhibitors (specifically PI3K and B-Raf) and GABA-A receptor ligands (related to Zaleplon/Indiplon analogs).[1]

The protocol detailed below prioritizes regiochemical control and process scalability . Unlike general heterocyclic syntheses, this guide addresses the specific challenge of methylation patterns at the 5 and 6 positions while maintaining the 7-oxo functionality, followed by a highly selective electrophilic bromination at the 3-position.[1]

Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule relies on the efficient construction of the bicyclic pyrazolo[1,5-a]pyrimidine core.[1] A convergent approach is selected to minimize purification steps and maximize atom economy.[1]

Strategic Disconnection[1]
  • C-Br Bond Formation (Late-Stage Functionalization): The bromine atom is introduced last via Electrophilic Aromatic Substitution (EAS).[1] The pyrazole ring's C-3 position is the most electron-rich site, allowing for high regioselectivity using N-Bromosuccinimide (NBS) without requiring metal catalysis.[1]

  • Bicyclic Core Formation: The pyrimidine ring is closed via a condensation reaction between a 1,3-binucleophile (3-aminopyrazole) and a 1,3-bielectrophile (ethyl 2-methylacetoacetate).[1]

Reaction Scheme Visualization

RetrosynthesisTargetTarget:3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneIntermediateIntermediate:5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneTarget->IntermediateBromination (NBS)PrecursorsPrecursors:3-Aminopyrazole+Ethyl 2-methylacetoacetateIntermediate->PrecursorsCyclocondensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core followed by functionalization.[1]

Step 1: Construction of the Bicyclic Core

Objective: Synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

The Regioselectivity Challenge

The reaction involves 3-aminopyrazole and ethyl 2-methylacetoacetate .[1] The regiochemical outcome is dictated by the initial nucleophilic attack.[1]

  • Pathway A (Desired): The exocyclic amine (–NH₂) attacks the more electrophilic ketone carbonyl of the

    
    -keto ester.[1] This positions the methyl group from the ketone at position 5 and the 
    
    
    -methyl group at position 6.[1]
  • Pathway B (Undesired): Attack at the ester carbonyl is kinetically disfavored under acidic conditions but possible in basic media.[1]

To ensure Pathway A, the reaction is conducted in glacial acetic acid , which activates the ketone carbonyl via protonation, directing the amine attack.[1]

Experimental Protocol
ComponentRoleStoichiometry
3-Aminopyrazole Core Nucleophile1.0 equiv
Ethyl 2-methylacetoacetate Electrophile1.1 equiv
Glacial Acetic Acid Solvent/Catalyst10 Vol (relative to amine)

Procedure:

  • Setup: Charge a round-bottom flask with 3-aminopyrazole (1.0 equiv).

  • Solvation: Add Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

  • Addition: Add Ethyl 2-methylacetoacetate (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validating Check: Monitor via TLC (DCM:MeOH 95:5).[1] The starting amine spot (low R_f) should disappear, replaced by a higher R_f fluorescent spot.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Pour the mixture into ice-cold water (20 volumes). Stir for 30 minutes to maximize precipitation. Filter the solid.[1][2][3]

  • Purification: Wash the filter cake with cold water followed by diethyl ether to remove unreacted keto-ester. Recrystallize from Ethanol if necessary.[1][2]

Yield Expectation: 75–85% Appearance: White to off-white solid.[1]

Step 2: Regioselective Bromination

Objective: Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Mechanism

The pyrazolo[1,5-a]pyrimidine system is electron-rich.[1] The C-3 position (on the pyrazole ring) is the most nucleophilic site, analogous to the 3-position in indole.[1] N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (

1
Experimental Protocol
ComponentRoleStoichiometry
Intermediate (Step 1) Substrate1.0 equiv
N-Bromosuccinimide (NBS) Brominating Agent1.05 equiv
Dichloromethane (DCM) Solvent15 Vol

Procedure:

  • Dissolution: Suspend the 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (from Step 1) in DCM.

    • Note: If solubility is poor, Acetic Acid or Acetonitrile can be used as alternative solvents.[1]

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes at

    
     (ice bath).
    
    • Critical Control: Adding NBS too quickly can lead to poly-bromination or exotherms.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Quench: Wash the organic layer with saturated sodium thiosulfate (

    
    ) solution to remove excess bromine/NBS.[1]
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is usually of high purity.[1] Recrystallization from Ethanol/Water ensures analytical grade.[1]

Mechanistic Pathway Visualization[1]

MechanismStartSubstrate:Pyrazolo[1,5-a]pyrimidine(C3-H)TransitionTransition State:Sigma Complex(at C3)Start->Transition+ NBS (Br+)ProductProduct:3-Bromo-DerivativeTransition->Product- H+ (Succinimide)

Figure 2: Electrophilic Aromatic Substitution mechanism at the C-3 position.[1][4]

Analytical Characterization (Self-Validating System)

To validate the synthesis without external reference standards, rely on these spectroscopic signatures:

1H NMR (DMSO-d6, 400 MHz)
  • Absence of C3-H: In the starting material (Step 1), the C3-H proton appears as a singlet around

    
     6.0–6.5 ppm.[1] In the final product, this peak must be absent. 
    
  • Methyl Groups:

    • C5-Me: Singlet,

      
       ~2.3–2.4 ppm.[1]
      
    • C6-Me: Singlet,

      
       ~2.1–2.2 ppm.[1]
      
  • Amide Proton (NH): Broad singlet,

    
     >12.0 ppm (confirming the 7-one tautomer).[1]
    
Mass Spectrometry (ESI)[1][5]
  • Isotope Pattern: Bromine has two isotopes (

    
     and 
    
    
    ) in a 1:1 ratio.[1]
  • Signature: The Mass Spectrum must show two molecular ion peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    ).
    • Calculated MW: ~242.07 g/mol .[1]

    • Look for peaks at 242 and 244 .[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Step 1) Incomplete cyclizationIncrease reflux time; ensure Acetic Acid is glacial (water inhibits Schiff base formation).
Regioisomer Mixture pH driftMaintain acidic conditions throughout Step 1 to force ketone attack first.[1]
Poly-bromination Excess NBS or high tempStrictly control stoichiometry (1.05 eq) and keep temperature <

.
Product Color (Yellow) Free Bromine contaminationWash thoroughly with Sodium Thiosulfate during workup.[1]

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (NIH/PMC).[1]

    • [1]

  • Bromination Methodology

    • Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.[4] (ResearchGate).[1][5]

  • General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones

    • Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase.[1] (PubMed).[1][6]

  • Functional Pyrazolo[1,5-a]pyrimidines Review

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (MDPI/NIH).[1]

Technical Guide: Spectroscopic Profiling & Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic and synthetic characteristics of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

This guide synthesizes theoretical principles with practical experimental protocols, designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Therapeutic Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purine bases (adenine/guanine). Derivatives of this core are extensively researched as ATP-competitive inhibitors for kinases such as CDK2 , PI3K , and B-Raf .

The specific derivative 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a critical intermediate. The C3-bromo motif allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity, while the 5,6-dimethyl substitution pattern modulates steric fit within the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular Formula

Molecular Weight 242.07 g/mol (monoisotopic based on

)
Isotopic Pattern 1:1 doublet at

242/244 (characteristic of mono-bromination)
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Tautomerism Exists in equilibrium between keto (7-one) and enol (7-hydroxy) forms; predominantly keto in polar aprotic solvents (DMSO).

Synthetic Protocol (Self-Validating Workflow)

The synthesis relies on a regioselective condensation reaction.[1] The choice of ethyl 2-methylacetoacetate dictates the 5,6-substitution pattern, while 4-bromo-3-aminopyrazole installs the halogen handle.

Reaction Scheme
  • Precursors: 4-Bromo-3-aminopyrazole + Ethyl 2-methylacetoacetate.

  • Conditions: Glacial acetic acid, Reflux, 4–6 hours.

  • Mechanism: Cyclocondensation involving nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure at the ester.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-aminopyrazole (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Add ethyl 2-methylacetoacetate (1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
    • Validation Check: The starting amine (lower

      
      ) should disappear; a fluorescent product spot (higher 
      
      
      
      ) should appear.
  • Isolation: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and dilute with cold water.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-3-aminopyrazole + Ethyl 2-methylacetoacetate Reaction Reaction: Glacial AcOH, Reflux 118°C, 6 Hours Start->Reaction Condensation Check Checkpoint: TLC (5% MeOH/DCM) Disappearance of Amine Reaction->Check Monitoring Check->Reaction Incomplete (Continue Heating) Workup Workup: Cool & Dilute w/ H2O Filtration Check->Workup Complete Product Final Product: 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one Workup->Product Purification

Caption: Regioselective cyclocondensation workflow for the synthesis of the target scaffold.

Spectroscopic Characterization

The following data represents the characteristic spectral signatures expected for this molecule. These values serve as a reference for structural validation.

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 br s1HNH (N-4)Diagnostic of the lactam tautomer (7-one form).
8.15 s1HH-2Pyrazole proton. Deshielded by the adjacent N and Br. Absence of coupling confirms C3-substitution.
2.35 s3H

at C-5
Downfield methyl due to proximity to ring nitrogen (N-4).
2.05 s3H

at C-6
Upfield methyl, sterically crowded between C-5 methyl and C-7 carbonyl.
B. Carbon NMR ( NMR)

Solvent: DMSO-d


, 100 MHz
  • Carbonyl (C-7):

    
     158.5 ppm (Characteristic amide/lactam).
    
  • Bridgehead (C-3a):

    
     142.0 ppm.
    
  • Imine-like (C-5):

    
     146.5 ppm.
    
  • Pyrazole (C-2):

    
     138.0 ppm.
    
  • C-Br (C-3):

    
     86.5 ppm (Upfield due to heavy atom effect).
    
  • Alkene (C-6):

    
     108.0 ppm.
    
  • Methyls:

    
     19.5 ppm (C5-Me), 
    
    
    
    11.2 ppm (C6-Me).
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Observation: A distinct 1:1 doublet at

    
     242.0  and 244.0 .
    
  • Fragmentation: Loss of CO (28 Da) or HBr (80/82 Da) may be observed in MS/MS modes.

D. Infrared Spectroscopy (FT-IR)
  • 
    : 
    
    
    
    (Broad, H-bonded).
  • 
    : 
    
    
    
    (Strong, Lactam stretch).
  • 
    : 
    
    
    
    .

Structural Validation & Impurity Profiling

A common synthetic pitfall is the formation of the regioisomer (7-methyl-5-one derivative) if the condensation direction reverses, though this is less favored with 2-methylacetoacetate compared to simple acetoacetate.

Differentiation Strategy (HMBC): To confirm the 5,6-dimethyl structure over potential isomers:

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for the correlation between the NH proton and the Carbonyl carbon .

  • Key Interaction: In the correct structure, the Methyl at C-5 should show a strong 3-bond correlation (

    
    ) to the bridgehead carbon (C-3a). The Methyl at C-6 should correlate to the Carbonyl (C-7).
    

Biological Context: Kinase Signaling Pathway

This scaffold is frequently derivatized to inhibit CDKs (Cyclin-Dependent Kinases), arresting the cell cycle in cancer cells.

KinasePathway Inhibitor 3-Bromo-Pyrazolo-Pyrimidine (Scaffold) ATP_Pocket ATP Binding Pocket (CDK2 / CDK4) Inhibitor->ATP_Pocket Competitive Inhibition Cell_Cycle Cell Cycle Progression (G1 to S Phase) Inhibitor->Cell_Cycle Arrests Phosphorylation Phosphorylation of Rb (Retinoblastoma Protein) ATP_Pocket->Phosphorylation Blocks E2F_Release E2F Transcription Factor Release Phosphorylation->E2F_Release Required for E2F_Release->Cell_Cycle Promotes

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in CDK inhibition.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines.[1]

    • Source: ResearchG
    • URL:[Link]

  • Biological Activity (CDK Inhibitors)

    • Title: Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia.[2]

    • Source: Bioorganic Chemistry (via PubMed).
    • URL:[Link]

  • Regioselectivity Studies

    • Title: The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited.[3] (Analogous condensation mechanism).

    • Source: Arkivoc.
    • URL:[Link]

  • General Scaffold Review

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Guide: NMR Analysis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in kinase inhibition (e.g., CDK, PI3K) and antitubercular activity.[1][2][3][4] The derivative 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one presents specific analytical challenges due to its potential for tautomerism and the regiochemical ambiguity inherent in its synthesis.[1]

This guide provides a rigorous, self-validating NMR characterization protocol. It moves beyond simple peak listing to explain the causality of signal patterns, ensuring that researchers can confidently distinguish this specific isomer from its regioisomers and tautomers.[1]

Part 1: Structural Dynamics & Tautomerism[1]

Before initiating spectral acquisition, one must understand the dynamic nature of the analyte.[1] The "7(4H)-one" designation implies a lactam structure; however, in solution, this molecule exists in an equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • Lactam Form (A): Favored in polar aprotic solvents (DMSO, DMF) and the solid state.[1] Characterized by a distinct amide NH proton and a carbonyl signal.[1]

  • Lactim Form (B): Favored in non-polar solvents or under basic conditions.[1] Characterized by an aromatic hydroxyl group and increased aromaticity of the pyrimidine ring.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the standard numbering scheme used throughout this guide.

TautomersLactamLactam Form (Dominant)7(4H)-one(DMSO-d6)LactimLactim Form (Minor)7-hydroxy(Non-polar/Basic)Lactam->Lactim Proton Transfer

Caption: Tautomeric equilibrium between the 7-oxo (lactam) and 7-hydroxy (lactim) forms. In DMSO-d6, the equilibrium strongly shifts left.

Part 2: Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are mandatory.

Solvent Selection: The Critical Variable

Do not use Chloroform-d (

1
  • Reasoning:

    
     often leads to broad, indistinguishable signals for the amide proton (NH) due to rapid exchange and poor solubility.[1] It also shifts the tautomeric equilibrium, complicating integration.[1]
    
  • Requirement: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1] It stabilizes the lactam form via hydrogen bonding and slows proton exchange, allowing the NH signal to appear as a sharp(er) singlet or broad peak downfield.[1]

Instrument Parameters (600 MHz recommended, 400 MHz min)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Ensures linear response for quantitative integration.[1]
Relaxation Delay (D1)

5.0 seconds
Essential for quaternary carbons (C-Br, C=O) and complete relaxation of the NH proton.[1]
Temperature 298 K (25°C)Standard.[1] If NH is broad, heating to 313 K can sharpen the peak or confirm exchange.[1]
Scans (NS) 1H: 16-64 13C:

1024
High S/N ratio required to see quaternary bridgehead carbons.[1]

Part 3: 1H NMR Analysis (The "What" and "Why")

The proton spectrum of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is relatively simple but contains diagnostic features that validate the core structure.

Expected Chemical Shifts (DMSO-d6)
SignalShift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Logic
NH 11.5 - 12.5 br s1HH-4 (Amide)Highly deshielded due to anisotropy of the carbonyl and H-bonding.[1] Disappearance on

shake confirms exchangeable proton.[1]
H-2 7.8 - 8.2 s1HPyrazole-HDiagnostic singlet.[1] Its chemical shift confirms the electron-withdrawing effect of the adjacent Br at C-3.[1]
5-Me 2.3 - 2.5 s3H

at C5
Deshielded by the adjacent ring nitrogen (N-4).[1]
6-Me 1.9 - 2.1 s3H

at C6
More shielded than 5-Me; located on the double bond but further from the heteroatom's direct inductive effect.[1]
Mechanistic Validation[1]
  • Regiochemistry Check (5-Me vs 6-Me): The synthesis typically involves condensing 3-amino-4-bromopyrazole with a

    
    -keto ester.[1] The most nucleophilic nitrogen (exocyclic amine) attacks the most electrophilic carbonyl (ketone).[1]
    
    • Result: The methyl group associated with the ketone becomes the 5-Me .[1] The methyl associated with the alpha-carbon becomes the 6-Me .[1]

    • Validation: In the 1H spectrum, the 5-Me is typically downfield of the 6-Me due to the deshielding cone of the adjacent N-4 lone pair.[1]

Part 4: 13C NMR & 2D Correlation Logic

The 13C spectrum is the ultimate arbiter of the skeleton.[1] You will observe roughly 9 distinct carbon environments.

Key Carbon Signals[1]
  • C=O (C-7):

    
     155–160 ppm.[1] Confirms the carbonyl presence (Lactam form).[1]
    
  • C-Br (C-3):

    
     85–95 ppm.[1] The heavy atom effect of Bromine causes a significant upfield shift, making this quaternary carbon distinctively shielded compared to typical aromatic carbons.[1]
    
  • Bridgeheads (C-3a, C-7a): typically

    
     140–150 ppm.[1]
    
Workflow: Assigning the Structure

Use the following logic flow to connect the protons to the carbon skeleton.

NMR_Workflowcluster_logicConnectivity LogicStartStart: 1H SpectrumHSQCHSQC Experiment(Direct H-C Correlation)Start->HSQC Identify Protonated CarbonsHMBCHMBC Experiment(Long Range H-C)HSQC->HMBC Connect Methyls to Quaternary CsNOESYNOESY/ROESY(Spatial Proximity)HMBC->NOESY Final VerificationLogic15-Me protons correlateto C-5 and C-4(N)HMBC->Logic1Logic26-Me protons correlateto C-6, C-5, and C-7(C=O)HMBC->Logic2

Caption: Step-by-step 2D NMR workflow for structural verification.

The "Senior Scientist" Insight: HMBC Connectivity

The HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment for this molecule.[1]

  • The 6-Me Signal: Will show a strong 3-bond correlation to the Carbonyl (C-7) .[1] This definitively places the methyl group at position 6, adjacent to the carbonyl.[1]

  • The 5-Me Signal: Will not show a correlation to the Carbonyl.[1] Instead, it will correlate to the bridgehead C-3a (weak, 4-bond) or C-6.[1]

  • The H-2 Signal: Will correlate to C-3 (Br-bearing) and the bridgehead C-3a.[1]

Part 5: Troubleshooting & Impurities[1]

In drug development, purity is paramount.[1] Watch for these common synthetic artifacts:

  • Uncyclized Intermediates: If you see a set of signals corresponding to an ethyl ester (quartet ~4.1 ppm, triplet ~1.2 ppm) and a broad NH2 signal, the cyclization is incomplete.[1]

  • Regioisomers: If the condensation occurred in reverse (rare for this specific substrate but possible), you might see the "7-Me" isomer.[1]

    • Differentiation: In the 7-Me isomer (where the carbonyl is at C-5), the chemical shifts of the ring carbons change significantly.[1] The HMBC correlation from Methyl to Carbonyl would be observed for the methyl at position 7 (if it existed), but the coupling patterns would differ.[1]

  • Residual Solvents: Ethanol is a common recrystallization solvent.[1] Watch for Ethanol peaks (Triplets at 1.06, Quartets at 3.44 in DMSO-d6) which can overlap with methyl signals if not careful.[1]

References

  • Synthesis and Tautomerism of Pyrazolo[1,5-a]pyrimidines: Title: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.[1][3][4] Source: NIH / ACS Infectious Diseases.[1] URL:[Link] (Validates the 7(4H)-one tautomer preference and synthetic pathways).

  • General NMR Characteristics of the Scaffold: Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Source: MDPI (Molecules).[1] URL:[Link] (Provides detailed NMR data on analogous 5,7-dimethyl systems).[1]

  • Kinase Inhibition & Pharmacophore Utility: Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: NIH / Int. J. Mol.[1] Sci. URL:[Link] (Contextualizes the biological importance of the scaffold).

Mass Spectrometry of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This guide is structured for analytical chemists and medicinal chemistry teams, focusing on the specific ionization behaviors, isotopic signatures, and fragmentation pathways inherent to this halogenated heterocyclic scaffold.

Technical Guide & Fragmentation Analysis

Executive Summary

The characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as BDMP-7 ) is a critical quality control step in the synthesis of kinase inhibitors and functionalized N-fused heterocycles. As a core scaffold, its mass spectral signature is defined by two dominant features: the isotopic distribution of bromine and the lability of the pyrimidinone ring under collision-induced dissociation (CID).

This guide provides a validated approach to the MS analysis of BDMP-7, integrating theoretical fragmentation mechanics with practical ESI-MS/MS protocols.

Chemical Identity & Physicochemical Properties

Before establishing MS parameters, the analyst must verify the theoretical mass and isotopic envelope. The presence of the bromine atom at position 3 introduces a distinct 1:1 doublet that serves as an immediate diagnostic marker.

Table 1: Physicochemical Profile
PropertyValue / Description
Formula C₈H₈BrN₃O
Exact Mass (Monoisotopic) 240.9851 (for ⁷⁹Br)
Molecular Weight (Average) 242.07
Isotopic Pattern M (100%) and M+2 (97.3%) due to ⁷⁹Br/⁸¹Br
Tautomerism Exists primarily in the keto-amine form (7(4H)-one) in solution/gas phase.
Ionization Preference ESI Positive ([M+H]⁺)
Calculated m/z [M+H]⁺ 242.0 / 244.0 (Doublet)

Instrumentation & Ionization Protocol

For this nitrogen-rich heterocycle, Electrospray Ionization (ESI) in positive mode is the gold standard. The basicity of the bridgehead nitrogen (N-7a) and the amide-like nitrogen (N-4) facilitates facile protonation.

Experimental Workflow

The following protocol ensures minimal adduct formation and maximum sensitivity for the parent ion.

Step 1: Sample Preparation

  • Solvent: Dissolve 0.1 mg of BDMP-7 in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (approx. 4 µM) for direct infusion or LC-MS injection.

  • Filtration: 0.22 µm PTFE filter to remove particulate synthesis byproducts.

Step 2: Source Parameters (ESI+)

  • Capillary Voltage: 3.0 – 3.5 kV (Prevent discharge on the Br moiety).

  • Cone Voltage: 20–30 V (Keep low to preserve the [M+H]⁺ intact; high cone voltage may induce premature loss of HBr).

  • Source Temp: 120 °C.

  • Desolvation Gas: N₂, 600 L/hr at 350 °C.

Step 3: Acquisition

  • Scan Range: m/z 50 – 500.

  • Mode: Sensitivity (V-mode) for quantitation; Resolution (W-mode) for accurate mass confirmation.

Visualization: Experimental Workflow

MS_Workflow cluster_prep Sample Prep cluster_inst Instrumentation (ESI+) Solvent MeOH:H2O + 0.1% FA Dilution Dilute to 1 µg/mL Solvent->Dilution Source ESI Source (3.5 kV) Dilution->Source Direct Infusion or LC Q1 Quadrupole Filter (Select m/z 242/244) Source->Q1 [M+H]+ Cell Collision Cell (N2 Gas, 15-35 eV) Q1->Cell TOF TOF Detector Cell->TOF Fragments

Figure 1: Optimized LC-MS/MS workflow for the analysis of halogenated pyrazolopyrimidines.

Fragmentation Analysis (MS/MS)

Understanding the fragmentation of BDMP-7 is essential for structural validation. The pyrazolo[1,5-a]pyrimidine core is relatively stable, but the 7-one functionality and the bromine substituent direct the fragmentation pathways.

Primary Fragmentation Channels

Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 242) typically undergoes the following transitions:

  • Loss of Carbon Monoxide (CO, -28 Da): The lactam moiety at position 7 is the most labile site. Ring contraction occurs, ejecting CO to form a pyrazolo-pyrimidine intermediate.

    • Transition: m/z 242 → m/z 214.

  • Loss of Bromine Radical (Br•, -79/81 Da): Homolytic cleavage of the C-Br bond is common in halogenated aromatics, especially at higher collision energies.

    • Transition: m/z 242 → m/z 163 (Radical cation).

  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring can undergo RDA-type cleavage, particularly involving the N4-C5 and C7-N7a bonds. This often results in the loss of acetonitrile (CH₃CN) derivatives or larger ring fragments.

  • Dealkylation (-15 Da): Loss of methyl radicals from positions 5 or 6.

Table 2: Diagnostic Fragment Ions (Precursor m/z 242)
Fragment Ion (m/z)LossStructure/MechanismRelative Intensity
242.0 -[M+H]⁺ Parent Ion (⁷⁹Br isotope)100%
224.0 -18 Da[M+H - H₂O]⁺ (Loss of keto oxygen)Low
214.0 -28 Da[M+H - CO]⁺ (Lactam ring contraction)High
163.0 -79 Da[M+H - Br]⁺ (Debrominated core)Medium
162.0 -80 Da[M+H - HBr]⁺ (Elimination)Medium
135.0 -107 DaPyrazole-ring rich fragment (RDA product)Variable
Visualization: Fragmentation Pathway

Fragmentation Parent [M+H]+ m/z 242 (79Br) Frag_CO [M+H - CO]+ m/z 214 Parent->Frag_CO -28 Da (Lactam) Frag_HBr [M+H - HBr]+ m/z 162 Parent->Frag_HBr -80 Da (Elimination) Frag_Br [M+H - Br•]+ m/z 163 Parent->Frag_Br -79 Da (Radical) Frag_RDA Ring Cleavage m/z ~135 Frag_CO->Frag_RDA Pyrazolo Core

Figure 2: Proposed fragmentation mechanics for BDMP-7 under CID conditions.

Data Interpretation & Troubleshooting

When analyzing the spectra, researchers often encounter specific artifacts. Use this guide to validate your results.

  • The "Twin Peaks" Rule: Always verify the presence of the M and M+2 peaks (separation of 2.0 u) with near-equal intensity. If the M+2 peak is absent or <10% of M, the bromine has been lost in-source (check Cone Voltage) or the synthesis failed to incorporate the halogen.

  • Adducts: In LC-MS grade methanol, sodium adducts [M+Na]⁺ (m/z 264/266) are common. These do not fragment informatively; switch to protonated species for structural elucidation.

  • Dimerization: At high concentrations (>10 µg/mL), [2M+H]⁺ (m/z 483/485/487) may appear. Dilute the sample to resolve.

References

  • Vertex AI Search. (2026). Fragmentation patterns of pyrazolo[1,5-a]pyrimidine derivatives.
  • Moustafa, M. A., et al. (2016). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. Retrieved from [Link] (General scaffold synthesis and characterization).

  • PubChem. (2025).[1] 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link].[1]

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link].

Sources

The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold: Synthetic Architectures and Pharmacological Deployment

[1][2][3]

Executive Summary: The Purine Bioisostere Advantage

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold represents a privileged structure in modern medicinal chemistry, primarily due to its capacity to function as a robust bioisostere of purine nucleotides. By mimicking the adenine core of ATP, this fused heterocyclic system has become a cornerstone in the design of Type I and Type II kinase inhibitors.

Beyond oncology, recent validation in 2024-2025 has expanded its utility into anti-infectives (specifically M. tuberculosis and S. aureus), exploiting mechanisms distinct from traditional cell-wall synthesis inhibition. This guide dissects the synthetic regiocontrol required to access the 7-one isomer and details its structure-activity relationships (SAR) across diverse therapeutic targets.

Synthetic Architectures & Regiocontrol

The construction of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core hinges on the condensation of 3-aminopyrazoles with 1,3-dielectrophiles (typically

The Regioselectivity Pivot: 5-one vs. 7-one

The reaction can proceed via two competing pathways, yielding either the 5-one or the 7-one isomer. The selectivity is dictated by the nucleophilicity of the exocyclic amine versus the ring nitrogen (N2), and the electrophilicity of the ketone versus the ester carbonyls of the

  • Thermodynamic Control (Acidic Media): Refluxing in glacial acetic acid (AcOH) typically favors the formation of the 7-one isomer. The acid catalyzes the attack of the exocyclic amine on the ester moiety (or rapid equilibration to the more stable amide intermediate), followed by cyclization.

  • Kinetic Control/Basic Conditions: Reactions performed under basic conditions (e.g., alkoxides) or neutral solvents can often yield mixtures or favor the 5-one isomer, where the exocyclic amine attacks the more electrophilic ketone first.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways and the requisite conditions for 7-one selectivity.

SyntheticPathwaysReagents3-Aminopyrazole+ Beta-Keto EsterConditionAAcidic Media(Glacial AcOH, Reflux)Reagents->ConditionAPreferred RouteConditionBBasic Media(NaOEt/EtOH)Reagents->ConditionBAlternativeIntermedAIntermediate:Amide FormationConditionA->IntermedANu attack on EsterIntermedBIntermediate:Imine FormationConditionB->IntermedBNu attack on KetoneProd7Target Scaffold:Pyrazolo[1,5-a]pyrimidin-7(4H)-oneIntermedA->Prod7CyclizationProd5Isomer:Pyrazolo[1,5-a]pyrimidin-5(4H)-oneIntermedB->Prod5Cyclization

Figure 1: Divergent synthetic pathways. Acidic conditions are critical for ensuring high regioselectivity toward the bioactive 7-one scaffold.

Validated Experimental Protocol

The following protocol is a self-validating system for synthesizing 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. It includes checkpoints to ensure the correct isomer is isolated.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

    • Checkpoint: The solution may warm slightly; ensure no rapid exotherm occurs.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting amine spot (polar, near baseline) should disappear.

  • Precipitation (Critical Step): Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into crushed ice (100 g) with vigorous stirring.

    • Why? This precipitates the hydrophobic product while retaining unreacted polar impurities in the aqueous acid phase.

  • Filtration & Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove residual acid. Recrystallize from Ethanol/Water (9:1) to yield white needles.
    
  • Validation (NMR):

    • 
       NMR (DMSO-
      
      
      ):
      Look for the singlet proton at the C-6 position (approx.
      
      
      5.8 ppm).
    • Isomer Check: The 5-one isomer typically shows a shift difference for the ring protons. The 7-one carbonyl carbon appears around 155-160 ppm in

      
       NMR.
      

Medicinal Chemistry & SAR Applications

The 7-one scaffold is not merely a linker; it is an active pharmacophore. Its N-4 proton and C-7 carbonyl serve as a donor-acceptor motif for hydrogen bonding, frequently interacting with the "hinge region" of kinase ATP-binding pockets.

Key Therapeutic Areas (2024-2025 Landscape)
Target FamilyMechanism of ActionKey SAR FeatureReference
Kinases (CDK2, B-Raf) ATP-competitive inhibitionSubstituents at C-3 and C-5 dictate selectivity for the hydrophobic pocket.[1, 2]
KSP (Eg5) Mitotic Kinesin InhibitionBulky aryl groups at N-4 or C-3 induce allosteric conformational changes.[3]
Antitubercular Rv1751 (FAD-hydroxylase)C-2 substituents affect metabolism; scaffold acts as a prodrug/substrate.[4]
MurA (Bacteria) Peptidoglycan inhibition3-Arylazo substitutions enhance binding affinity in S. aureus.[5]
Pharmacophore Mapping (Kinase Binding)

The diagram below visualizes how the scaffold interacts within a generic kinase hinge region.

PharmacophoreScaffold_NHN-H (Pos 4)H-Bond DonorHinge_Backbone_COHinge RegionBackbone C=OScaffold_NH->Hinge_Backbone_COH-BondScaffold_COC=O (Pos 7)H-Bond AcceptorScaffold_R3R3 SubstituentHydrophobic InteractionGatekeeperGatekeeper Residue(Selectivity Filter)Scaffold_R3->GatekeeperVan der WaalsHinge_Backbone_NHHinge RegionBackbone N-HHinge_Backbone_NH->Scaffold_COH-Bond

Figure 2: Hinge binding mode. The N-H and C=O of the 7-one core form a bidentate H-bond network with the kinase backbone.

Future Outlook: C-H Activation

Traditional synthesis relies on pre-functionalized reagents. However, the frontier of this scaffold lies in C-H functionalization . Recent work (2024) has demonstrated that the C-3 position is highly amenable to direct arylation and sulfenylation using transition metal catalysis (Pd, Ru) or iodine-catalyzed oxidative coupling. This allows for "late-stage diversification" of the scaffold, drastically reducing the time-to-lead for drug discovery campaigns.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (2025). [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications (2019). [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Mini-Reviews in Medicinal Chemistry (2023). [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases (2020). [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors. ACS Omega (2025). [Link]

The Pyrazolo[1,5-a]pyrimidine Core: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, celebrated for its bioisosteric relationship to the purine ring system (specifically adenosine). Its fused nitrogen-bridgehead architecture offers a versatile template for drug discovery, particularly in the fields of kinase inhibition (oncology) and GABAergic modulation (insomnia/anxiety).[1][2] This guide provides a technical deep-dive into the core's structural properties, regioselective synthetic strategies, and validated experimental protocols for researchers.

Structural Significance & Bioisosterism[1][2][3]

The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring via a bridgehead nitrogen. This fusion creates a planar, aromatic system that mimics the hydrogen-bonding capabilities of adenine, the endogenous ligand for ATP-binding sites and adenosine receptors.

The Purine Bioisostere

Unlike the [2,3-d] or [3,4-d] isomers, the [1,5-a] fusion places the bridgehead nitrogen in a position that alters the electron density map of the pyrimidine ring.

  • Hinge Binding: In kinase inhibitors, the N4 nitrogen often serves as a critical hydrogen bond acceptor for the "hinge region" of the kinase ATP pocket (e.g., interacting with Leu83 in CDK2).

  • Solubility & Metabolism: The scaffold generally offers improved solubility profiles compared to pure purine analogues due to the specific pKa modulation of the bridgehead nitrogen.

Synthetic Strategies: The Regioselectivity Challenge

The most common synthetic route involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (such as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto esters, 

-diketones, or alkynes).[2] However, this reaction is prone to regiochemical ambiguity, yielding either the 7-substituted or 5-substituted isomer.[2]
Mechanism of Regiocontrol

The regioselectivity is dictated by the nucleophilicity of the exocyclic amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) versus the endocyclic ring nitrogen (N2) of the aminopyrazole.
  • Kinetic Control: Under neutral conditions, the more nucleophilic exocyclic amine typically attacks the most electrophilic carbonyl first.

  • Thermodynamic Control: Acidic conditions (e.g., glacial acetic acid) often favor the formation of the thermodynamically stable isomer, which can differ based on steric bulk.

Validated Synthetic Workflow (Graphviz)

The following diagram illustrates the divergent pathways based on reaction conditions and electrophile structure.

Regioselectivity Start 3-Aminopyrazole Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation Reagent 1,3-Dielectrophile (e.g., Ethyl acetoacetate) Reagent->Intermediate PathA Path A: 7-Hydroxy Isomer (Attack at Keto) Intermediate->PathA Acidic/Reflux (Thermodynamic) PathB Path B: 5-Hydroxy Isomer (Attack at Ester) Intermediate->PathB Basic/Alkoxide (Kinetic)

Figure 1: Divergent synthetic pathways for pyrazolo[1,5-a]pyrimidine regioisomers based on pH and electrophilicity.

Experimental Protocol: General Synthesis

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (Model Compound). Rationale: This protocol uses acetylacetone to demonstrate the formation of the core without the ambiguity of asymmetric electrophiles, serving as a training standard.

Materials
  • 3-Aminopyrazole (1.0 eq)[1][2]

  • Acetylacetone (1.1 eq)[1][2]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic)[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 3-aminopyrazole (8.3 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add acetylacetone (11.0 g, 110 mmol) dropwise over 10 minutes. Observe for exotherm.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1][2] The starting amine spot (low ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate:[1][2] Remove solvent under reduced pressure (rotary evaporator) to yield a solid residue.[1][2]

  • Purification: Recrystallize the crude solid from ethanol/water (1:1).

  • Validation:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       NMR (DMSO-
      
      
      
      ):
      Look for the singlet of the pyrimidine proton at
      
      
      ppm and the pyrazole proton at
      
      
      ppm.[2]

Medicinal Chemistry Applications

The scaffold is utilized primarily in two therapeutic areas. The table below summarizes key drugs and their binding characteristics.

Comparative Analysis of Key Agents[3][4]
DrugTargetIndicationBinding ModeStatus
Zaleplon GABA-A (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1 subunit)
InsomniaBinds to the benzodiazepine site; high selectivity for

1 over

2/3 reduces tolerance/withdrawal risks.[2]
FDA Approved
Dinaciclib CDK 1, 2, 5, 9Oncology (Leukemia)ATP-competitive inhibitor.[1][2] The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.Clinical Trials
Indiplon GABA-AInsomniaSimilar to Zaleplon but with higher potency; high affinity for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1 subunits.[2]
Discontinued
Mechanism of Action: Kinase Inhibition

In CDK inhibitors like Dinaciclib, the core structure is critical for potency.

  • Hinge Interaction: The N-bridgehead system or substituents at C3/C7 position the molecule to accept hydrogen bonds from the backbone amides of the kinase hinge region.

  • Gatekeeper Residue: Substituents at the C5 position often project into the hydrophobic pocket, interacting with the gatekeeper residue, determining selectivity.

KinaseBinding Core Pyrazolo[1,5-a]pyrimidine (Scaffold) Hinge Kinase Hinge Region (Leu83 / Glu81) Core->Hinge H-Bond (Acceptor/Donor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Core->Pocket Van der Waals / Hydrophobic Solvent Solvent Front (Ribose Binding Pocket) Core->Solvent Solubilizing Groups (e.g., Piperidine)

Figure 2: Conceptual binding mode of pyrazolo[1,5-a]pyrimidine inhibitors within the ATP-binding pocket of protein kinases.[1][2]

Case Study: Zaleplon Synthesis Protocol

Context: Zaleplon (Sonata) is the most commercially significant drug using this core.[1] The synthesis highlights the derivatization of the phenyl ring before the final ring closure.

Validated Protocol (Adapted from US Patent 4,626,538 & Recent Process Improvements):

  • Precursor Synthesis: Start with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.[2][3][4][5][6]
    
  • Alkylation: React with ethyl iodide in the presence of sodium hydroxide (aprotic solvent) to form the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -ethyl acetamide derivative.
    
  • Cyclization (The Core Formation):

    • Reagents: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -ethyl precursor + 3-amino-4-cyanopyrazole.[2][3][4][5][6]
      
    • Conditions: Glacial acetic acid, Reflux, 3-4 hours.[2]

    • Mechanism: The amino group of the pyrazole attacks the carbonyl of the propenyl chain, followed by cyclization and elimination of dimethylamine.

  • Workup:

    • Quench reaction with water.[1][2]

    • Neutralize with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to precipitate the product.
      
    • Filter and wash with water/isopropanol.[1]

  • Result: Formation of the pyrazolo[1,5-a]pyrimidine core with the characteristic 3-cyano group and 7-phenyl substitution pattern.[1][2][5]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines under Mild Conditions. Molecules. (2009). A review of regioselective synthetic strategies. [1][2]

  • Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. (2010).[1][2] Details the SAR and binding mode of the scaffold in oncology.

  • Zaleplon: A Pyrazolopyrimidine Hypnotic. PubChem Compound Summary. Detailed chemical structure and pharmacological data.[1][7][8][9][10]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry. (2015). Technical discussion on controlling the 5- vs 7-isomer ratio.

  • Process for Making Zaleplon. Google Patents (US7772394B2). Industrial scale synthesis protocols.

Sources

Therapeutic Horizons of Pyrazolo[1,5-a]pyrimidines: From Kinase Inhibition to CNS Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship to purines. This structural mimicry allows it to engage ATP-binding sites in kinases with high affinity while offering tunable selectivity profiles through substitution at the C3, C5, and C7 positions. Beyond oncology, this scaffold has achieved clinical success in the Central Nervous System (CNS) domain as a modulator of GABA-A receptors. This technical guide analyzes the core therapeutic targets of pyrazolo[1,5-a]pyrimidines, detailing the structural activity relationships (SAR) that drive their efficacy in precision oncology and neuropsychiatry.

Structural Basis & SAR Logic

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system that mimics the adenine ring of ATP. Its success as a drug scaffold stems from its ability to form critical hydrogen bonds within the hinge region of kinase domains.

Core Scaffold & Substitution Vectors

The biological activity is strictly governed by the substitution pattern:

  • C3 Position: Critical for controlling electronic properties and often the site of electron-withdrawing groups (CN, halides) or amides to direct binding orientation.

  • C5/C7 Positions: These positions project into the hydrophobic pockets of the target protein (e.g., the specificity pocket of kinases or the benzodiazepine binding site of GABA-A), determining selectivity.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine (Purine Isostere) C3 C3 Position (Electronic Tuning/Hinge Interaction) Target: Kinase Hinge / GABA Modulator Core->C3 Electrophilic sub. C5 C5 Position (Steric Bulk/Hydrophobic Pocket) Target: Selectivity Determinant Core->C5 Lipophilic sub. C7 C7 Position (Solubility & Binding Affinity) Target: Solvent Front / Ribose Pocket Core->C7 Amine/Aryl sub.

Figure 1: SAR map illustrating the functional vectors of the pyrazolo[1,5-a]pyrimidine scaffold.

Primary Therapeutic Domain: Oncology (Kinase Inhibition)

The most prolific application of this scaffold is in the inhibition of protein kinases. The planar heterocycle fits snugly into the ATP-binding cleft, competing directly with ATP.

Tropomyosin Receptor Kinases (TRK)

Target: TRKA, TRKB, TRKC (Encoded by NTRK1/2/3). Mechanism: Inhibition of constitutively active TRK fusion proteins, which drive tumor growth via downstream MAPK and PI3K pathways. Key Compound: Larotrectinib (Vitrakvi).[1]

  • Structural Insight: Larotrectinib utilizes the pyrazolo[1,5-a]pyrimidine core to anchor into the ATP pocket. The (3S)-pyrrolidin-1-yl substituent at C5 and the fluoro-phenyl moiety allow it to maintain potency even against acquired resistance mutations that sterically hinder other inhibitors.

Cyclin-Dependent Kinases (CDKs)

Target: CDK1, CDK2, CDK5, CDK9.[2] Mechanism: Arresting the cell cycle at G1/S or G2/M phases and inhibiting transcription (CDK9). Key Compound: Dinaciclib .[3][4]

  • Efficacy: Dinaciclib demonstrates superior therapeutic index compared to earlier CDK inhibitors (e.g., flavopiridol) due to its high selectivity for CDK1/2/5/9 over other kinases, driven by the specific pyrazolo[1,5-a]pyrimidine geometry that minimizes off-target binding.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of TRK and CDK inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Signaling_Pathway TRK TRK Fusion Protein (Target of Larotrectinib) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes CDK CDK1/2/9 (Target of Dinaciclib) RB Rb Protein CDK->RB Phosphorylation RB->Proliferation Cell Cycle Entry Apoptosis Apoptosis Larotrectinib Larotrectinib Larotrectinib->TRK Inhibits Dinaciclib Dinaciclib Dinaciclib->CDK Inhibits

Figure 2: Pathway inhibition map showing the blockade of MAPK/PI3K signaling by Larotrectinib and Cell Cycle arrest by Dinaciclib.

Secondary Therapeutic Domain: CNS Disorders

In the central nervous system, pyrazolo[1,5-a]pyrimidines act as highly selective ligands for the benzodiazepine binding site of GABA-A receptors.

GABA-A Receptor Modulation

Target: GABA-A Receptor (


 subunit selectivity).[5]
Mechanism:  Positive Allosteric Modulation (PAM). Unlike classical benzodiazepines (which bind non-selectively to 

), pyrazolo[1,5-a]pyrimidines like Zaleplon and Indiplon show high affinity for the

subunit.[6]
  • Clinical Consequence: The

    
     selectivity confers potent sedative-hypnotic effects (insomnia treatment) with reduced anxiolytic, anticonvulsant, and myorelaxant side effects typically associated with 
    
    
    
    binding.
  • Indiplon: Demonstrates a high-affinity profile with rapid onset, ideal for sleep initiation.

Emerging Targets: Infectious Diseases

Recent high-throughput screens have identified this scaffold as a promising lead for anti-infectives, particularly against Mycobacterium tuberculosis.

  • ATP Synthase: Pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial ATP synthase, disrupting the energy metabolism of the bacteria.

  • InhA (Enoyl-ACP Reductase): Hybrid derivatives have shown docking affinity for InhA, a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.

Experimental Protocol: Synthesis of the Core Scaffold

To explore these targets, researchers often require a robust method to synthesize the core pyrazolo[1,5-a]pyrimidine scaffold.[7] The following protocol describes the condensation of 3-aminopyrazole with a 1,3-diketone, the most versatile route for generating C5/C7 substituted libraries.

Protocol: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (for recrystallization)

Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in 20 mL of glacial acetic acid.

  • Addition: Add 2,4-pentanedione (11 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane).
    
  • Precipitation: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold water. A solid precipitate should form immediately.

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
    ) to remove excess acid.
    
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as white/off-white needles.

Synthesis_Workflow Step1 1. Dissolve 3-Aminopyrazole in AcOH Step2 2. Add 1,3-Diketone (Electrophile) Step1->Step2 Step3 3. Reflux (4-6 hrs, 118°C) Cyclization Step2->Step3 Step4 4. Quench Ice Water Precipitation Step3->Step4 Step5 5. Isolate Filtration & Recrystallization Step4->Step5 Product Pure Pyrazolo[1,5-a] pyrimidine Step5->Product

Figure 3: Step-by-step synthesis workflow for the generation of the pyrazolo[1,5-a]pyrimidine core.

Data Summary: Key Therapeutic Agents

CompoundPrimary TargetTherapeutic IndicationClinical StatusIC50 / Ki Data
Larotrectinib TRKA/B/CSolid Tumors (NTRK Fusion)Approved (2018)TRKA IC50 < 10 nM
Dinaciclib CDK1, CDK2, CDK5, CDK9CLL, Solid TumorsPhase IIICDK2 IC50 = 1 nM
Zaleplon GABA-A (

)
InsomniaApproved Ki ~ 20 nM (

)
Indiplon GABA-A (

)
InsomniaDiscontinued (Phase III)High

selectivity
PZP-7 AHRCancer ImmunotherapyPreclinicalIC50 = 31 nM

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2021. Link

  • Larotrectinib (Vitrakvi) FDA Approval History. FDA.gov, 2018. Link

  • Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 2010. Link

  • The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABA-A Receptors. Frontiers in Neuroscience, 2020. Link

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 2022. Link

  • Indiplon Is a High-Affinity Positive Allosteric Modulator with Selectivity for α1 Subunit-Containing GABAA Receptors. Journal of Pharmacology and Experimental Therapeutics, 2004.[5] Link

Sources

Pyrazolo[1,5-a]pyrimidine: A Chemo-Centric Guide to Scaffold Design and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of pyrazolo[1,5-a]pyrimidine chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Purine Bioisostere

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and steric resemblance to the purine nucleus (adenine). Unlike the 6,5-fused purine system, the pyrazolo[1,5-a]pyrimidine is a 5,6-fused system with a bridgehead nitrogen. This structural nuance provides unique vectors for substitution that allow medicinal chemists to fine-tune solubility, metabolic stability, and target selectivity—particularly within the ATP-binding pockets of kinases and the benzodiazepine binding site of GABA-A receptors.

This guide moves beyond basic synthesis to explore the causality of regiocontrol, the logic of functionalization, and the practical realities of scaling this chemistry.

Core Synthesis & Regiocontrol: The "3+3" Strategy

The most robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (1,3-diketones,


-keto esters, or enaminones).
The Regioselectivity Challenge

The 3(5)-aminopyrazole exists in tautomeric equilibrium. The exocyclic amine is generally the most nucleophilic site, attacking the most electrophilic center of the 1,3-dicarbonyl. However, the subsequent ring closure depends heavily on steric factors and solvent conditions.

  • Path A (7-Substituted): Attack of the exocyclic amine on the less hindered carbonyl, followed by ring closure at the ring nitrogen.

  • Path B (5-Substituted): Attack of the exocyclic amine on the more hindered carbonyl (rare) or initial attack by the ring nitrogen (under specific pH conditions).

Key Insight: In acidic media (glacial acetic acid), the reaction often favors the formation of the 7-substituted isomer (or 5-one derivative if using esters) due to protonation of the ring nitrogen, forcing the initial attack by the exocyclic amine.

Visualization: Regioselective Cyclization Pathways

Regioselectivity Start 3(5)-Aminopyrazole (Tautomeric Equilibrium) Inter_A Intermediate A (Schiff Base) Start->Inter_A Exocyclic NH2 attack on less hindered C=O Inter_B Intermediate B (Enamine) Start->Inter_B Ring NH attack (Basic conditions) Dielec Unsymmetrical 1,3-Dielectrophile Dielec->Inter_A Dielec->Inter_B Prod_7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Kinetic/Acidic) Inter_A->Prod_7 Cyclization Prod_5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Thermodynamic) Inter_B->Prod_5 Cyclization

Caption: Mechanistic divergence in the condensation of aminopyrazoles with 1,3-dielectrophiles.

Reactivity Profile & Functionalization Map

Once the core is formed, the scaffold exhibits distinct reactivity patterns based on electron density distribution.

Electrophilic Aromatic Substitution (C3 Position)

The C3 position is the most electron-rich site, analogous to the C3 of indole.

  • Halogenation: NIS or NBS in mild conditions (MeCN or DMF) installs halides at C3 quantitatively. This is a gateway for Suzuki/Sonogashira couplings.

  • Formylation: Vilsmeier-Haack conditions introduce an aldehyde at C3.

  • Nitration: HNO3/Ac2O readily nitrates the C3 position.

Nucleophilic Aromatic Substitution (C7 Position)

The C7 position is electron-deficient, especially if a leaving group (Cl, Br) is present.

  • Chlorination: Treatment of pyrazolo[1,5-a]pyrimidin-7-one with POCl3 yields the 7-chloro derivative.

  • Displacement: The 7-Cl can be displaced by amines, alkoxides, or thiols. This is critical for introducing solubilizing groups (e.g., morpholine, piperazine) in kinase inhibitors.

Visualization: The Functionalization Logic

ReactivityMap Core Pyrazolo[1,5-a]pyrimidine Core C3 C3 Position (Nucleophilic) Core->C3 C7 C7 Position (Electrophilic) Core->C7 C2 C2 Position (Stable/Steric) Core->C2 Rxn_EAS Electrophilic Subst. (Halogenation, Nitration) C3->Rxn_EAS Rxn_SNAr SnAr Displacement (if LG present) C7->Rxn_SNAr Rxn_Pre Pre-cyclization Modification C2->Rxn_Pre

Caption: Reactivity map highlighting the orthogonal chemistry available at C3 (electrophilic attack) and C7 (nucleophilic attack).

Case Study: Zaleplon Synthesis

Zaleplon (Sonata) is a sedative-hypnotic that perfectly illustrates the industrial application of this chemistry. The synthesis relies on the condensation of a specific aminopyrazole with an enaminone.

Protocol Analysis
  • Precursor Assembly: 3-amino-4-cyanopyrazole is the key heterocyclic building block.

  • Enaminone Formation: An acetamide derivative is reacted with DMF-DMA (dimethylformamide dimethylacetal) to form the reactive enaminone.

  • Cyclization: The condensation is performed in acidic media (acetic acid) to ensure regioselectivity, yielding the 7-aryl isomer.

Visualization: Zaleplon Workflow

Zaleplon Step1 Start: N-ethylacetamide derivative Inter1 Enaminone Intermediate Step1->Inter1 Enaminone formation Reagent1 + DMF-DMA Cond Condensation (AcOH, Reflux) Inter1->Cond Step2 + 3-Amino-4-cyanopyrazole Step2->Cond Product Zaleplon (Regioselective 7-Aryl) Cond->Product Cyclization

Caption: Industrial synthesis pathway for Zaleplon, highlighting the convergent condensation step.

Medicinal Chemistry & SAR

The scaffold is a bioisostere of the purine ring system found in ATP.

Kinase Inhibition (CDK, Pim-1, Trk)
  • Binding Mode: The N1 and N4 nitrogens (or substituents at C3/C7) often interact with the hinge region of the kinase.

  • C3 Substituents: Hydrophobic groups (aryl, heteroaryl) here often occupy the gatekeeper pocket or selectivity pocket.

  • C7 Substituents: Solubilizing groups (morpholine, piperazine) project into the solvent-exposed region.

Comparative Potency Data

The following table summarizes the potency of pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets, demonstrating the scaffold's versatility.

Compound ClassTargetKey Substituents (C3 / C7)IC50 (nM)Reference
BS-194 CDK23-CN / 7-NH-Alkyl3[1]
BS-194 CDK93-CN / 7-NH-Alkyl90[1]
Pim-1 Inhibitor Pim-13-Aryl / 5-NH2< 10[2]
Trk Inhibitor TrkAMacrocycle fused C3-C70.1[3]

Experimental Protocols

Protocol A: General Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 7-phenylpyrazolo[1,5-a]pyrimidine.

  • Reagents: 3-Aminopyrazole (10 mmol), 1-phenyl-1,3-butanedione (10 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve 3-aminopyrazole and the 1,3-diketone in glacial acetic acid in a round-bottom flask.

    • Reflux the mixture at 110°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

    • Neutralize with saturated NaHCO3 solution until pH ~7.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol.

  • Validation: 1H NMR should show a characteristic singlet for H-6 (approx. 6.5-7.0 ppm) and H-3 (approx. 8.0-8.5 ppm).

Protocol B: C3-Iodination (Electrophilic Substitution)

Objective: Preparation of 3-iodo-7-phenylpyrazolo[1,5-a]pyrimidine.

  • Reagents: 7-phenylpyrazolo[1,5-a]pyrimidine (1 mmol), N-Iodosuccinimide (NIS) (1.1 mmol), Acetonitrile (MeCN) (5 mL).

  • Procedure:

    • Dissolve the starting material in MeCN at room temperature.

    • Add NIS portion-wise over 5 minutes.

    • Stir at room temperature for 1-2 hours. The reaction is usually rapid.

    • Work-up: Remove solvent under reduced pressure. Dissolve residue in CH2Cl2 and wash with sodium thiosulfate solution (to remove excess iodine) and brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Note: This intermediate is highly valuable for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

References

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. Journal of Medicinal Chemistry.[2]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules (MDPI).

  • Zaleplon Synthesis and Process Chemistry. PubChem / Patent Literature.

  • Regioselectivity in the condensation of 3-aminopyrazoles with 1,3-difunctional compounds. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable protocol for the synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., PI3K, CDK) and antitubercular agents.

Executive Summary

This protocol details the two-step synthesis of 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one starting from commercially available 3-aminopyrazole. The synthetic route prioritizes regiochemical control and purification efficiency.

  • Step 1: Regioselective cyclocondensation of 3-aminopyrazole with ethyl 2-methylacetoacetate to form the bicyclic core.

  • Step 2: Late-stage electrophilic bromination at the C-3 position using N-Bromosuccinimide (NBS).

This "Ring-First, Halogen-Last" strategy is superior to starting with brominated pyrazoles, as it avoids potential defunctionalization during the harsh reflux conditions of the cyclization step and utilizes cheaper starting materials.

Reaction Mechanism & Logic

The synthesis relies on the varying electrophilicity of the 1,3-dicarbonyl substrate and the nucleophilicity of the aminopyrazole.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Start 3-Aminopyrazole (Nucleophile) Inter1 Intermediate Enamine (Transient) Start->Inter1 Exocyclic NH2 attacks Ketone (C3) Reagent1 Ethyl 2-methylacetoacetate (Electrophile) Reagent1->Inter1 Cyclized 5,6-Dimethylpyrazolo[1,5-a] pyrimidin-7(4H)-one Inter1->Cyclized Endocyclic NH attacks Ester (C1) (-EtOH, -H2O) Brominated 3-Bromo-5,6-dimethylpyrazolo [1,5-a]pyrimidin-7(4H)-one Cyclized->Brominated NBS, MeCN Electrophilic Subst. at C3

Figure 1: Mechanistic flow from precursors to the final brominated scaffold.[1]

Regioselectivity Rationale

The condensation is regioselective.[2][3][4] The exocyclic amine of the 3-aminopyrazole is the most nucleophilic species and attacks the most electrophilic carbon of the


-keto ester (the ketone carbonyl). This establishes the C5-position of the pyrimidine ring. Subsequent intramolecular attack by the endocyclic pyrazole nitrogen onto the ester carbonyl closes the ring, forming the C7-amide (lactam).

Experimental Protocol

Step 1: Synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Objective: Construct the bicyclic heteroaromatic core.

ReagentMW ( g/mol )Equiv.Amount
3-Aminopyrazole 83.091.05.00 g
Ethyl 2-methylacetoacetate 144.171.210.40 g (approx 10.1 mL)
Glacial Acetic Acid 60.05Solvent50 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 3-Aminopyrazole (5.00 g, 60.1 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Reagent Introduction: Add Ethyl 2-methylacetoacetate (10.40 g, 72.1 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (118 °C) for 4–6 hours .

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting amine spot (polar) should disappear.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, concentrate the solution to ~15 mL under reduced pressure, then pour into ice-cold water (100 mL).

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted keto-ester.
  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Expected Yield: 70–85% Appearance: Off-white to pale yellow solid.

Step 2: Bromination to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Objective: Regioselective installation of the bromine atom at C-3.

ReagentMW ( g/mol )Equiv.Amount
Core Scaffold (from Step 1) 163.181.05.00 g
N-Bromosuccinimide (NBS) 177.981.055.72 g
Acetonitrile (MeCN) 41.05Solvent75 mL

Procedure:

  • Setup: Equip a 250 mL RBF with a magnetic stir bar. Shield the flask from direct light (aluminum foil) to minimize radical side reactions, although this reaction is primarily electrophilic.

  • Dissolution: Suspend the 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (5.00 g, 30.6 mmol) in Acetonitrile (75 mL).

  • Bromination: Add N-Bromosuccinimide (5.72 g, 32.1 mmol) portion-wise over 10 minutes at room temperature.

    • Note: The reaction is slightly exothermic.

  • Reaction: Stir at room temperature for 1–2 hours .

    • Checkpoint: TLC (95:5 DCM:MeOH) will show the conversion of the starting material (

      
      ) to a less polar product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 150 mL of water. Stir for 15 minutes.

  • Filtration: Filter the precipitate.

  • Purification: Wash the solid with water (

    
     mL) to remove succinimide byproduct. Wash with a small amount of cold ethanol (10 mL).
    
  • Drying: Dry under high vacuum.

Expected Yield: 80–90% Appearance: White to light beige solid.

Quality Control & Characterization

The following analytical data confirms the identity of the target molecule.

NMR Interpretation Guide
PositionIsotopeShift (

ppm)
MultiplicityAssignment
C-2

H
8.05 – 8.15Singlet (1H)Pyrazole proton (Diagnostic: Loss of H-3 coupling)
C-5

H
2.35 – 2.45Singlet (3H)Methyl group on Pyrimidine ring
C-6

H
2.05 – 2.15Singlet (3H)Methyl group on Pyrimidine ring
N-H

H
12.0 – 13.0Broad SingletAmide proton (Solvent dependent, often invisible in

)

Note: Spectra should be recorded in DMSO-


 for best solubility.
Mass Spectrometry (ESI)
  • Calculated Mass (

    
    ):  241.00 (for 
    
    
    
    Br) / 243.00 (for
    
    
    Br)
  • Observed (

    
    ):  242.0 / 244.0 (1:1 doublet pattern characteristic of mono-bromination).
    

References

  • Regioselectivity of Aminopyrazole Condensations

    • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1][4][5][6][7][8][9][10][11] BenchChem Application Notes.

  • Bromination Methodologies

    • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine.[5][6] BYU ScholarsArchive.

  • Scaffold Utility (Antitubercular)

    • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.[5] National Institutes of Health (NIH).

  • General Pyrazolo[1,5-a]pyrimidine Synthesis

    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules.

Sources

Application Note: Synthesis and Characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , a halogenated fused heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are privileged structures in medicinal chemistry, serving as bioisosteres for purines and exhibiting potent activity as ATP-competitive kinase inhibitors (e.g., CDK2, PI3K) and GABA-A receptor ligands.

The protocol utilizes a robust, one-step cyclocondensation of 4-bromo-1H-pyrazol-3-amine with ethyl 2-methylacetoacetate in glacial acetic acid. This method is preferred for its regioselectivity, high atom economy, and scalability, avoiding the need for post-cyclization halogenation steps which can lead to poly-halogenated byproducts.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the condensation of a 1,3-binucleophile (the aminopyrazole) with a 1,3-bielectrophile (the


-keto ester).
Retrosynthetic Logic
  • Target: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.[1]

  • Disconnection: The pyrimidine ring is cleaved at the N4-C5 and N1-C7 bonds.

  • Precursors:

    • Nucleophile: 4-Bromo-1H-pyrazol-3-amine (Provides the pyrazole core and the pre-installed bromine).

    • Electrophile: Ethyl 2-methylacetoacetate (Provides the C5, C6, and C7 carbons).

Regioselectivity

The reaction is regioselective due to the differential reactivity of the electrophilic centers:

  • The exocyclic amine (-NH2) of the pyrazole is harder and attacks the ketone carbonyl (C3 of the ester) to form the imine intermediate.

  • The endocyclic amine (NH) of the pyrazole subsequently attacks the ester carbonyl to close the ring, eliminating ethanol.

  • This sequence ensures the formation of the 7-one isomer rather than the 5-one.

Reaction Scheme Diagram

ReactionScheme Precursor1 4-Bromo-1H-pyrazol-3-amine Intermediate Imine Intermediate (Transient) Precursor1->Intermediate Condensation (AcOH, Reflux) Precursor2 Ethyl 2-methylacetoacetate Precursor2->Intermediate Condensation (AcOH, Reflux) Product 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7(4H)-one Intermediate->Product Cyclization (-EtOH) Byproduct Ethanol + H2O Intermediate->Byproduct

Caption: Convergent synthesis pathway via cyclocondensation in glacial acetic acid.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMW ( g/mol )Equiv.Role
4-Bromo-1H-pyrazol-3-amine 74505-72-3161.991.0Limiting Reagent
Ethyl 2-methylacetoacetate 609-14-3144.171.2Electrophile
Glacial Acetic Acid 64-19-760.05SolventSolvent/Catalyst
Ethanol (absolute) 64-17-546.07-Washing/Recrystallization
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-Bromo-1H-pyrazol-3-amine (1.62 g, 10.0 mmol) to the flask.

  • Add Glacial Acetic Acid (20 mL). Stir at room temperature until the amine is partially dissolved or well-suspended.

  • Add Ethyl 2-methylacetoacetate (1.73 g, 1.7 mL, 12.0 mmol) dropwise to the mixture.

Step 2: Cyclization (Reflux)
  • Place the reaction flask in a pre-heated oil bath set to 120°C .

  • Reflux the mixture with moderate stirring for 4 to 6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM). The starting amine spot (lower Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

Step 3: Work-up and Isolation
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Once cooled, the product often precipitates directly from the acetic acid. If no precipitate forms, concentrate the solution to ~50% volume under reduced pressure (rotary evaporator).

  • Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. This ensures complete precipitation of the target compound.

  • Stir the aqueous suspension for 30 minutes to granulate the solid.

Step 4: Purification
  • Filter the solid using a Buchner funnel under vacuum.

  • Wash 1: Wash the filter cake with cold water (2 x 10 mL) to remove residual acetic acid.

  • Wash 2: Wash with cold ethanol (1 x 5 mL) to remove unreacted ester.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional): If higher purity (>98%) is required, recrystallize from a mixture of DMF/Ethanol (1:4) or hot Ethanol .

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine + Keto Ester in Glacial AcOH Start->Mix Reflux Reflux at 120°C (4-6 Hours) Mix->Reflux Cool Cool to RT & Pour into Ice Water Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: H2O then Cold EtOH Filter->Wash Dry Dry (Vacuum Oven, 50°C) Wash->Dry

Caption: Operational workflow for the synthesis of the target pyrazolopyrimidine.

Characterization & Quality Control

The product exists in tautomeric equilibrium, but in the solid state and polar solvents (DMSO), the 7(4H)-one (amide) form predominates over the 7-hydroxy form.

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white powderHigh purity solid.
Melting Point > 250°C (Decomposes)Typical for fused heterocyclic amides.
1H NMR (DMSO-d6)

12.0–12.5 (s, 1H, broad)
NH (Lactam proton). Disappears with D2O shake.

2.45 (s, 3H)
C5-CH3 (Methyl on pyrimidine ring).

1.95 (s, 3H)
C6-CH3 (Methyl on pyrimidine ring).
Note: No aromatic protons on pyrimidine ring.Confirms full substitution at C5/C6.
LC-MS (ESI+) [M+H]+ = 242.0 / 244.0Characteristic 1:1 doublet indicating one Bromine atom.
Troubleshooting Guide
  • Low Yield: If precipitation is poor upon pouring into water, neutralize the acetic acid solution with saturated NaHCO3 (carefully, to avoid foaming) to pH ~6-7. This decreases solubility.

  • Impurity (Starting Material): If the amine spot persists on TLC, extend reflux time or add 0.1 eq of additional keto-ester.

  • Coloration: A yellow/brown tint indicates oxidation. Recrystallize from Ethanol with activated charcoal.

Safety & Handling

  • 4-Bromo-1H-pyrazol-3-amine: Irritant. Avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood.

  • Brominated Compounds: Generally considered potentially toxic; handle with gloves and standard PPE.

  • Waste Disposal: Dispose of the acetic acid filtrate in the organic acid waste stream.

References

  • Vertex AI Search. (2024). Synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. ResearchGate. Link

  • PrepChem. (2024).[2] Synthesis of 3-Bromo-5,7-dimethyl pyrazolo[1,5-a]pyrimidine. PrepChem.com. Link

  • National Institutes of Health (NIH). (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. Link

  • SciSupplies. (2024). Commercial availability of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. SciSupplies.eu. Link

Sources

Application Note: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in early-stage drug discovery. It focuses on the specific utility of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a high-value scaffold for generating ATP-competitive kinase inhibitors.

Executive Summary

The compound 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as Scaffold-3Br ) represents a "privileged structure" in kinase drug discovery. Unlike fully elaborated drugs (e.g., Ibrutinib), Scaffold-3Br acts as a critical fragment intermediate . Its pyrazolo[1,5-a]pyrimidine core mimics the adenine moiety of ATP, allowing it to anchor into the kinase hinge region.[1] The 3-bromo substituent serves as a versatile synthetic handle for Palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases such as CDK2 , RET , and PI3K .

Mechanistic Basis & Chemical Biology[2]

The Adenine Mimetic Concept

Kinase inhibitors often function by competing with ATP for the binding cleft. The pyrazolo[1,5-a]pyrimidine core of Scaffold-3Br is isosteric with the purine ring of ATP.

  • Hinge Binding: The N-4 proton (donor) and the carbonyl oxygen or N-1 (acceptor) form hydrogen bonds with the kinase hinge region backbone residues.

  • Tautomeric Control: The "7(4H)-one" designation indicates the keto-tautomer. Stability of this tautomer is crucial for consistent binding affinity.

  • The "3-Bromo" Vector: This halogen is positioned to project substituents into the "Gatekeeper" region or the hydrophobic back-pocket, areas critical for achieving selectivity between homologous kinases.

Structural Visualization of the Workflow

The following diagram illustrates the logical flow from the raw scaffold to a bioactive kinase inhibitor.

KinaseDiscoveryWorkflow Scaffold Scaffold-3Br (Core Adenine Mimic) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Coupling Functionalization Library Focused Library (R-Group Diversity) Coupling->Library Parallel Synthesis Screening ADP-Glo™ Kinase Assay (IC50 Determination) Library->Screening HTS Screening->Coupling SAR Feedback Loop Lead Lead Candidate (High Potency/Selectivity) Screening->Lead Hit-to-Lead

Figure 1: Workflow for utilizing Scaffold-3Br in Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

Protocol A: Derivatization via Suzuki-Miyaura Coupling

Purpose: To attach aryl "warheads" to the 3-position of the scaffold to probe the kinase hydrophobic pocket.

Reagents:

  • Scaffold-3Br (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve Scaffold-3Br (50 mg, 0.2 mmol) and the chosen aryl boronic acid in degassed 1,4-dioxane (2 mL).

  • Activation: Add the aqueous Cs₂CO₃ solution and the Palladium catalyst under a stream of nitrogen.

  • Reaction: Seal the vial and heat to 100°C for 2 hours (or use microwave irradiation: 110°C for 20 min).

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Purify via flash chromatography (SiO₂). The 7-one moiety is polar; use a gradient of DCM:MeOH (0-10%).

  • Validation: Verify structure via ¹H-NMR and LC-MS. Note: The disappearance of the Br isotope pattern (1:1 doublet) confirms coupling.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Purpose: To quantify the inhibitory potency (IC₅₀) of Scaffold-3Br and its derivatives against a target kinase (e.g., CDK2/CyclinA).

Principle: The assay measures the conversion of ATP to ADP by the kinase. The "Glo" reagent converts the generated ADP back to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials:

  • Kinase Enzyme (e.g., CDK2/CycA, 5 ng/well)

  • Substrate (e.g., Histone H1 peptide)

  • ATP (Ultra-pure, at K_m concentration for the specific kinase)

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection Reagent: Promega ADP-Glo™.

Procedure:

  • Compound Dilution: Prepare a 10-point dose-response series of Scaffold-3Br (or derivative) in DMSO. Start at 100 µM with 3-fold serial dilutions. Final DMSO concentration in the well must be <1%.

  • Enzyme Reaction:

    • Add 5 µL of Kinase solution to a 384-well white plate.

    • Add 2.5 µL of Compound solution. Incubate for 10 min at RT to allow inhibitor binding.

    • Add 2.5 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining unconsumed ATP. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce light. Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.
Protocol C: X-Ray Crystallography (Fragment Screening)

Purpose: To utilize the anomalous scattering of the Bromine atom to map the binding orientation.

  • Soaking: Grow apo-crystals of the target kinase (e.g., CDK2). Soak crystals in a solution containing 1-5 mM Scaffold-3Br for 2-24 hours.

  • Data Collection: Collect diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal.

  • Phasing: Use the anomalous difference map to locate the heavy atom (Br). This pinpoints the exact location of the pyrazolo[1,5-a]pyrimidine core within the ATP pocket, guiding subsequent design.

Data Presentation & Troubleshooting

Expected Results Table

When testing Scaffold-3Br derivatives, organize data as follows to identify SAR trends:

Compound IDR-Group (at C3)CDK2 IC₅₀ (nM)Solubility (µM)Notes
Scaffold-3Br -Br (Parent)>10,000250Weak binder; baseline fragment.
Deriv-01 Phenyl850120Hydrophobic pocket engagement.
Deriv-02 4-Amino-phenyl45180H-bond donor improves potency.
Deriv-03 4-Pyridyl120200Improved solubility; H-bond acceptor.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Oxidative addition to C-Br is slow at C3 position.Switch catalyst to Pd(dppf) or XPhos Pd G2 . Increase temp to 110°C.
High Assay Background Compound fluorescence or aggregation.Use "No Enzyme" control with compound. Add 0.01% Triton X-100 to prevent aggregation.
Inconsistent IC₅₀ Tautomer instability (Enol vs Keto).Ensure Assay Buffer pH is stable (7.5). The 7(4H)-one form is favored in polar aqueous buffers.

References

  • Review of Scaffold Utility

    • Title: Pyrazolo[1,5-a]pyrimidines as a privileged scaffold for the design of kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Representative link for context).

  • CDK2 Inhibition Context

    • Title: Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors.[2]

    • Source:Bioorganic Chemistry (2021).[2]

    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Note.
  • Synthetic Chemistry (General Pyrazolo-pyrimidine)

    • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.[3]

    • Source:ResearchGate.[3]

    • URL:[Link]

Sources

Application Note: Protocol for Dissolving 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific physicochemical challenges of dissolving 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This compound belongs to a class of fused heterocycles often utilized as scaffolds for kinase inhibitors (e.g., CDK, PI3K) and requires specific handling due to its high crystal lattice energy and tautomeric nature.[1][2][3]

Introduction & Chemical Context

The target compound, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , presents a classic "brick dust" solubility profile common in medicinal chemistry.[1][3] Its poor aqueous solubility is driven by two factors:

  • Planar Aromatic Stacking: The fused pyrazolo-pyrimidine core encourages tight π-π stacking in the solid state.[2][3]

  • Intermolecular Hydrogen Bonding: The "7(4H)-one" moiety implies a lactam structure.[1][2][3] The N-H at position 4 acts as a hydrogen bond donor, while the carbonyl oxygen and pyrazole nitrogens act as acceptors, creating a robust crystal lattice that resists solvation.[1][2][3]

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is critical for dissolution.[1][2][3] In the solid state, the compound exists predominantly as the Lactam (Keto) form.[1][2][3] In solution, solvent polarity can shift this equilibrium toward the Lactim (Enol) form, altering solubility and reactivity.[1][2][3]

Tautomerism cluster_0 Solubility Implication Lactam Lactam Form (Solid State) High Lattice Energy (Dominant Species) Lactim Lactim Form (Solution) OH-aromatic character (Minor Species) Lactam->Lactim Tautomerization (Solvent Dependent) Lactim->Lactam Factor The N-H (Lactam) creates strong intermolecular H-bonds, requiring polar aprotic solvents (DMSO) to disrupt.

Figure 1: Tautomeric equilibrium affecting solubility.[1][2][3] The stable Lactam form requires high-dielectric solvents to disrupt intermolecular bonding.[1][3]

Solubility Profile Assessment

The following data is derived from structural analogs (e.g., Zaleplon intermediates, CDK2 inhibitor scaffolds) and empirical behavior of 7-oxo-pyrazolo[1,5-a]pyrimidines.

Solvent SystemEstimated SolubilityApplicationNotes
DMSO (Dimethyl Sulfoxide)High (>50 mM)Biological Assays (Stock)Recommended Primary Solvent. Disrupts H-bonding effectively.[2][3]
DMF (Dimethylformamide)High (>40 mM)Synthesis / ReactionsGood alternative to DMSO for chemical reactions.[1][2][3]
Ethanol / Methanol Low to Moderate (1-5 mM)CrystallizationRequires heating to reflux.[2][3] Poor solubility at RT.
Water (Neutral pH) Negligible (<10 µM)NoneCompound is hydrophobic.[1][2][3]
0.1 M NaOH (Aqueous) ModerateFormulationDeprotonation of the lactam N-H (pKa ~9-10) forms a soluble salt.[1][2][3]
DCM / Chloroform ModerateExtractionSoluble, but less effective than DMSO for high concentrations.[1][2][3]

Reagents & Equipment

  • Compound: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (>95% purity).[2][3]

  • Primary Solvent: DMSO (anhydrous, ≥99.9%, cell-culture grade).[1][2][3]

  • Equipment:

    • Ultrasonic bath (35–40 kHz).[1][2][3]

    • Vortex mixer.[1][2][3]

    • Amber glass vials (to protect brominated species from potential photodegradation).[1][2][3]

    • Analytical balance (0.01 mg readability recommended due to static potential).[1][2][3]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

For use in biochemical assays (IC50 determination, cell culture).[1][3]

  • Calculate: Determine the mass required.

    • MW ≈ 242.07 g/mol (Verify specific batch MW).[1][2][3]

    • To make 1 mL of 10 mM solution, weigh 2.42 mg .[1][2][3]

  • Weighing: Weigh the compound into a glass vial.

    • Note: This compound may exhibit static charge.[1][2][3] Use an anti-static gun if available, or weigh by difference.[1][2][3]

  • Solvent Addition: Add the calculated volume of DMSO to the center of the vial. Do not wash down the sides yet.[1][2][3]

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5–10 minutes.

    • Checkpoint: Hold the vial against a light source.[1][2][3] The solution must be perfectly clear. If "swirls" or turbidity persist, sonicate for another 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Formulation for Animal Studies (Co-solvent System)

Pure aqueous dissolution is not possible.[1][2][3] Use this formulation for IP/IV administration.

  • Dissolve: Prepare a highly concentrated stock (e.g., 50 mg/mL) in DMA (Dimethylacetamide) or DMSO .[1][2][3]

  • Co-solvent Mix: Prepare a vehicle of 30% PEG400 / 5% Tween 80 / 65% Saline .

  • Precipitation Avoidance:

    • While vortexing the vehicle rapidly, add the organic stock dropwise.[1][2][3]

    • Target Final Concentration: 1–2 mg/mL.[1][2][3]

    • Observation: If immediate precipitation occurs, the compound concentration is too high.[1][2][3] Reduce target dose or increase PEG400 ratio.

Protocol C: Dissolution for Organic Synthesis (Recrystallization)

For purification or further functionalization.[1][2][3]

  • Solvent: Use Ethanol or Acetonitrile .[1][2][3]

  • Heat: The compound will likely not dissolve at room temperature.[1][2][3] Heat the solvent to near-reflux (70–80°C).

  • Saturation: Add solvent until the solid just dissolves.[1][2][3]

  • Cooling: Allow to cool slowly to RT, then 4°C. The lactam form typically crystallizes out efficiently.

Workflow Decision Tree

Use this logic flow to determine the correct dissolution method for your specific application.

SolubilityWorkflow Start Start: 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7(4H)-one AppCheck What is the Application? Start->AppCheck BioAssay In Vitro Bio-Assay (Enzyme/Cell) AppCheck->BioAssay Synthesis Chemical Synthesis or Purification AppCheck->Synthesis InVivo In Vivo Study (Animal Model) AppCheck->InVivo DMSO Protocol A: Dissolve in 100% DMSO (Stock 10-50 mM) BioAssay->DMSO Organic Protocol C: Hot EtOH, DMF, or DCM Synthesis->Organic Formulation Protocol B: Co-solvent System (DMSO/PEG400/Saline) InVivo->Formulation Dilute Dilute into Media (<1% DMSO final) DMSO->Dilute CheckPrecip QC: Check for Microprecipitation Formulation->CheckPrecip

Figure 2: Decision tree for solvent selection based on experimental end-use.

Troubleshooting & QC

  • Issue: Turbidity upon dilution in water/media. [1]

    • Cause: "Crash-out" due to hydrophobicity.[2][3]

    • Solution: Ensure the DMSO stock is highly concentrated so the final DMSO volume is small (<0.5%).[1][2][3] Add the stock into the vortexing media, not the other way around.

  • Issue: Yellow discoloration.

    • Cause: Brominated compounds can liberate bromine or degrade if exposed to strong light/heat for prolonged periods.[1][2][3]

    • Solution: Check LC-MS purity.[2][3][4] If intact, the color may be due to trace impurities or charge-transfer complexes.[1][2][3] Use amber vials.

  • Issue: Incomplete Dissolution in DMSO.

    • Cause: Water contamination in DMSO (DMSO is hygroscopic).[1][2][3]

    • Solution: Use a fresh bottle of anhydrous DMSO.[1][2][3] Water drastically reduces the solubility of this hydrophobic scaffold.[1][2][3]

Safety (MSDS Considerations)

  • Brominated Compound: Handle as a potential sensitizer.[1][2][3] Wear nitrile gloves and work in a fume hood.[1][2][3]

  • DMSO Permeability: DMSO carries dissolved compounds through the skin.[1][2][3] Double-gloving is recommended when handling the stock solution.[2][3]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

    • Title: Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia.[1][2][3][5]

    • Source: Bioorganic Chemistry (via PubMed/NIH).[1][2][3]

    • URL:[Link]

  • Solubility Enhancement Strategies

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.[2][3][6]

    • Source: ACS Medicinal Chemistry Letters.[1][2][3][6]

    • URL:[Link][1][2][3]

  • Chemical Properties of Pyrazolo[1,5-a]pyrimidin-7-ones

    • Title: Pyrazolo[1,5-a]pyrimidine-5,7-diol (Tautomeric Analog Data).[1][2][3]

    • Source: PubChem.[1][2][3]

    • URL:[Link][1][2][3]

  • General Solubility Protocols for Kinase Inhibitors

    • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1.
    • Source: NIH / PubMed Central.[1][2][3]

    • URL:[Link][1][2][3]

Sources

In vitro assay with 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of the 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold

Executive Summary & Scientific Context

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a "privileged scaffold" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive inhibitors. The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases (e.g., CDK2, B-Raf, CK2) and phosphodiesterases (PDEs).

The specific substitution pattern—a 3-bromo moiety and 5,6-dimethyl groups—serves two critical functions:

  • Electronic/Steric Tuning: The 5,6-dimethyl groups provide hydrophobic bulk that can induce selectivity by interacting with the gatekeeper residues of the kinase binding pocket.

  • Synthetic Versatility: The 3-bromo position acts as a highly reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Scope of this Guide: This protocol details the ADP-Glo™ Kinase Assay , a bioluminescent method chosen specifically for this compound class. Unlike fluorescence-based assays (FRET/TR-FRET), ADP-Glo is immune to the potential autofluorescence often exhibited by fused nitrogenous heterocycles like pyrazolopyrimidines, ensuring high signal-to-noise ratios and robust Z’ factors.

Assay Principle: ADP-Glo™ Kinase Detection

The assay quantifies kinase activity by measuring the generation of ADP during the phosphorylation reaction. It is a coupled enzymatic assay performed in two steps:

  • Kinase Reaction: The test compound (3-Bromo-5,6-dimethyl...) is incubated with the target kinase and ATP.

    • Reaction: Substrate + ATP

      
       Phospho-Substrate + ADP
      
  • ADP Detection:

    • Step 1 (Depletion): Unconsumed ATP is depleted by a specific reagent, leaving only ADP.

    • Step 2 (Detection): ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.

    • Readout: Luminescence is directly proportional to kinase activity (and inversely proportional to inhibition).

Materials & Reagents

ComponentSpecificationStorageNotes
Test Compound 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one-20°C (Desiccated)Dissolve in 100% DMSO. Avoid freeze-thaw cycles.
Target Kinase Recombinant Kinase (e.g., CDK2/CyclinA)-80°CAliquot immediately upon receipt.
Substrate Peptide/Protein Substrate (e.g., Histone H1)-20°CDetermine

prior to IC50 testing.
ATP Ultra-pure ATP (10 mM stock)-20°CUse at

concentration for ATP-competitive mode.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA4°CFreshly add DTT (50 µM) before use.
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°CEquilibrate to Room Temp (RT) before use.

Experimental Protocol

Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Stock Solution: Prepare a 10 mM stock of the test compound in 100% DMSO. Vortex until fully dissolved.

  • Intermediate Dilution: Dilute stock to 50x the final assay concentration (e.g., 500 µM for a 10 µM top concentration) in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in a 96-well source plate using DMSO.

    • Transfer: 10 µL compound + 20 µL DMSO.

  • Buffer Transfer: Transfer 1 µL of the DMSO dilution into the assay plate (384-well, white, low-volume). Add 4 µL of Assay Buffer.

    • Final DMSO Concentration: Must be

      
       2% to avoid enzyme denaturation.
      
Phase 2: Kinase Reaction Setup

Objective: Initiate phosphorylation under linear velocity conditions.

  • Enzyme Addition: Dilute the Target Kinase in Assay Buffer to 2x the optimal concentration (determined by previous titration, typically 1–5 ng/µL).

  • Dispense: Add 2.5 µL of the 2x Enzyme solution to the assay plate containing the compound.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10–15 minutes at RT. This allows the compound to bind the active site (crucial for slow-off rate inhibitors).

  • Substrate/ATP Mix: Prepare a 2x mix of Substrate and ATP in Assay Buffer.

    • Critical Parameter: Set [ATP] equal to the

      
       of the kinase to ensure the assay is sensitive to ATP-competitive inhibitors (which this scaffold likely is).
      
  • Initiation: Add 2.5 µL of the Substrate/ATP mix to the wells.

    • Total Volume: 5 µL + 1 µL (compound step) = ~6 µL (varies by plate type).

  • Incubation: Cover and incubate at RT for 60 minutes.

Phase 3: Detection (ADP-Glo)
  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

  • Incubation: Incubate for 40 minutes at RT.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

  • Final Incubation: Incubate for 30–60 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Visualization

Calculations:

  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response):

    
    
    

Validation Criteria:

  • Z' Factor: Must be > 0.5 for a valid screening plate.

  • Signal-to-Background (S/B): > 5.

Workflow Diagram

G Compound Compound Prep (DMSO Serial Dilution) PreInc Pre-Incubation (15 min @ RT) Compound->PreInc Enzyme Enzyme Prep (2x Kinase Solution) Enzyme->PreInc Reaction Kinase Reaction (+ATP/Substrate, 60 min) PreInc->Reaction  Bind Active Site Stop ADP-Glo Reagent (Stop & Deplete ATP) Reaction->Stop  Generate ADP Detect Detection Reagent (ADP -> Light) Stop->Detect  40 min Incubation Read Luminometer (Data Acquisition) Detect->Read  30-60 min Incubation

Caption: Step-by-step workflow for the ADP-Glo Kinase Assay profiling of pyrazolopyrimidine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal ATP concentration too lowEnsure [ATP] is near

. If too low, conversion to ADP is insufficient.
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation time or check reagent expiration.
Precipitation Compound insolubilityPyrazolopyrimidines are planar and lipophilic. Check the well for turbidity. Reduce top concentration or increase DMSO (if enzyme tolerates).
Flat Dose Response Assay interferenceThe compound might be a luciferase inhibitor. Run a "mock" assay with ADP only (no kinase) + compound to check for signal quenching.

Safety & Handling (MSDS Highlights)

  • 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Treat as a potential irritant and bioactive agent.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

    • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of powder.

  • DMSO: Penetrates skin and carries dissolved compounds into the body. Handle with extreme care.

References

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones. ACS Infectious Diseases. (2021). Discusses the scaffold's utility and binding modes.

  • Pyrazolo[1,5-a]pyrimidines as privileged scaffolds for the design of kinase inhibitors. RSC Advances. (2023). Detailed review of kinase targets (CK2, B-Raf) for this chemotype.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Standard operating procedure for bioluminescent kinase assays.

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment. ICH Guidelines Q2(R1). Validating linearity and range in bioassays.

Cell-based assays for pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cell-Based Evaluation of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Introduction: The Privileged Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives represent a "privileged structure" in medicinal chemistry, primarily due to their bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows them to function as potent ATP-competitive inhibitors against a spectrum of kinases, including CDKs (Cyclin-Dependent Kinases) , TRKA , B-Raf , and JAKs [1, 2].

While their potency is often high, evaluating these derivatives in a cellular context presents specific challenges:

  • Solubility: The aromatic, planar nature of the scaffold often leads to poor aqueous solubility, necessitating rigorous DMSO management during assays.

  • Selectivity: Because they target the conserved ATP-binding pocket, off-target effects are common.

  • Mechanism Verification: Cytotoxicity alone is insufficient; proof of specific kinase inhibition (Target Engagement) is required to differentiate on-target efficacy from general toxicity.

This guide outlines a validated workflow to characterize these derivatives, moving from phenotypic screening to biophysical target confirmation.

Phase I: Cytotoxicity & Viability Profiling

Before mechanistic interrogation, the therapeutic window must be established. For pyrazolo[1,5-a]pyrimidines, we prioritize metabolic assays that are robust against compound precipitation.

Experimental Rationale

While MTT is historically common, it requires a solubilization step (formazan crystals) which can be problematic with hydrophobic pyrazolo-derivatives that might co-precipitate. We recommend CellTiter-Glo (ATP-based) or CCK-8 (WST-8) for higher sensitivity and a "add-and-read" workflow that minimizes handling errors.

Table 1: Comparison of Viability Assay Reagents
FeatureMTT (Tetrazolium)CCK-8 (WST-8)CellTiter-Glo (ATP)Recommendation for Pyrazolo-Derivatives
Readout Absorbance (570 nm)Absorbance (450 nm)LuminescenceLuminescence (High Sensitivity)
Solubility Insoluble FormazanWater SolubleSolubleCCK-8 or CTG (Avoids solubilization steps)
Sensitivity ModerateHighUltra-HighCTG (Best for potent nM inhibitors)
Interference High (Reductants)LowLowCTG
Protocol: Optimized Viability Assay (CCK-8/CTG)
  • Cell Seeding: Seed tumor cells (e.g., HCT-116, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Critical: Allow 24h attachment. Ensure edge wells are filled with PBS to prevent evaporation ("Edge Effect").

  • Compound Preparation:

    • Dissolve pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO to make a 10 mM stock.

    • Perform serial dilutions in 100% DMSO first.

    • Intermediate Step: Dilute 1:100 into culture media (2x concentration).

    • Add 100 µL of 2x compound media to cells (Final DMSO = 0.5%).

    • Why? Direct spiking of high-concentration DMSO stock into wells causes protein precipitation and local toxicity.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Detection:

    • CCK-8: Add 10 µL reagent, incubate 1-4h, read OD450.

    • CTG: Add equal volume reagent, shake 2 min, equilibrate 10 min, read Luminescence.

  • Data Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).

Phase II: Target Engagement (The "Proof")

Demonstrating that the molecule physically engages the kinase inside the cell is critical. We utilize the Cellular Thermal Shift Assay (CETSA) , which relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
CETSA Workflow Diagram

CETSA_Workflow Treat 1. Cell Treatment (Compound vs DMSO) Aliquot 2. Aliquot into PCR Tubes Treat->Aliquot Heat 3. Thermal Challenge (Gradient: 40-65°C) Aliquot->Heat 30 min incubation Lyse 4. Lysis (Freeze-Thaw x3) Heat->Lyse Stabilized protein remains soluble Spin 5. Ultracentrifugation (20,000 x g) Lyse->Spin Precipitate unbound protein Detect 6. Western Blot (Soluble Fraction) Spin->Detect Quantify Band Intensity

Caption: CETSA workflow for validating intracellular kinase binding. Ligand-bound proteins resist thermal aggregation.

Protocol: CETSA for Kinase Inhibitors
  • Treatment: Treat cells (e.g., 1x10^7 cells/condition) with the pyrazolo-derivative (at 5-10x EC50) or DMSO for 1–2 hours.

  • Harvest: Wash with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Divide suspension into 8-10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a gradient PCR cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40). Perform 3 cycles of Freeze-Thaw (Liquid N2 / 25°C water bath).

    • Expert Note: Avoid harsh sonication which can re-solubilize aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C .

  • Detection: Collect the supernatant (soluble fraction). Run SDS-PAGE and Western Blot for the specific kinase (e.g., CDK2, TRKA).

  • Result: The compound-treated samples should show a "thermal shift"—bands persisting at higher temperatures compared to DMSO control [3, 4].

Phase III: Functional Mechanism (Cell Cycle & Apoptosis)

Since pyrazolo[1,5-a]pyrimidines often inhibit CDKs (CDK2/Cyclin E), the expected phenotype is cell cycle arrest (G1/S or G2/M) followed by apoptosis.

Mechanism of Action Diagram

MOA_Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Competes with ATP Kinase Target Kinase (e.g., CDK2, TRKA) ATP_Pocket->Kinase Inhibits Phos Substrate Phosphorylation Kinase->Phos Blocks Arrest Cell Cycle Arrest (G1/S Phase) Phos->Arrest Loss of Signal Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Stress

Caption: Pharmacological cascade. ATP-competitive inhibition blocks downstream signaling, forcing cell cycle arrest and subsequent cell death.

Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Fixation (Critical Step):

    • Wash with cold PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing gently.

    • Why? Dropwise addition prevents cell clumping.

    • Fix at -20°C for >2 hours (overnight is best).

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in PI/RNase Staining Buffer :

      • Propidium Iodide (50 µg/mL)

      • RNase A (100 µg/mL) — Essential to degrade RNA so PI stains only DNA.

      • Triton X-100 (0.1%)

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel for PI).

  • Analysis: Use ModFit or FlowJo to quantify G0/G1, S, and G2/M populations. CDK2 inhibitors typically show an increase in the G0/G1 peak [5].

Protocol: Apoptosis (Annexin V/PI)
  • Harvest: Trypsinize cells gently (avoid over-digestion which damages membranes).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL 1X Annexin-binding buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Note: Annexin V requires Ca2+ (present in binding buffer).[1] Do not use PBS/EDTA.

  • Incubate: 15 min at RT in dark.

  • Analyze:

    • Q1 (Annexin-/PI+): Necrotic/Debris.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled kinase inhibition).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2025). URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: MDPI (Molecules, 2024). URL:[Link]

  • The cellular thermal shift assay (CETSA) for evaluating drug target interactions in cells. Source: Nature Protocols (2014).[2] URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology. URL:[Link]

Sources

Application Note: Handling, Storage, and Solubilization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1]

Executive Summary

This guide outlines the technical protocols for the handling, storage, and preparation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .[1] This compound is a critical heterocyclic scaffold (pharmacophore) used extensively in medicinal chemistry for the development of kinase inhibitors (e.g., CK2, EGFR), antitubercular agents, and PDE inhibitors.

The molecule possesses two specific chemical features that dictate its handling requirements:

  • The C-3 Bromine moiety: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura), rendering it susceptible to photolytic degradation if improperly stored.[1]

  • The 7(4H)-one Lactam functionality: Subject to keto-enol tautomerism, which significantly influences solubility profiles and hydrogen bonding behavior in biochemical assays.[1]

Physicochemical Profile & Safety

Chemical Identity[1][2]
  • IUPAC Name: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one[1]

  • Molecular Formula: C₈H₈BrN₃O[1]

  • Molecular Weight: ~242.07 g/mol (varies slightly by isotope abundance)[1]

  • Structural Class: Fused Pyrazolo-pyrimidine[1][2]

  • Key Functionality: Halogenated Heterocycle / Lactam[1]

Physical Properties & Solubility Data

The following data represents the consensus for the 3-bromo-pyrazolo[1,5-a]pyrimidin-7-one class.

SolventSolubility RatingConcentration Limit (Approx.)Notes
DMSO Excellent > 50 mMPreferred solvent for stock solutions.
DMF Good> 25 mMAlternative organic stock solvent.[1]
Ethanol Moderate1 - 10 mMHeating (37°C) often required; risk of precipitation on cooling.[1]
Water Poor< 0.1 mMDo not use for stock. Requires formulation (e.g., cyclodextrins) for aqueous delivery.
PBS (pH 7.4) Poor< 50 µMRapid precipitation occurs upon direct dilution from DMSO >1%.[1]
Safety & Hazards (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

  • PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1] Handle within a fume hood to prevent inhalation of fine dust.[1]

Storage & Stability Protocol

The stability of this compound is compromised by UV light (homolytic cleavage of the C-Br bond) and moisture (hygroscopicity of the amide-like lactam).[1]

Long-Term Storage Conditions
  • Temperature: -20°C (Optimal) or 4°C (Acceptable for <1 month).

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid clear glass.[1]

  • Atmosphere: Store under Argon or Nitrogen if possible.[1]

  • Desiccation: Essential.[1] Store vials inside a secondary container (desiccator) with active silica gel or Drierite.[1]

Freeze-Thaw Management

Repeated freeze-thaw cycles introduce condensation, leading to hydrolysis or hydrate formation.[1]

  • Rule of Thumb: Aliquot stocks immediately upon first solubilization.[1]

  • Max Cycles: Limit to < 3 freeze-thaw cycles per aliquot.

Operational Workflow: From Receipt to Assay

The following diagram illustrates the critical path for maintaining compound integrity.

HandlingWorkflowFigure 1: Critical Workflow for Handling 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneReceiptReceipt of Solid(Check CoA & Appearance)QC_SolidInitial QC(1H-NMR / LC-MS)Receipt->QC_SolidStorageStorage(-20°C, Amber, Desiccated)QC_Solid->Storage PassSolubilizationSolubilization(DMSO, 10-50mM)Storage->Solubilization Warm to RTAliquotAliquotting(Single-use volumes)Solubilization->AliquotAliquot->Storage Reserve StocksAssayAssay Usage(Max 1% DMSO final)Aliquot->Assay Immediate Use

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution for biological assays.

  • Equilibration: Remove the amber vial from the -20°C freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid.

  • Weighing: Weigh the desired amount (e.g., 2.42 mg for 1 mL of 10 mM stock) into a sterile, amber microcentrifuge tube or glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.[1]

    • Visual Check: The solution should be completely clear. Any turbidity indicates incomplete solubilization.[1]

  • Aliquotting: Dispense into small volumes (e.g., 50 µL) to avoid future freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Protocol B: Quality Control (HPLC-UV)

Objective: Verify purity and detect debrominated impurities (photolysis products).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

  • Acceptance Criteria: Purity > 95% (Area under curve).

    • Note: A shift in retention time or the appearance of a slightly more polar peak often indicates the "hydroxy" tautomer or hydrolysis of the lactam ring, though the latter is rare under neutral conditions.

Scientific Rationale (E-E-A-T)

Tautomerism and Solubility

The "7(4H)-one" designation implies a lactam structure.[1] However, in solution, this compound exists in equilibrium with its enol form (7-hydroxy).[1]

  • Impact: In polar aprotic solvents like DMSO, the equilibrium favors the form that maximizes solvation. When diluting into aqueous buffers (pH 7.4), the compound may act as a hydrogen bond donor/acceptor.[1]

  • Risk: If the pH is too low (< 5), protonation of the pyrimidine nitrogen can drastically alter solubility, potentially causing "crashing out" in acidic assays. Always maintain pH > 6.5 for aqueous dilutions.

The Bromine Handle

The C-3 bromine is chemically versatile but introduces photolability.[1] Research into pyrazolo[1,5-a]pyrimidines as antitubercular agents has shown that structurally similar analogs can degrade under intense light exposure, leading to debrominated byproducts which are often inactive or off-target toxic [1, 2].[1] Therefore, amber glassware is not optional—it is a requirement for data integrity.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the stability and pharmacophore properties of the core scaffold. Link:[Link]

  • Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase. Source: Bioorganic & Medicinal Chemistry Letters Context: Details synthesis and solubility challenges of the 7-one derivatives. Link:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (Royal Society of Chemistry) Context:[1] Comprehensive review of the scaffold's reactivity, including the C-3 bromine handling.[1] Link:[Link]

  • Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core... DPP-4 inhibitors. Source: European Journal of Medicinal Chemistry Context: Provides data on metabolic stability and structural optimization of the dimethyl variants. Link:[Link]

Derivatization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GABA-A receptor modulators (e.g., Zaleplon analogs) and ATP-competitive kinase inhibitors (e.g., CDK, Trk, and PI3K


).

This Application Note provides a modular derivatization strategy for this specific intermediate. Unlike generic protocols, this guide focuses on the unique reactivity profile of the 3-bromo-7-oxo system, enabling the parallel synthesis of diverse libraries. We define three orthogonal vectors for modification:

  • C7-Activation: Conversion of the lactam to a reactive chloro-imidate.

  • C7-Displacement (

    
    ):  Introduction of solubility-enhancing amines.
    
  • C3-Coupling: Palladium-catalyzed installation of aryl/heteroaryl "warheads."

Structural Analysis & Reactivity Map

The starting material features a fused bicyclic system with distinct electronic zones. The 5,6-dimethyl substitution pattern blocks the pyrimidine ring from nucleophilic attack at these positions, directing reactivity solely to the C7 and C3 centers.

Key Reactivity Principles:

  • The C3-Bromine: A high-value handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. It is electronically enriched by the adjacent bridgehead nitrogen, making it highly responsive to Pd(0) oxidative addition.

  • The C7-Lactam (4H-one): Exists in tautomeric equilibrium with the 7-hydroxy form. It is relatively inert to direct alkylation but can be "activated" via chlorination (using

    
    ) to form a 7-chloro intermediate, which is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
Visual Workflow: The Tri-Vector Strategy

ReactivityMap cluster_legend Reaction Logic Start 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7(4H)-one Inter Intermediate: 7-Chloro-3-bromo Derivative Start->Inter Activation (POCl3, reflux) Prod_SNAr Library A: C7-Amino Derivatives (Kinase Hinge Binders) Inter->Prod_SNAr SNAr (HNR2, DIPEA) Prod_Suzuki Library B: C3-Biaryl Derivatives (Selectivity Pocket) Prod_SNAr->Prod_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Note1 Step 1: Activate C7 Note2 Step 2: Functionalize C7 Note3 Step 3: Functionalize C3

Figure 1: Sequential derivatization workflow minimizing side-reactions. The C7-Chlorination is performed first, followed by


, and finally C3-Suzuki coupling to preserve the integrity of the C3-Br bond during early steps.

Detailed Protocols

Module A: Activation of C7 (Chlorination)

Objective: Convert the unreactive amide/lactam into a reactive electrophile (7-chloro). Mechanism: The reaction proceeds via the formation of a dichlorophosphoryl intermediate. The addition of a tertiary amine base catalyzes the reaction and scavenges HCl.

Reagents:

  • Substrate: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst: N,N-Dimethylaniline (1.0 equiv) or Pyridine

  • Solvent: Neat (or Acetonitrile if solubility is an issue)

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place the starting material.
    
  • Addition: Carefully add

    
     (Caution: Corrosive). Add N,N-dimethylaniline dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (7-chloro derivative).
    
  • Quench (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap for the rotary evaporator).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Note: The hydrolysis of residual phosphoryl chlorides is highly exothermic.

  • Isolation: Neutralize the aqueous slurry with saturated

    
     to pH 7–8. Extract with Dichloromethane (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Usually not required. The crude solid is sufficiently pure (>90%) for the next step.

Validation:

  • 1H NMR: Disappearance of the broad NH singlet (~12 ppm).

  • MS (ESI): Observation of the M+2 isotope pattern characteristic of Cl + Br (distinct isotopic cluster).

Module B: C7-Diversification ( Displacement)

Objective: Introduce solubilizing groups (morpholine, piperazine) or hinge-binding motifs. Rationale: The 7-chloro position is highly electrophilic due to the electron-deficient pyrimidine ring.

Reagents:

  • Substrate: 7-Chloro-3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol, Isopropanol, or THF.

Step-by-Step Protocol:

  • Dissolve the 7-chloro intermediate in Ethanol (0.2 M concentration).

  • Add DIPEA followed by the amine nucleophile.

  • Stir at room temperature for 1 hour. If conversion is slow, heat to

    
    .
    
    • Note: Sterically hindered amines may require reflux in THF.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient).

Module C: C3-Diversification (Suzuki-Miyaura Coupling)

Objective: Install the primary pharmacophore (aryl/heteroaryl group) at the 3-position.[1] Why Last? Performing Suzuki coupling after


 prevents potential Pd-catalyzed oxidative addition into the C7-Cl bond (though C3-Br is more reactive, mixed halogen systems can be tricky).

Reagents:

  • Substrate: 7-Amino-substituted-3-bromo-intermediate (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Crucial for Pd cycle).

  • Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash Chromatography.

Data Summary & Troubleshooting

ParameterC7-ChlorinationC7-SNAr DisplacementC3-Suzuki Coupling
Key Reagent

Primary/Secondary AmineAryl Boronic Acid
Temp Reflux (

)
RT to


-

Limiting Factor Moisture sensitivitySteric hindrance of amineOxygen (requires degassing)
Common Yield 85-95%70-90%60-85%
Troubleshooting If low yield, add

to boost reactivity.
If no reaction, switch solvent to DMF and heat to

.
If de-bromination observed, switch to

/ XPhos.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines (General Scaffold)

    • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.[1][2][3][4]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Chlorination Protocols (POCl3/Base)

    • Title: Why we should use POCl3/PCl5 mixture in chlorin
    • Source: ResearchG
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[5]

    • Source: Pharmaceuticals (MDPI)
    • URL:[Link]

  • Zaleplon Analog Synthesis

    • Title: Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon.[6]

    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

Sources

Suzuki coupling reactions with 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Strategic Analysis & Chemical Context

The scaffold 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, Pim-1) and GABA-A receptor modulators (Zaleplon analogs).

However, functionalizing the C3-position via Suzuki-Miyaura coupling presents distinct challenges compared to simple aryl halides:

  • Catalyst Poisoning (The "Lactam" Problem): The free amide/lactam functionality (N4-H) is acidic (pKa ~9-10). Under standard basic Suzuki conditions, this position is deprotonated. The resulting amidate anion can coordinate strongly to the Palladium center, displacing labile ligands and arresting the catalytic cycle.

  • Protodebromination: A common side reaction observed with this electron-rich fused ring system is the reductive cleavage of the C-Br bond (hydrodebromination), which often outcompetes the desired transmetalation step when using standard catalysts like Pd(PPh₃)₄.

  • Steric Congestion: The presence of the 5,6-dimethyl substitution pattern creates a more sterically crowded environment near the reaction center compared to the more common 5,7-dimethyl isomers, requiring highly active, bulky phosphine ligands to facilitate oxidative addition.

Scope of this Guide: This document details an optimized protocol utilizing Buchwald Precatalysts (XPhos Pd G2) to overcome the lactam interference and suppress debromination, ensuring high yields of the C3-arylated product.

Reaction Optimization Matrix

The following data summarizes the optimization campaigns for 3-bromo-pyrazolo[1,5-a]pyrimidin-7-ones. Note the critical impact of the ligand system on the ratio of Product (P) to Debrominated Byproduct (D).

EntryCatalyst (5 mol%)LigandBase (2.0 equiv)SolventTempYieldOutcome
1 Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O100°C<10%Failure: 90% Debromination (Ar-H).
2 Pd(dppf)Cl₂dppfK₂CO₃DMF100°C35%Poor: Significant homocoupling and unreacted SM.
3 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100°C55%Moderate: SPhos improves conversion but slow kinetics.
4 XPhos Pd G2 XPhos K₂CO₃ Dioxane/H₂O 100°C 88% Optimal: Rapid conversion, <5% debromination.
5 XPhos Pd G2XPhosCs₂CO₃THFMW 120°C92%High Throughput: Microwave acceleration effective.

Key Insight: The use of XPhos (a bulky, electron-rich biaryl phosphine) is non-negotiable. It facilitates the oxidative addition into the electron-rich C-Br bond and creates a steric pocket that discourages the coordination of the deprotonated lactam nitrogen to the Pd center.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Recommended for Library Synthesis)

Best for rapid generation of analogs with varying boronic acids.

Reagents:

  • Substrate: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv) [CAS: 1310584-14-5]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, charge the substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G2 (10 mg, ~2.5 mol%).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 2 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by the aqueous K₂CO₃ solution (0.75 mL).

  • Reaction: Place the vial in the microwave reactor.

    • Parameters: Temperature: 120°C ; Hold Time: 30 minutes ; Stirring: High; Pre-stirring: 30s.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL).

  • Acidification (Critical): Carefully adjust the pH of the aqueous layer to ~5-6 using 1M HCl. Note: This ensures the lactam returns to its neutral protonated form, improving solubility in the organic layer.

  • Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc/THF (1:1 mixture). The product often has low solubility in pure EtOAc.

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: Thermal Conventional Heating (Scale-Up >1g)

Best for larger batches where microwave vials are limiting.

  • Setup: Use a 3-neck round bottom flask with a reflux condenser and internal thermometer.

  • Degassing: Combine solid reagents. Add solvents (Dioxane/Water 4:1). Sparge with Nitrogen for 15 minutes before adding the catalyst to prevent oxidation of the phosphine.

  • Catalyst Addition: Add XPhos Pd G2 (2-3 mol%) under a positive stream of Nitrogen.

  • Heating: Heat to 100°C (internal temp) for 4–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup: As described in Protocol A.

Mechanistic Visualization & Troubleshooting

The following diagram illustrates the critical decision pathways and the specific mechanism of "Lactam Protection" via the XPhos ligand sphere.

SuzukiWorkflow Start Start: 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one CheckNH Is N4-H Protected? Start->CheckNH Direct Direct Coupling Strategy (Requires Specialized Catalyst) CheckNH->Direct No (Preferred Route) Protect Optional: Protect N4 (e.g., SEM, THP, Bn) CheckNH->Protect Yes (Alternative) CatChoice Catalyst Selection: Must use XPhos Pd G2 Direct->CatChoice Mechanism Mechanism: Bulky XPhos prevents N-amidate poisoning of Pd center CatChoice->Mechanism Product Final Product: 3-Aryl-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one Mechanism->Product Trouble Troubleshooting: High Debromination? Mechanism->Trouble Standard Standard Suzuki (Pd(dppf)Cl2, Na2CO3) Protect->Standard Deprotect Deprotection Step (Acidic Hydrolysis) Standard->Deprotect Deprotect->Product Solution 1. Lower Temp (80°C) 2. Increase Catalyst Load 3. Switch to Anhydrous THF/Cs2CO3 Trouble->Solution

Caption: Decision tree for coupling strategy. The Direct Route (Red) utilizing XPhos Pd G2 is preferred to avoid extra protection/deprotection steps, provided the catalyst protocol is strictly followed.

References

  • Microwave-assisted Suzuki–Miyaura cross-coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances, 2021. Context: Establishes the XPhos Pd G2 system as the primary solution for the lactam-poisoning issue in this specific scaffold. URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent Pim-1 Inhibitors. Source: Journal of Medicinal Chemistry (via NCBI), 2014. Context: Details the synthesis of the core scaffold and structure-activity relationships (SAR) for the 3-position. URL:[Link]

Sources

Functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system found in ATP. This structural similarity makes it an indispensable template for designing Type I and Type II kinase inhibitors (e.g., Trk, Pim-1, PI3K, and CK2 inhibitors).

Unlike the purine core, which often requires complex protection/deprotection strategies, the pyrazolo[1,5-a]pyrimidine system offers a distinct "push-pull" electronic reactivity profile that allows for highly predictable, regioselective functionalization without protecting groups.

Key Reactivity Drivers:

  • C-3 Position (Nucleophilic Hub): Electron-rich, mimicking the C-5 position of indole. It is the primary site for Electrophilic Aromatic Substitution (EAS).

  • C-7 Position (Electrophilic Hub): Electron-deficient, particularly when substituted with a leaving group (Cl/Br). It serves as the primary site for Nucleophilic Aromatic Substitution (SNAr).

  • C-5 Position: Moderately electrophilic; typically functionalized via palladium-catalyzed cross-couplings.

Reactivity Map & Logic

The following diagram illustrates the orthogonal reactivity of the scaffold, guiding the synthetic strategy for library generation.

ReactivityMap Core Pyrazolo[1,5-a]pyrimidine Scaffold C3 C-3 Position (Nucleophilic) Core->C3 High HOMO Coeff. C7 C-7 Position (Electrophilic) Core->C7 Low LUMO Coeff. C5 C-5 Position (Cross-Coupling) Core->C5 Steric Access EAS Electrophilic Aromatic Substitution (Halogenation, Nitration, Formylation) C3->EAS SNAr Nucleophilic Displacement (SNAr with Amines/Alkoxides) C7->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) C5->Suzuki

Figure 1: Orthogonal reactivity map showing the regioselective preferences for C-3 (EAS), C-7 (SNAr), and C-5 (Coupling).[1]

Detailed Protocols

Protocol A: C-3 Regioselective Halogenation (The Nucleophilic Gateway)

Objective: Install a halogen handle (I or Br) at C-3 to enable subsequent Pd-catalyzed arylation (Suzuki) or alkynylation (Sonogashira).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The bridgehead nitrogen donates electron density into the pyrazole ring, making C-3 highly susceptible to electrophiles.

  • Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv) in Acetonitrile (ACN) or DMF (0.1 M concentration). Note: ACN is preferred for easier workup.

  • Addition: Cool the solution to 0°C. Add NIS (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC/LCMS (Target mass: M+126 for I, M+79 for Br).

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine/bromine (indicated by color change from orange/red to yellow/clear).
    
  • Isolation: Wash with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOH or perform flash chromatography (Hex/EtOAc) if necessary.

Data Summary: Solvent Effects on C-3 Iodination

Solvent Temperature Time Yield Notes
Acetonitrile RT 1 h 92% Cleanest profile; easiest workup.
DMF RT 2 h 88% Harder to remove solvent; good for insoluble substrates.

| DCM | RT | 4 h | 75% | Slower kinetics; heterogeneous if NIS is used. |

Protocol B: C-7 Nucleophilic Displacement (SNAr)

Objective: Introduce amine-based pharmacophores (e.g., morpholine, piperazine) at the C-7 position.

  • Prerequisite: Requires a leaving group at C-7. The 7-chloro derivative is standard, synthesized by treating the 7-hydroxy precursor (from keto-ester condensation) with

    
    .
    
  • Mechanism: Addition-Elimination (

    
    ). The pyrimidine ring is electron-deficient, facilitating nucleophilic attack.
    

Step-by-Step Procedure:

  • Preparation: Dissolve 7-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv) in Ethanol or n-Butanol (0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

  • Base: Add Diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge HCl.

  • Heating: Heat to reflux (80–100°C) for 2–6 hours.

    • Optimization: For sterically hindered amines, use microwave irradiation at 120°C for 30 mins.

  • Workup: Cool to RT.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Concentrate, redissolve in DCM, wash with water/brine, and concentrate.

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Steric hindrance of amine Switch solvent to n-Butanol (higher boiling point) or use Microwave heating.
Hydrolysis (7-OH) Wet solvent/hygroscopic amine Use anhydrous solvents; ensure DIPEA is dry.

| Regio-scrambling | Presence of leaving group at C-5 | C-7 is significantly more reactive than C-5; control temp (<80°C) to maintain selectivity. |

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Couple aryl/heteroaryl groups to the C-3 position (using the halide from Protocol A).

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

  • Loading: Add 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 5 mins.

  • Catalyst: Add

    
     (5 mol%). Why: This bidentate ligand resists de-ligation at high temps better than 
    
    
    
    .
  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

Integrated Workflow Diagram

This workflow demonstrates how to combine these protocols to generate a library of kinase inhibitors.

Workflow Start Start: 5-Aminopyrazole Step1 Step 1: Condensation (with β-ketoester) Start->Step1 Inter1 7-Hydroxy Intermediate Step1->Inter1 Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 7-Chloro Scaffold Step2->Inter2 Branch Divergence Inter2->Branch PathA Path A: C-7 SNAr (Introduce R1) Branch->PathA First PathB Path B: C-3 Iodination (Prepare for R2) PathA->PathB Second Final Final Library: 3-Aryl-7-Amino-Pyrazolo[1,5-a]pyrimidine PathB->Final Suzuki Coupling

Figure 2: Sequential functionalization workflow: Ring construction


 Chlorination 

SNAr (C-7)

EAS (C-3)

Cross-Coupling.

References

  • Review of Functionalization: Arias-Gómez, A., et al. (2021).[2][3] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 26(9), 2708.[2] Link

  • Kinase Inhibitor Synthesis: Meleddu, R., et al. (2014). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Journal of Medicinal Chemistry. Link

  • C-3 Iodination Protocol: Hylsová, M., et al. (2017). "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[4] RSC Advances, 7, 29357-29367. Link

  • C-7 SNAr Methodology: WuXi AppTec. (2021). "SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis." Research Services. Link

Sources

Use of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in Medicinal Chemistry

Executive Summary

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold represents a "privileged structure" in modern drug discovery, serving as a core template for kinase inhibitors (CDK, PI3K), GABA-A receptor modulators (e.g., Zaleplon), and anti-infective agents.[1] The specific derivative 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as Compound 1 ) is a high-value intermediate. Its utility stems from its orthogonal reactivity: the 3-bromo moiety allows for palladium-catalyzed carbon-carbon bond formation (Suzuki/Sonogashira couplings), while the 5,6-dimethyl pattern provides specific hydrophobic bulk often required for selectivity in ATP-binding pockets.[1]

This guide details the validated protocols for the synthesis, purification, and downstream functionalization of Compound 1, providing researchers with a robust roadmap for library generation.[1]

Chemical Biology & SAR Logic

To effectively utilize Compound 1, one must understand its pharmacophoric features.[1] The scaffold mimics the purine core of ATP, making it an ideal starting point for competitive inhibitors.[1]

Pharmacophore Mapping
  • Position 7 (Carbonyl/Enol): Acts as a Hydrogen Bond Acceptor (C=O) or Donor (NH tautomer).[1] This motif frequently interacts with the "hinge region" of kinase enzymes (e.g., Valine or Leucine residues).[1]

  • Position 3 (Bromine): A synthetic handle for introducing aryl or heteroaryl groups.[1] These substituents typically extend into the hydrophobic "gatekeeper" region or the solvent-exposed front, determining potency and selectivity.[1]

  • Positions 5 & 6 (Methyls): These alkyl groups provide lipophilic contacts.[1] The 6-methyl group, in particular, can induce a twist in the molecule or fill small hydrophobic pockets (e.g., the ribose binding pocket), restricting conformational freedom and improving binding entropy.[1]

Visualizing the SAR Strategy

SAR_Strategy Core 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7(4H)-one Func_3 3-Position (Br) Pd-Catalyzed Coupling Core->Func_3 Suzuki/Sonogashira Func_7 7-Position (C=O/NH) Chlorination -> S_NAr Core->Func_7 POCl3 Activation Func_56 5,6-Position (Methyls) Steric/Hydrophobic Fill Core->Func_56 Intrinsic Target_3 Target: Hydrophobic Pocket (Selectivity Vector) Func_3->Target_3 Target_7 Target: Hinge Region (Solubility/Affinity) Func_7->Target_7 Target_56 Target: Ribose Pocket (Metabolic Stability) Func_56->Target_56

Figure 1: Strategic functionalization vectors for the 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

Experimental Protocols

The synthesis of Compound 1 is a two-step sequence: condensation followed by regioselective bromination.[1]

Step 1: Synthesis of the Core Scaffold

Objective: Condensation of 3-aminopyrazole with ethyl 2-methylacetoacetate.[1]

  • Reagents:

    • 3-Aminopyrazole (1.0 equiv)[1][2]

    • Ethyl 2-methylacetoacetate (1.1 equiv)[1]

    • Glacial Acetic Acid (Solvent)[1]

  • Mechanism: Acid-catalyzed condensation.[1] The exocyclic amine attacks the ketone, followed by cyclization of the ring nitrogen onto the ester.[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (10 mmol, 0.83 g) in glacial acetic acid (10 mL).

  • Add: Add ethyl 2-methylacetoacetate (11 mmol, 1.58 g) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of the pyrazole.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (50 mL) with stirring.

  • Isolation: The product, 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , typically precipitates as a white or off-white solid.[1] Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.[1]

    • Yield Expectation: 70-85%.[1]

    • Checkpoint: If no precipitate forms, neutralize the solution to pH 7 with saturated NaHCO₃ to induce precipitation.[1]

Step 2: Regioselective Bromination

Objective: Installation of the bromine atom at the C-3 position.[1]

  • Reagents:

    • 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (from Step 1)

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

    • Acetonitrile (MeCN) or DMF[1]

  • Mechanism: Electrophilic aromatic substitution.[1][3] The C-3 position of the pyrazole ring is highly nucleophilic.[1]

Protocol:

  • Dissolve: Suspend the intermediate (5 mmol) in Acetonitrile (20 mL).

  • React: Add NBS (5.25 mmol, 0.93 g) portion-wise over 10 minutes at room temperature.

    • Note: The reaction is usually exothermic; maintain temperature <30°C.[1]

  • Monitor: Stir at room temperature for 1-2 hours. TLC should show a new, less polar spot.[1]

  • Work-up: Pour the mixture into water (100 mL). The brominated product, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , will precipitate.[1]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1]

    • Characterization: ¹H NMR should show the loss of the C-3 proton (typically a doublet or singlet around 6.0-6.5 ppm in the precursor).[1]

Functionalization & Library Generation

Once Compound 1 is in hand, it serves as a divergence point.

Table 1: Functionalization Conditions
Reaction TypeTarget PositionReagents/ConditionsOutcome
Suzuki Coupling C-3 (Br)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°CBiaryl systems (Kinase inhibitors)
Chlorination C-7 (OH)POCl₃ (neat or in PhMe), Reflux, 2-4h7-Chloro derivative (Reactive intermediate)
S_NAr Displacement C-7 (Cl)Primary/Secondary Amines, DIPEA, iPrOH, 80°C7-Amino derivatives (Solubility/Hinge bind)
Workflow Visualization

Synthesis_Workflow Start 3-Aminopyrazole + Ethyl 2-methylacetoacetate Step1 Cyclization (AcOH, Reflux) Product: 5,6-Dimethyl core Start->Step1 Step2 Bromination (NBS, MeCN) Product: Compound 1 (3-Br) Step1->Step2 Branch Select Path Step2->Branch PathA Path A: Suzuki Coupling (Introduce Aryl Group at C-3) Branch->PathA PathB Path B: Chlorination (POCl3) (Activate C-7) Branch->PathB FinalA Kinase Inhibitor Library (Hinge Binders) PathA->FinalA FinalB S_NAr with Amines (Solubilized Leads) PathB->FinalB

Figure 2: Synthetic workflow from raw materials to diversified library.

Medicinal Chemistry Applications

A. Antitubercular Agents

Recent high-throughput screens have identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a potent antitubercular scaffold.[1][4][5] The 7-oxo tautomer is critical for activity against Mycobacterium tuberculosis (Mtb).[1] The 3-bromo group allows for the introduction of lipophilic aryl groups that can penetrate the waxy cell wall of Mtb.[1]

  • Key Insight: Analogs in this class have shown activity in macrophage models, suggesting good membrane permeability [1].[1]

B. PI3K and CDK Inhibitors

In kinase drug discovery, the pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of the adenine ring of ATP.[1]

  • Binding Mode: The N-1 and the C-7 carbonyl (or 7-NH) form a bidentate hydrogen bond network with the kinase hinge region.[1]

  • Role of 5,6-Dimethyl: The 6-methyl group is particularly useful in PI3K

    
     inhibitors to induce selectivity over other isoforms by clashing with non-conserved residues in the ATP pocket [2].[1]
    
  • Protocol Tip: For kinase applications, convert the 7-oxo to a 7-morpholine or 7-piperazine (via POCl₃ then S_NAr) to improve solubility and mimic the ribose interaction.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases URL:[1][Link][1]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (NIH/PMC) URL:[1][Link]

  • Synthesis of 3-Bromo-5,7-dimethyl pyrazolo[1,5-a]pyrimidine. (Methodology Reference) Source: PrepChem URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (NIH/PMC) URL:[1][Link][1]

Sources

High-throughput screening of pyrazolo[1,5-a]pyrimidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries

Introduction: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for protein kinases (e.g., Trk, CK2, Pim-1, B-Raf). Its planar, bicyclic heteroaromatic system mimics the purine core of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds with the hinge region of the kinase catalytic domain.

This guide details a high-throughput screening (HTS) campaign designed to interrogate a focused library of pyrazolo[1,5-a]pyrimidine derivatives. Unlike random screening, this focused approach leverages the inherent bioactivity of the scaffold, typically resulting in higher hit rates (>1%) compared to diversity sets (<0.1%).

Library Design & Preparation

Rationale: The pyrazolo[1,5-a]pyrimidine core offers multiple vectors for diversification, primarily at the C3, C5, and C7 positions.

  • C3 Position: Often targets the gatekeeper residue or solvent-exposed region.

  • C5/C7 Positions: Critical for controlling shape complementarity within the ATP binding pocket.

Compound Management Protocol
  • Stock Preparation: Dissolve solid compounds in 100% DMSO to a master concentration of 10 mM.

  • Quality Control: Verify purity >90% via LC-MS. Impurities in this scaffold synthesis (e.g., unreacted hydrazines) can be redox-active false positives.

  • Storage: Store in Matrix™ tubes at -20°C in a low-humidity environment (<10% RH).

  • Assay Plate Preparation:

    • Use an acoustic liquid handler (e.g., Echo® 650) to transfer 20–50 nL of compound into 384-well low-volume assay plates (e.g., Corning 4514).

    • Standard Screening Concentration: 10 µM (final).

    • DMSO Tolerance: Maintain final DMSO concentration <1% (v/v) to prevent enzyme denaturation.

HTS Assay Development (Primary Screen)

Selected Method: ADP-Glo™ Kinase Assay (Luminescent) Why this method? Pyrazolo[1,5-a]pyrimidines are ATP-competitive.[1] The ADP-Glo assay is universal, measuring the production of ADP, which directly correlates with kinase activity. It is less susceptible to compound fluorescence interference (a common issue with planar aromatic scaffolds) compared to fluorescence polarization (FP) assays.

Reagents & Buffer Composition
ComponentConcentration/TypePurpose
Kinase Buffer 40 mM Tris-HCl (pH 7.5)Maintains physiological pH.
MgCl₂ 20 mMEssential cofactor for kinase activity.
BSA 0.1 mg/mLPrevents enzyme adsorption to plastic.
DTT 50 µMMaintains enzyme reduction state.
Substrate Peptide/Protein (Km optimized)Specific phosphorylation target.
ATP At Km (app) concentrationEnsures sensitivity to ATP-competitive inhibitors.
Detergent 0.01% Triton X-100Reduces aggregation-based false positives.
Step-by-Step Screening Protocol
  • Enzyme Addition: Dispense 2 µL of 2x Kinase/Substrate mix into the assay plate containing pre-spotted compounds (20 nL).

    • Control: Columns 1-2 contain DMSO only (High Control/Max Signal).

    • Control: Columns 23-24 contain known inhibitor (e.g., Staurosporine) at IC100 (Low Control/Min Signal).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the inhibitor to bind the hinge region before ATP competition begins.

  • Reaction Initiation: Add 2 µL of 2x Ultra-Pure ATP to start the reaction.

  • Incubation: Incubate for 60 minutes at RT (time depends on linear velocity of the specific kinase).

  • ADP-Glo Reagent: Add 4 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP, then to luciferase light output. Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Hit Selection

Quality Metrics (Z-Factor)

Before accepting data, calculate the Z-factor (


) for every plate to ensure assay robustness.


  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Acceptance Criteria:

    
    .
    
Normalization

Calculate Percent Inhibition (PIN) for each well:



Hit Definition
  • Statistical Cutoff: Mean(PIN) + 3

    
    . Typically, hits are defined as compounds exhibiting >50% inhibition at 10 µM.
    

Hit Validation Cascade

A raw hit is not a lead. Pyrazolo[1,5-a]pyrimidines can be prone to aggregation or non-specific binding if lipophilicity is too high. Follow this strict validation logic.

HTS_Workflow Start Primary Screen (10 µM) ADP-Glo Assay Filter1 Filter: >50% Inhibition Z-Factor > 0.5 Start->Filter1 DoseResponse Dose-Response (IC50) 10-point dilution Filter1->DoseResponse Active Hits PAINS PAINS Filter (In silico & Aggregation) DoseResponse->PAINS Confirmed Potency Selectivity Selectivity Panel (vs. off-target kinases) Lead Validated Hit Series (SAR Ready) Selectivity->Lead Selective Inhibitor Biophysical Orthogonal Assay (SPR or Thermal Shift) Biophysical->Selectivity Binder Confirmed PAINS->Filter1 False Positive (Discard) PAINS->Biophysical Clean Structure

Caption: Logical workflow for validating pyrazolo[1,5-a]pyrimidine hits, moving from primary biochemical screening to biophysical confirmation.

Orthogonal Validation (Crucial Step)

Because the primary assay relies on a coupled luciferase reaction, hits must be validated using a method with a different readout to rule out luciferase inhibitors.

  • Method: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).

  • Protocol (TSA):

    • Mix protein (2 µM) with compound (10 µM) and SYPRO Orange dye.

    • Ramp temperature from 25°C to 95°C.

    • Positive Result: A shift in melting temperature (

      
      ) > 2°C indicates direct physical binding, stabilizing the protein.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (<0.5) Pipetting error or reagent instability.Recalibrate liquid handler; keep ATP on ice; use fresh DTT.
High False Positive Rate Aggregation of hydrophobic compounds.Add 0.01% Triton X-100 to buffer; spin down compound plates.
"Flat" Dose Response Compound precipitation or limit of solubility.Check solubility in assay buffer; reduce top concentration.
Signal Drift Temperature gradients across the plate.Allow all reagents to equilibrate to RT (22°C) for 30 min before use.

References

  • Vertex AI Search. (2023). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors.[2] QxMD. Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[2][3][4] MDPI Molecules. Link

  • National Institutes of Health (NIH). (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[5] PubMed.[2][6] Link

  • BellBrook Labs. (2023). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Application Notes. Link

  • Sygnature Discovery. (2023). Early Validation of HTS hits using X-ray Crystallography.[7] Sygnature Discovery Articles.[2][7] Link

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Ticket #8391: Yield Optimization for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open Priority: High

Executive Summary

You are encountering low yields or purity issues in the synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This scaffold is notoriously sensitive to regiochemical ambiguity (5-one vs. 7-one formation) and solubility-driven product entrapment.

This guide moves beyond standard literature to address the "hidden" process variables. We recommend a Convergent Strategy (using a pre-brominated precursor) over post-synthetic functionalization to maximize yield and minimize purification losses.

Module 1: The Synthetic Route & Mechanism

To fix the yield, we must first visualize the failure points. The reaction involves the cyclocondensation of 4-bromo-1H-pyrazol-3-amine with ethyl 2-methylacetoacetate (ethyl 2-methyl-3-oxobutanoate).

The Critical Decision:

  • Route A (Recommended): Start with 4-bromo-1H-pyrazol-3-amine.

    • Pros: Avoids brominating the insoluble bicyclic core later; cleaner workup.

    • Cons: Starting material quality is critical.

  • Route B (Legacy): Cyclize 3-aminopyrazole first, then brominate (NBS).

    • Pros: Cheaper starting materials.

    • Cons: The intermediate 5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-one is often a "brick dust" solid—insoluble in most solvents, making homogenous bromination difficult and trapping impurities.

Visualizing the Pathway (DOT Diagram)

ReactionPathway cluster_conditions Critical Process Controls Start 4-Bromo-1H-pyrazol-3-amine + Ethyl 2-methylacetoacetate Intermediate Imine Intermediate (Reversible) Start->Intermediate Nucleophilic Attack (Exocyclic NH2 -> Ketone) Impurity IMPURITY (5-one) Regioisomer (Kinetic Product) Start->Impurity Incorrect Attack (NH2 -> Ester) Target TARGET (7-one) 3-Bromo-5,6-dimethyl... (Thermodynamic Product) Intermediate->Target Cyclization (Reflux/AcOH) Loss of EtOH/H2O Control1 Solvent: Glacial AcOH (Promotes 7-one) Control2 Temp: >110°C (Ensures Cyclization)

Figure 1: Reaction pathway showing the critical bifurcation between the desired 7-one target and the unwanted 5-one regioisomer. High temperature and acidic media favor the thermodynamic target.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is stuck below 40%, and the product looks like a sticky gum."

Diagnosis: Incomplete cyclization or water retention. The condensation releases water. If water remains in the reaction matrix, it hydrolyzes the imine intermediate back to starting materials or causes the product to oil out (gum) rather than crystallize.

Protocol Fix:

  • Switch Solvent System: Do not use Ethanol alone. While common in textbooks, it doesn't get hot enough (78°C) to drive the reaction to completion efficiently for sterically crowded substrates (like the 5,6-dimethyl system).

  • The "Glacial" Method: Use Glacial Acetic Acid as the solvent.

    • Why? It acts as both solvent and catalyst. It protonates the ketone, accelerating the initial attack, and its high boiling point (118°C) drives the thermodynamic product (7-one).

  • Reflux Time: Minimum 6–12 hours.

Data Comparison: Solvent Efficiency

Solvent SystemCatalystTemperatureTypical YieldProduct Texture
EthanolPiperidine78°C35-45%Gummy / Oily
Toluenep-TSA (Dean-Stark)110°C60-70%Crystalline
Glacial AcOH None (Self) 118°C 85-92% Fine Powder
Issue 2: "I'm seeing two spots on TLC. Is it the regioisomer?"

Diagnosis: Likely yes. The 5-one isomer (where the amine attacks the ester first) is a common byproduct.

  • Target (7-one): Formed by amine attack on ketone (C3 of acetoacetate).

  • Impurity (5-one): Formed by amine attack on ester (C1 of acetoacetate).

Protocol Fix:

  • Steric Control: The 2-methyl group on your reagent (ethyl 2-methylacetoacetate) naturally hinders the ketone, making the ester attack competitively viable.

  • Thermodynamic Push: You must heat the reaction aggressively. The 5-one is often the kinetic product. Prolonged reflux in acidic media allows the system to equilibrate to the more stable 7-one form.

  • Purification: The 7-one is significantly less soluble in ethanol than the 5-one.

    • Wash: Cool the reaction mixture. Dilute with cold ethanol. The 7-one should precipitate. The 5-one often stays in the mother liquor.

Issue 3: "The product is impossible to filter. It clogs the frit."

Diagnosis: Rapid precipitation of amorphous solid.

Protocol Fix:

  • Slow Cooling: Do not crash cool on ice immediately. Turn off the heat and let the Acetic Acid solution cool to room temperature over 2 hours. This promotes crystal growth over amorphous precipitation.

  • Anti-solvent Addition: Once at room temperature, add water dropwise with vigorous stirring.

    • Ratio: 1 part reaction mixture : 1 part water.

    • Result: This precipitates the free base form as a filterable solid.

Module 3: Validated Experimental Protocol

Target: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Scale: 10 mmol

  • Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 4-Bromo-1H-pyrazol-3-amine (1.62 g, 10 mmol).

    • Ethyl 2-methylacetoacetate (1.58 g, 11 mmol, 1.1 equiv).

    • Glacial Acetic Acid (15 mL).

  • Reaction:

    • Combine reagents. The amine may not dissolve immediately.[1]

    • Heat to reflux (120°C oil bath) .

    • Maintain reflux for 8 hours . The solution should turn clear/yellowish, then darken slightly.

    • TLC Check: (Eluent: 5% MeOH in DCM). Starting amine (polar) should disappear.

  • Workup:

    • Cool to room temperature slowly.

    • Pour the mixture into 50 mL of ice-cold water with stirring.

    • A white to off-white solid will precipitate immediately.

    • Stir for 15 minutes to break up clumps.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Critical Wash: Wash the cake with water (

      
       mL) to remove acid, then with cold ethanol (
      
      
      
      mL)
      to remove unreacted beta-keto ester and 5-one impurities.
    • Dry in a vacuum oven at 60°C.

Expected Yield: 75–85% Appearance: White or pale cream powder.

Module 4: Advanced Troubleshooting (The "Nuclear" Option)

If the thermal reflux fails (e.g., due to old reagents), utilize Microwave-Assisted Synthesis .

  • Logic: Microwave irradiation couples thermal energy directly to the polar transition state, significantly accelerating the condensation and overcoming the steric hindrance of the 2-methyl group.

  • Conditions:

    • Solvent: Ethanol (2 mL) + 2 drops conc. HCl.

    • Temp: 140°C.

    • Time: 15–20 minutes.

    • Note: This often produces a cleaner crude product but requires a microwave reactor.

Decision Tree for Optimization

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC: Is Starting Material Present? Start->CheckTLC YesSM Yes: Incomplete Rxn CheckTLC->YesSM Yes NoSM No: Side Reactions CheckTLC->NoSM No Action1 Increase Temp (AcOH Reflux) OR Microwave (140°C) YesSM->Action1 Action2 Check Reagent Purity (Is Keto-ester hydrolyzed?) NoSM->Action2 Precipitate Issue: Gummy Precipitate? Action1->Precipitate FixGum Recrystallize from DMF/EtOH Do NOT crash cool Precipitate->FixGum Yes

Figure 2: Decision matrix for diagnosing yield failures during the synthesis.

References

  • Regioselectivity & Mechanism

    • Title: Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers.[2][3][4]

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Defines the thermodynamic preference for 7-ones in acidic media.
    • (Verified Domain: acs.org)

  • Microwave Optimization

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.[4][5]

    • Source: ResearchG
    • Context: detailed protocols for one-pot synthesis to improve yields.
    • (Verified Domain: beilstein-journals.org)

  • Solubility & Scaffold Properties

    • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition.[1][6][7]

    • Source: NIH / PubMed Central.
    • Context: Discusses the inherent solubility issues of the 5,6-dimethyl scaffold and purification str
    • (Verified Domain: nih.gov)

  • General Synthetic Utility

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[5][6][8][9]

    • Source: RSC Advances.[8]

    • Context: Overview of synthetic routes including the reaction of aminopyrazoles with 1,3-dicarbonyls.
    • (Verified Domain: rsc.org)

Sources

Technical Support Center: Purification of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PZPY-005 Version: 2.1 (Current) Status: Active Audience: Medicinal Chemistry, Process Development, QA/QC

Executive Summary & Molecule Profile[1]

Subject: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Primary Application: Scaffold for kinase inhibitors (e.g., PI3K, CDK) and GABA-A receptor modulators. Critical Quality Attribute (CQA): Purity >98% (HPLC), absence of regioisomers, and removal of colored oligomers derived from aminopyrazole oxidation.

This guide addresses the specific purification challenges of the 5,6-dimethyl analog. Unlike the simpler 5,7-dimethyl derivatives, the steric bulk at the 6-position (methyl group) significantly alters solubility and crystal packing, often leading to oiling-out or persistent solvent trapping.

Physicochemical Profile (Reference Data)
PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline solidCrude is often pink/tan due to oxidation.
Solubility (High) DMSO, DMF, Glacial Acetic AcidDissolves readily at RT or mild heat.
Solubility (Mod) Ethanol, Methanol, Ethyl AcetateRequires reflux for dissolution; precipitates on cooling.
Solubility (Low) Water, Hexanes, Diethyl EtherAntisolvents for precipitation.
pKa (Est.) ~6.5 (Amide/Enol functionality)Amphoteric; soluble in strong acid and strong base.

The "Golden Route" Purification Protocol

This protocol assumes the compound was synthesized via the condensation of 3-amino-4-bromo-pyrazole with ethyl 2-methylacetoacetate .

Phase A: Workup of the Crude Reaction Mixture

Context: The reaction is typically performed in refluxing acetic acid or ethanol.

  • Cooling: Allow the reaction mixture to cool slowly to Room Temperature (RT). Rapid cooling often traps impurities in the lattice.

  • Precipitation:

    • If solvent was Acetic Acid: Pour the mixture into 5 volumes of ice-water with vigorous stirring. The pH should be adjusted to ~6–7 using Ammonium Hydroxide (28%) to ensure complete precipitation of the neutral amide form.

    • If solvent was Ethanol: Concentrate to 20% volume, then cool to 0°C.

  • Filtration: Collect the solid by vacuum filtration.

  • The "Displacement Wash": Wash the cake with cold water (2x) followed by cold isopropanol (1x) .

    • Why? Water removes inorganic salts; Isopropanol displaces water (aiding drying) and removes unreacted beta-keto esters.

Phase B: Recrystallization (The Purification Standard)

Target: Removal of the "Pink" impurity (oxidized pyrazole) and regioisomers.

  • Solvent System: Ethanol : Glacial Acetic Acid (9:1 v/v) .

    • Mechanism:[1][2][3] The acetic acid protonates the basic nitrogens slightly, breaking intermolecular H-bonds and increasing solubility at high temperatures, while ethanol acts as the bulk crystallizing medium.

  • Dissolution: Suspend the crude solid in the solvent mixture (approx. 10–15 mL per gram). Heat to reflux until fully dissolved.

    • Troubleshooting: If suspended particles remain after 15 mins at reflux, filter hot (possible inorganic salts or polymerized char).

  • Charcoal Treatment (Mandatory for Colored Crude):

    • Add Activated Carbon (5 wt%). Stir at reflux for 10 minutes.

    • Filter hot through a Celite pad.

  • Crystallization:

    • Allow the filtrate to cool to RT undisturbed (stirring can induce rapid, impure precipitation).

    • Once solids appear, cool further to 0–4°C for 2 hours.

  • Isolation: Filter and wash with cold Ethanol.

  • Drying: Vacuum oven at 50°C for 12 hours. Crucial: This scaffold traps acetic acid. Ensure constant weight is achieved.

Troubleshooting Center

Decision Tree: Diagnosis & Resolution

PurificationLogic cluster_legend Legend Start Crude Product Isolated CheckColor Is Solid Pink/Red? Start->CheckColor CheckState Is it an Oil/Gum? CheckColor->CheckState No CarbonTreat Action: Recrystallize with Activated Carbon (Ethanol/AcOH) CheckColor->CarbonTreat Yes CheckPurity HPLC Purity < 95%? CheckState->CheckPurity No (Solid) Trituration Action: Triturate with Diethyl Ether/Hexane (1:1) CheckState->Trituration Yes (Gum) AcidBase Action: Acid/Base Reprecipitation (Dissolve in 1N NaOH -> Filter -> Acidify) CheckPurity->AcidBase Yes (Impure) FinalCheck Final QC (NMR/HPLC) CheckPurity->FinalCheck No (Pure) CarbonTreat->CheckState Trituration->CheckPurity AcidBase->FinalCheck L1 Assessment L2 Critical Failure L3 Corrective Action

Figure 1: Purification logic flow for pyrazolo[1,5-a]pyrimidin-7-ones. Follow the path based on visual and analytical feedback.

Specific Issue Guides
Issue 1: "The product is a sticky gum that won't solidify."
  • Cause: Presence of unreacted ethyl 2-methylacetoacetate (high boiling point) or trapped acetic acid preventing lattice formation.

  • Solution (Trituration):

    • Decant the supernatant.

    • Add Diethyl Ether or MTBE to the gum.

    • Sonicate for 10 minutes. The solvent will extract the lipophilic impurities, causing the product to harden into a powder.

    • Filter and proceed to recrystallization.[4]

Issue 2: "NMR shows a second set of methyl peaks (Regioisomers)."
  • Diagnosis: You likely have the 7,6-dimethyl-5-one isomer (rare, but possible if the condensation reversed).

    • Target (7-one): C5-Me is usually downfield (~2.4 ppm) due to the adjacent nitrogen; C6-Me is ~2.1 ppm.

    • Impurity: Shifts will differ by 0.1–0.2 ppm.

  • Solution: The 7-one is typically less soluble in Ethanol than the 5-one isomer.

    • Perform a hot filtration in Ethanol. The target 7-one often crystallizes out first upon slow cooling.

    • Advanced: If separation is poor, switch to Ethyl Acetate/Hexane recrystallization.

Issue 3: "Yield is significantly lower than expected (<40%)."
  • Cause: The product is amphoteric. If the pH during the water quench (Phase A) is too low (<3) or too high (>10), the product remains soluble as a salt.

  • Solution: Check the pH of your mother liquor. Adjust strictly to pH 6.0–7.0 . A second crop of precipitate often forms immediately.

Frequently Asked Questions (FAQ)

Q: Can I use DMF for recrystallization? A: Yes, but with caution. DMF is excellent for dissolving the compound, but its high boiling point makes drying difficult. Use DMF/Water (1:1) : Dissolve in hot DMF, then add hot water dropwise until turbidity persists. Cool slowly. This is recommended only if the Ethanol/AcOH method fails.

Q: Why is the product pink even after recrystallization? A: This is due to trace oxidation of the 3-amino-4-bromopyrazole starting material, which forms highly colored azo-like oligomers. These are potent dyes. You must use Activated Carbon (Darco G-60 or equivalent) during the hot filtration step. Simple recrystallization often fails to remove these planar impurities as they co-crystallize.

Q: Is the bromine atom stable to these conditions? A: Yes. The C3-Bromine on the pyrazolo[1,5-a]pyrimidine core is robust. It will not debrominate under refluxing acetic acid or ethanol. However, avoid strong reducing metals (Zn/HCl) or palladium catalysts during purification, as these will cause debromination.

Q: How do I store the purified compound? A: Store in a tightly sealed vial at 4°C. Protect from light. Although chemically stable, the surface can discolor (yellowing) upon prolonged exposure to light and air due to the electron-rich nature of the pyrazole ring.

References

  • Robins, R. K., et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and Biological Activity." Journal of Heterocyclic Chemistry. (Foundational text on the ring closure mechanism).
  • Specific Purification Protocols

    • Sikdar, et al. "Regioselective synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines."[1] RSC Advances, 2025. (Discusses DMSO/Water systems and regioselectivity).

  • Regioisomer Analysis

    • Bobrovs, R., et al. "Discovery and optimisation of pyrazolo[1,5-a]pyrimidines."[5] RSC Medicinal Chemistry, 2024. (Detailed NMR characterization of 5 vs 7 substituted isomers).

  • Solubility & Crystallization

    • "Pyrazolo-Pyrimidinones with Improved Solubility." ACS Omega, 2024. (Discusses the impact of methyl substitution on solubility profiles).

Sources

Technical Support Center: Solubility Optimization for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a fused heterocyclic scaffold frequently utilized as a pharmacophore in kinase inhibitor development (e.g., CDK2, EGFR) and antitubercular research.[1]

Researchers often encounter "crashing out" (precipitation) during aqueous dilution due to two intrinsic molecular factors:

  • High Crystal Lattice Energy: The molecule features a donor-acceptor motif (Amide-like N-H

    
     C=O) that facilitates strong intermolecular hydrogen bonding and 
    
    
    
    -
    
    
    stacking, leading to a stable, poorly soluble crystal lattice.[1][2]
  • Lipophilicity: The 3-bromo and 5,6-dimethyl substituents significantly increase the logP (partition coefficient), rendering the core hydrophobic despite the polar amide functionality.[1][2]

This guide addresses these issues through mechanistic troubleshooting and validated protocols.

Critical Physicochemical Profile

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~242.07 g/mol Small molecule, prone to aggregation.[1][2]
Tautomerism Keto (7-one)

Enol (7-ol)
The Keto form (A) predominates in solid state and neutral solution.[1][2] The Enol form (B) is accessible at high pH, forming a soluble salt.[1][2]
pKa (Predicted) ~6.5 – 7.5 (Amide N-H)Solubility is pH-dependent.[1][2] Neutral pH buffers may favor the insoluble protonated form.[1][2]
Solubility (Water) < 0.1 mg/mL (Predicted)Do not attempt to dissolve directly in aqueous buffers.[1][2]
Solubility (DMSO) > 20 mg/mLIdeal for stock solutions (typically 10–50 mM).[1][2]

Troubleshooting Guides & FAQs

Issue 1: "The compound precipitates immediately upon dilution into my assay buffer."

Diagnosis: Dilution Shock.[1][2] When a hydrophobic compound in a polar aprotic solvent (DMSO) is introduced to a polar protic solvent (Water/PBS), the "solvent shell" collapses, forcing the hydrophobic molecules to aggregate to minimize water contact.[1][2]

Solution Protocol: The Intermediate Dilution Step Do not pipette high-concentration DMSO stock directly into the final assay volume.[1][2]

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Step: Dilute the stock 10-fold into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final Dilution: Pipette from the intermediate mix into the assay buffer.

    • Why? This creates a gradient of polarity, preventing the rapid nucleation that causes precipitation.[1][2]

Issue 2: "I cannot get the solid powder to dissolve in DMSO to make my 10 mM stock."

Diagnosis: Hydration Shell or Impure Crystal Polymorph.[1][2] If the powder was stored improperly, it may have absorbed atmospheric water, or it may exist as a highly stable polymorph.[1][2]

Troubleshooting Steps:

  • Sonication: Sonicate the vial in a water bath at 35–40°C for 10–15 minutes. Heat disrupts the crystal lattice energy.[1][2]

  • Vortexing: Vortex vigorously for 30 seconds post-sonication.

  • Visual Check: Hold the vial against a light source. If the solution is cloudy or has "swirling" particulates, it is not dissolved.[1][2] Repeat sonication.

Issue 3: "Can I use pH adjustment to improve solubility?"

Diagnosis: pKa Exploitation.[1][2] The N-H proton at position 4 is acidic due to the electron-withdrawing nature of the pyrimidine ring and the bromine substituent.[1][2]

Technical Insight:

  • Acidic pH (< 5): Solubility decreases (Protonation favors neutral/insoluble form).[1][2]

  • Basic pH (> 8): Solubility increases significantly.[1][2] The base deprotonates the N-H (or O-H tautomer), creating a negative charge that is highly soluble in water.[1][2]

Warning:

  • Stability:[2] Prolonged exposure to high pH (> 10) may cause hydrolysis of the pyrimidine ring or debromination.[1][2]

  • Assay Compatibility: Ensure your biological target (enzyme/cell) can tolerate pH 8.0–8.5.[1][2]

Mechanistic Visualization

Figure 1: Tautomerism & Solubility Mechanism

This diagram illustrates the equilibrium between the insoluble keto form and the soluble anionic species, guiding pH optimization strategies.

SolubilityMechanism cluster_0 Solid State / Neutral pH cluster_1 Basic pH (> pKa) Keto Keto Form (7-one) (Predominant) Hydrophobic High Lattice Energy Enol Enol Form (7-ol) (Minor Tautomer) Keto->Enol Tautomerization Anion Anionic Species (Deprotonated) High Water Solubility Keto->Anion + Base (OH-) Deprotonation Enol->Keto Equilibrium Enol->Anion + Base Anion->Keto + Acid (H+) Precipitation

Caption: Figure 1: The transition from the insoluble neutral keto form to the soluble anion via pH adjustment.[1]

Figure 2: Stock Preparation & Dilution Workflow

Follow this decision tree to prevent precipitation during experimental setup.

Workflow Start Solid Compound (Powder) Solvent Add 100% Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (40°C, 15 min) + Vortex Check->Sonicate No (Cloudy) StockReady Stock Solution Ready (Store -20°C, Desiccated) Check->StockReady Yes (Clear) Sonicate->Check Dilution Assay Dilution Strategy StockReady->Dilution Direct Direct to Buffer? (RISK: Precipitation) Dilution->Direct Avoid Stepwise Stepwise Dilution: 1. Dilute into DMSO/PEG mix 2. Add to Buffer Dilution->Stepwise Recommended

Caption: Figure 2: Validated workflow for solubilization and dilution to minimize experimental error.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135743546, Pyrazolo[1,5-a]pyrimidine-5,7-diol (Analogous Core Structure).[1][2] Retrieved January 28, 2026 from [Link][1][2]

    • Relevance: Provides structural data on the tautomeric equilibrium of the 7-one/7-ol core system.

  • Hylsová, M., et al. (2017). New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres.[1][2] Masaryk University.[1][2] Retrieved from [Link]

    • Relevance: details the synthesis and handling of brominated pyrazolo[1,5-a]pyrimidines for kinase inhibition.

  • Royal Society of Chemistry (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2] RSC Advances.[1][2] Retrieved from [Link]

    • Relevance: Discusses the physicochemical properties and substitution patterns (including bromination) affecting solubility and bioactivity.[1][2]

    • Relevance: Confirms that bromo/chloro substituents reduce aqueous solubility compared to non-halogenated analogs.[1][2]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Cyclization & Regioselectivity in Pyrazolo[1,5-a]pyrimidines

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., CDK2, Pim-1) and anxiolytics like Zaleplon. However, its synthesis—typically via the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles—is plagued by a critical failure mode: Regiochemical Ambiguity.

This guide bypasses standard textbook procedures to address the specific "why" and "how" of side reactions, focusing on the competition between the 5-oxo and 7-oxo isomers and stalled intermediates.

Module 1: The Regioselectivity Crisis (Isomer Control)

The Problem

You reacted a 5-aminopyrazole with a


-keto ester expecting a single regioisomer, but NMR analysis shows a mixture or the unexpected isomer.
The Mechanism

The condensation is a competition between two nucleophilic sites on the pyrazole (the exocyclic amine vs. the ring nitrogen N1) and two electrophilic sites on the


-keto ester (the ketone vs. the ester).
  • Path A (Thermodynamic/Acidic): The exocyclic amine (–NH2) attacks the most electrophilic carbonyl (the ketone). This forms a Schiff base intermediate, followed by cyclization of the ring nitrogen (N1) onto the ester. Result: 7-substituted-5-oxo derivative.

  • Path B (Kinetic/Basic): Under basic conditions or with specific steric hindrance, the exocyclic amine may attack the ester (forming an amide), or the ring nitrogen may attack the ketone. Result: 5-substituted-7-oxo derivative.[1]

Visualizing the Bifurcation

Regioselectivity Start Reagents: 5-Aminopyrazole + Beta-Keto Ester (R-CO-CH2-COOEt) Condition_Acid Condition: Glacial AcOH (Reflux) (Protonates Ketone) Start->Condition_Acid Condition_Base Condition: NaOEt/EtOH (Enhances N-Nucleophilicity) Start->Condition_Base Inter_Imine Intermediate: Schiff Base (NH2 attacks Ketone) Condition_Acid->Inter_Imine Fast Attack on Activated Ketone Condition_Base->Inter_Imine Mixed Pathway Inter_Amide Intermediate: Amide (NH2 attacks Ester) Condition_Base->Inter_Amide Attack on Ester (Less Common) Prod_7 Product A: 7-Alkyl-5-oxo-pyrazolo[1,5-a]pyrimidine (Standard Acidic Product) Inter_Imine->Prod_7 Cyclization (-EtOH) Prod_5 Product B: 5-Alkyl-7-oxo-pyrazolo[1,5-a]pyrimidine (Alternative/Basic Product) Inter_Amide->Prod_5 Cyclization (-H2O)

Figure 1: Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis dictated by reaction conditions.

Troubleshooting Protocol: Regiocontrol
SymptomDiagnosisCorrective Action
Mixture of Isomers Competing Nucleophilicity. The ketone and ester have similar reactivity, or the solvent is not directing the pathway effectively.Switch to Glacial Acetic Acid. Refluxing in pure AcOH strongly favors Path A (7-alkyl isomer) by activating the ketone. If already in AcOH, add a Lewis Acid (e.g., ZnCl2) to further differentiate carbonyl reactivity.
Wrong Isomer (5-alkyl) Steric Hindrance. If the R-group on the

-keto ester is bulky (e.g., t-Butyl), the amine cannot attack the ketone. It attacks the ester instead.
Use Enaminones. Replace the

-keto ester with a dimethylamino-enone (DMF-DMA adduct). This forces the reaction to proceed via transamination at the alkene, locking the regiochemistry to the 7-substituted product [1].
No Reaction Salt Formation. The 5-aminopyrazole is basic and may form a stable salt with the acid catalyst, deactivating it.Free Base First. Ensure the starting aminopyrazole is not a hydrochloride salt. If using AcOH, increase temperature to >110°C to overcome the salt barrier.

Module 2: Stalled Cyclization (The "Open" Intermediate)

The Problem

Mass spectrometry (LC-MS) shows a peak corresponding to [M+H]+ of the starting materials combined (MW_amine + MW_ester - H2O), but the ring hasn't closed. You have isolated the uncyclized intermediate (Schiff base or enamine).

Root Cause Analysis

Closing the pyrimidine ring requires the elimination of a leaving group (water, ethanol, or dimethylamine). This step is often thermodynamically uphill compared to the initial condensation.

  • Cause 1: Presence of water in the solvent (reversibility).

  • Cause 2: Insufficient thermal energy to drive the elimination.

  • Cause 3: Electron-withdrawing groups on the pyrazole ring reducing the nucleophilicity of N1.

Resolution Workflow
  • The "Dean-Stark" Fix: If using non-acidic solvents (Toluene/Xylene), the elimination of water is the rate-limiting step.

    • Action: Attach a Dean-Stark trap. Reflux in toluene with catalytic p-TsOH. The physical removal of water drives the equilibrium to the right (Le Chatelier’s principle).

  • The "Acid Spike" Method: If running in ethanol and the reaction stalls at the intermediate:

    • Action: Add 10-20% v/v HCl or H2SO4. Acid catalysis is required to protonate the leaving group (e.g., -OH to -OH2+), making it a viable leaving group for the final ring closure [2].

  • Solvent Swap Table:

Solvent SystemBoiling PointUse CaseRisk Factor
Ethanol (Reflux) 78°CMild substrates.High Stalling Risk. Often insufficient heat for closure.
Glacial AcOH 118°CThe "Gold Standard" for 7-one isomers.Acetylation. May acetylate sensitive amines on the scaffold.
Dowtherm A 250°C+Thermal cyclization of stubborn amides.Decomposition. Only use if acid catalysis fails.

Module 3: Functionalization Side Reactions

N-Alkylation vs. O-Alkylation

After synthesizing the pyrazolo[1,5-a]pyrimidin-7-one, researchers often attempt to alkylate the amide.

  • Issue: The lactam/lactim tautomerism allows alkylation at the Nitrogen (N4) or the Oxygen (O7).

  • Guidance:

    • For N-Alkylation: Use soft electrophiles and bases (e.g., alkyl halides with K2CO3 in DMF).

    • For O-Alkylation: This is rare and usually unwanted. To convert the C=O to a C-Cl (for subsequent substitution), use neat POCl3. Warning: POCl3 reaction requires careful monitoring; prolonged heating can cause chlorination of the pyrazole ring (C3 position) if it is electron-rich [3].

Decision Tree: Post-Synthesis Modification

PostMod Start Pyrazolo[1,5-a]pyrimidin-7-one Action_POCl3 Reagent: POCl3 (Neat) Start->Action_POCl3 Action_Base Reagent: R-X, K2CO3, DMF Start->Action_Base Goal_Cl Goal: 7-Chloro Derivative (For SNAr) Goal_Alk Goal: N-Alkylation Action_POCl3->Goal_Cl Risk_C3 RISK: C3-Chlorination (If C3 is unsubstituted) Action_POCl3->Risk_C3 Action_Base->Goal_Alk Fix_C3 Fix: Lower Temp or Block C3 first Risk_C3->Fix_C3

Figure 2: Workflow for functionalizing the pyrazolo[1,5-a]pyrimidine core.

FAQ: Rapid Response

Q: Why is my product precipitating as a gum instead of a solid? A: This is common in acetic acid. The product is likely protonated or solvated. Fix: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO3 to pH 7. This usually forces the free base to precipitate as a filterable solid.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (EtOH/AcOH, 140°C, 10-20 min) is highly recommended for this scaffold. It minimizes the "stalled intermediate" issue by providing rapid thermal energy, often improving yields by 20-30% compared to conventional reflux [4].

Q: I need the 5-oxo isomer (Path B), but I keep getting the 7-oxo. How do I force it? A: You must invert the electrophilicity. Instead of a


-keto ester, use a 

-amino acrylate
or an alkynoate under basic conditions (NaOEt). Alternatively, pre-react the ketone of your starting material to protect it, forcing the amine to attack the ester first (though this is synthetically difficult). The most reliable route to the "inverse" isomer is often to redesign the starting aminopyrazole or electrophile completely.

References

  • Regioselective Synthesis via Enaminones: Al-Mousawi, S. M., et al. "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyrimidines." Molecules, vol. 29, no. 1, 2024.[1][2] Link

  • Acid Catalysis Mechanism: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 12, no. 19, 2002. Link

  • Chlorination Side Reactions: Robins, T., et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and Biological Evaluation." Journal of Heterocyclic Chemistry, vol. 45, 2008. Link

  • Microwave Assisted Synthesis: Bagley, M. C., et al. "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines." Synlett, vol. 2004, no. 14, 2004. Link

Sources

Optimizing reaction conditions for pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the Optimization Hub for Pyrazolo[1,5-a]pyrimidine synthesis. This scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, KDR, CK2) and anxiolytics (e.g., Zaleplon).

While the formation of this bicyclic system appears straightforward—typically a condensation between a 3(5)-aminopyrazole and a 1,3-biselectrophile—the reality is often plagued by regioselectivity issues , incomplete cyclization , and solubility challenges .

This guide moves beyond generic textbook procedures. It provides troubleshooting workflows and optimized protocols derived from recent kinetic studies and industrial scale-up data.

Module 1: The Regioselectivity Crisis (Troubleshooting Guide)

The Issue: The reaction of 3(5)-aminopyrazole with an unsymmetrical 1,3-diketone (


) can yield two regioisomers: the 7-substituted  (Isomer A) and the 5-substituted  (Isomer B). Obtaining a pure regioisomer is the primary bottleneck in this chemistry.
Mechanistic Insight (Causality)

The regiochemical outcome is dictated by the initial nucleophilic attack. The 3(5)-aminopyrazole has two nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Generally more nucleophilic and sterically accessible.
    
  • Endocyclic Ring Nitrogen (

    
    ):  Less nucleophilic but can be activated in basic conditions.
    

The "Steric Rule of Thumb": Under neutral or acidic conditions, the exocyclic


 attacks the more electrophilic  or less sterically hindered  carbonyl of the diketone. The carbon attacked by the 

becomes Position 7 in the final fused ring.
Visualizing the Pathway

Regioselectivity Start 3(5)-Aminopyrazole + Unsymmetrical Diketone (R1-CO-CH2-CO-R2) Decision Which Carbonyl is More Electrophilic/Accessible? Start->Decision PathA Path A: Exocyclic NH2 attacks R1-CO Decision->PathA R1 is smaller/more (+) PathB Path B: Exocyclic NH2 attacks R2-CO Decision->PathB R2 is smaller/more (+) InterA Intermediate A (Schiff Base at C7) PathA->InterA InterB Intermediate B (Schiff Base at C5) PathB->InterB Prod7 Major Product: 7-R1-5-R2-pyrazolo[1,5-a]pyrimidine InterA->Prod7 Prod5 Major Product: 5-R1-7-R2-pyrazolo[1,5-a]pyrimidine InterB->Prod5

Figure 1: Bifurcation of the reaction pathway. The initial attack of the exocyclic amine determines the substituent at Position 7.

Optimization Table: Steering Regioselectivity
VariableConditionEffect on SelectivityRecommendation
Solvent Glacial Acetic Acid (AcOH) Promotes thermodynamic control. Often favors the 7-substituted product if R1 is bulky.Gold Standard for initial screening.
Solvent Ethanol (Neutral) Kinetic control. Mixtures are more common.Use only if acid-sensitive groups are present.
Electrophile Enaminones High Regioselectivity.[1] The

attacks the

-carbon (C-NMe2).
Use enaminones to force the substituent at the carbonyl carbon to Position 5 .
Electrophile Alkynones Variable.[1] Acid catalysis favors 7-substituted; Base favors 5-substituted.Use Lewis Acids (e.g.,

) for strict control.

Module 2: Reaction Protocols (Yield & Kinetics)

The Issue: Conventional reflux methods often suffer from long reaction times (4–12 hours) and incomplete conversion, leading to difficult purifications.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, overcoming steric hindrance.

Self-Validating Logic: Microwave irradiation provides direct dielectric heating, accelerating the condensation step which is often the rate-determining step in sterically crowded systems.

  • Preparation: In a 10 mL microwave vial, dissolve 3-aminopyrazole (1.0 equiv) and 1,3-diketone (1.1 equiv) in Ethanol (2–3 mL/mmol).

  • Catalysis: Add Glacial Acetic Acid (5 drops per mmol). Note: AcOH acts as both catalyst and proton source to assist water elimination.

  • Irradiation: Seal the vial. Heat at 120°C for 10–15 minutes (Dynamic mode, Max Power 200W).

  • Work-up: Cool to room temperature. The product often precipitates directly.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Pour into ice-water (10 mL). Stir for 20 mins to induce precipitation.

Protocol B: Acid-Mediated Thermal Cyclization (Scale-Up)

Best for: Multi-gram synthesis where microwave is not feasible.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Solvent System: Use Glacial Acetic Acid as the solvent (0.5 M concentration).

    • Why? AcOH solubilizes the starting materials and drives the dehydration step (loss of

      
      ).
      
  • Reaction: Reflux at 118°C for 3–6 hours . Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Isolation: Distill off 80% of the acetic acid under reduced pressure. Pour the residue into crushed ice. Neutralize with saturated

    
     to pH 7–8 to precipitate the free base.
    

Module 3: Purification & Isolation (FAQ)

Q: My product is co-eluting with a minor isomer. How do I separate them? A: Isomers of pyrazolo[1,5-a]pyrimidine often have very similar


 values on silica.
  • Solution 1 (Recrystallization): The 7-substituted isomer is typically more symmetrical and packs better. Try recrystallization from DMF/Water (9:1) or boiling Ethanol .

  • Solution 2 (Solvent Switch): Switch TLC mobile phase to Dichloromethane/Methanol (98:2) . The polarity difference often resolves the isomers better than Hexane/EtOAc.

Q: The reaction turns black/tarry. What happened? A: This indicates oxidative decomposition of the aminopyrazole starting material.

  • Fix: Aminopyrazoles are sensitive to oxidation. Use freshly recrystallized starting material. Run the reaction under an Argon atmosphere .

Q: I have low solubility in NMR solvents. A: These fused heterocycles are planar and stack efficiently (


 stacking), leading to poor solubility.
  • Fix: Use TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl3/MeOD for characterization. For reaction workup, HFIP (Hexafluoroisopropanol) is an excellent solvent for dissolving stubborn derivatives.

Workflow Visualization: Optimization Loop

Optimization Start Start: Low Yield / Mixed Isomers CheckSM Check SM Purity (Recrystallize Aminopyrazole) Start->CheckSM ScreenCond Screen Conditions CheckSM->ScreenCond Branch1 Microwave (EtOH/AcOH) 120°C, 15 min ScreenCond->Branch1 Branch2 Thermal (AcOH Reflux) 118°C, 4h ScreenCond->Branch2 Analyze Analyze Crude (H-NMR) Check Regio-ratio Branch1->Analyze Branch2->Analyze Decision Ratio > 95:5? Analyze->Decision Purify Precipitation/Recrystallization Decision->Purify Yes Chromato Column Chromatography (DCM/MeOH) Decision->Chromato No

Figure 2: Decision tree for optimizing yield and purity.

References

  • Fahim, A. M. (2018).[2] Microwave-assisted synthesis of novel fused heterocyclic compounds: pyrazolo[1,5-a]pyrimidine derivatives. Journal of Chemical Research.

  • Kumar, V., et al. (2015). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines: A review. RSC Advances.

  • Lindsley, C. W., et al. (2018). Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds. ACS Combinatorial Science.

  • Aggarwal, R., et al. (2014). Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines. Journal of Fluorine Chemistry.

  • Portilla, J., et al. (2020).[1] Pyrazolo[1,5-a]pyrimidines: Synthesis, functionalization and biological activity. Molecules.

Sources

Technical Support Center: Stability & Handling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-SUP-PYR-007 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This guide addresses the physicochemical stability of this specific heterocycle in solution.

As a researcher, you are likely utilizing this compound as a core scaffold for kinase inhibition (e.g., CDK, TSPO ligands) or as an intermediate in Suzuki-Miyaura cross-couplings. While the pyrazolo[1,5-a]pyrimidine core is generally robust, the 7(4H)-one moiety introduces specific handling requirements regarding tautomerism and solubility that are often misinterpreted as degradation.

Module 1: Solubility & Stock Preparation

The "Crash-Out" Phenomenon

Issue: Users frequently report precipitation when diluting DMSO stock solutions into aqueous buffers for biological assays. Root Cause: The 3-bromo-5,6-dimethyl derivative is highly lipophilic. The 7-keto group provides some polarity, but the bromine and methyl groups significantly reduce water solubility. DMSO is hygroscopic; it absorbs atmospheric water, lowering the solubility capacity of your stock solution over time.

Troubleshooting Protocol: The "Dry-Aliquot" System

To prevent precipitation and concentration errors, follow this self-validating storage protocol.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%) stored under nitrogen/argon. Do not use DMSO from a bottle that has been open for >1 month.

  • Dissolution: Vortex the solid in DMSO to a concentration of 10 mM . Sonicate for 5 minutes if visual particulates remain.

  • Aliquot Immediately: Do not store the bulk bottle. Aliquot into single-use vials (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Visual Workflow: Optimal Stock Management

StockPrep Solid Solid Compound (Store RT/Desiccated) Mix Dissolve (10 mM) Sonicate 5 mins Solid->Mix DMSO Anhydrous DMSO (Fresh/Argon Purged) DMSO->Mix Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) Mix->Aliquot Storage Long Term Storage -20°C or -80°C Aliquot->Storage Storage->Mix Do NOT Refreeze

Figure 1: Single-use aliquot workflow to prevent DMSO water uptake and compound precipitation.

Module 2: Chemical Stability & Tautomerism

The "Double Peak" Confusion

Issue: LC-MS or HPLC chromatograms show two peaks with the same mass (


), leading users to suspect impurities.
Technical Insight:  This is likely not degradation . The pyrazolo[1,5-a]pyrimidin-7-one scaffold exists in a tautomeric equilibrium between the 7-keto (amide-like)  form and the 7-hydroxy (enol)  form.
  • Dominant Form: In solid state and polar solvents (DMSO, MeOH), the 7-keto (4H) tautomer is energetically favored due to the stability of the amide-like resonance [1].

  • Equilibrium: In solution, particularly in protic buffers, the proton can shift between N4 and O7. If the exchange rate is slow on the chromatography time scale, you will see peak splitting.

Degradation Pathways

While the core is stable, specific environmental factors can trigger breakdown:

  • Photodebromination: The C-Br bond at position 3 is sensitive to UV light. Prolonged exposure to ambient light in solution can lead to the formation of the des-bromo analog (M-79 mass shift).

  • Hydrolysis: The 7-one ring is resistant to hydrolysis under neutral conditions but can ring-open in strong alkaline conditions (pH > 12) .

Visual Pathway: Tautomerism vs. Degradation

StabilityPathways Keto 7-Keto Form (Dominant) (Stable in DMSO) Enol 7-Hydroxy Form (Minor Tautomer) Keto->Enol  Slow Exchange   SplitPeak LC-MS Observation: Split Peaks (Same m/z) Keto->SplitPeak  Chromatography   Debromo Des-bromo Analog (UV Degradation) Keto->Debromo  UV Light (hν)   RingOpen Ring Opening (pH > 12 Hydrolysis) Keto->RingOpen  Strong Base (OH-)   Enol->SplitPeak

Figure 2: Distinguishing reversible tautomerism from irreversible chemical degradation.

Module 3: Solvent Compatibility Table

Solvent SystemStability RatingNotes
Anhydrous DMSO High Stable for months at -20°C. Avoid repeated freeze-thaw cycles to prevent water uptake [2].
DMSO + Water (>10%) Low Risk of precipitation.[1] Hydrolysis risk increases if pH is extreme.
Methanol/Ethanol Medium Good solubility, but nucleophilic attack at C7 is possible over very long periods at high temperatures.
PBS (pH 7.4) Variable Low solubility. Requires <1% DMSO cosolvent. Stable for <24 hours (prepare fresh).
Acidic Buffer (pH < 4) High The pyrazolo[1,5-a]pyrimidine core is generally stable to acid.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the precipitate? A: Yes, mild heating (up to 40°C) is acceptable for short periods to redissolve the compound in DMSO. However, do not heat aqueous suspensions ; this often promotes irreversible aggregation or hydrolysis. If it crashes out in buffer, you have exceeded the solubility limit—dilute further.

Q2: Why does the color of my DMSO stock turn yellow over time? A: This indicates oxidation or trace photolysis. The bromine atom can generate radicals under light, leading to conjugated byproducts. Action: Check purity via LC-MS. If the main peak is >95%, the color change may be due to trace impurities and the stock might still be usable for rough screening, but fresh stock is recommended for IC50 determination.

Q3: Is the compound compatible with DTT or Mercaptoethanol? A: Generally, yes. Unlike maleimides or alpha-halo ketones, the 3-bromo-pyrazolo[1,5-a]pyrimidin-7-one core is not highly electrophilic toward thiols under physiological conditions. However, avoid high concentrations of strong nucleophiles at high pH.

References

  • National Institutes of Health (NIH). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (Demonstrates the dominance of the 7-keto tautomer via X-ray crystallography).

  • Ziath / ResearchGate. Compound Precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. (Authoritative guide on DMSO hygroscopicity and compound management).

  • Royal Society of Chemistry (RSC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Review of the scaffold stability and synthesis).

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (Details on the reactivity of the 3-bromo and 7-one positions).

Sources

Common pitfalls in the synthesis of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Introduction: The Scaffold & The Challenge

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for varying kinase inhibitors (e.g., Dinaciclib), GABA-A modulators (e.g., Zaleplon), and antimetabolites.

While the primary disconnection—condensation of 3(5)-aminopyrazoles with 1,3-electrophiles—appears deceptively simple, it is fraught with regiochemical ambiguity. As a Senior Application Scientist, I often see projects stall not because of failed chemistry, but because of misidentified chemistry. This guide addresses the critical decision points where standard protocols fail.

Module 1: The Regioselectivity Crisis

The most common support ticket we receive involves the formation of inseparable isomeric mixtures or the exclusive formation of the "wrong" isomer.

Q1: Why am I getting a mixture of 5- and 7-substituted isomers?

Diagnosis: You are likely using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) under non-selective conditions. The Mechanism: The 3(5)-aminopyrazole has two nucleophilic sites: the exocyclic amine (


) and the endocyclic ring nitrogen (

).
  • Kinetic Control: The more nucleophilic exocyclic amine attacks the most electrophilic carbonyl of your 1,3-dicarbonyl.

  • Thermodynamic Control: The reaction is reversible. Under acidic conditions (e.g., glacial AcOH), the system may equilibrate to the thermodynamically stable isomer, which is often the 7-substituted product (where the bulkier group sits at the 7-position to minimize steric clash with the pyrazole H-3).

Q2: How do I force the reaction to yield a specific regioisomer?

Protocol Adjustment: Stop relying on simple 1,3-diketones. Switch to "directed" electrophiles.

Target IsomerRecommended ElectrophileMechanistic Rationale
7-Substituted

-Enaminones
The exocyclic

attacks the

-carbon (Michael-type), displacing the amine leaving group. Cyclization follows at the carbonyl.[1][2] High fidelity.
5-Substituted

-Alkynic Ketones (Ynones)
Nucleophilic attack usually occurs at the alkynic

-carbon, leading to the 5-substituted product after cyclization.
7-Hydroxy

-Keto Esters
Classic condensation. Often yields the 7-hydroxy-5-substituted derivative (Zaleplon precursor style).
Q3: My LCMS shows the correct mass, but the NMR looks "messy."

Diagnosis: You likely have a dihydro-intermediate . Explanation: The condensation involves loss of water.[2] Sometimes, the intermediate carbinolamine forms but fails to dehydrate fully, or the dihydropyrimidine ring forms but fails to aromatize, especially if the reaction temperature is too low. Fix:

  • Increase temperature (switch from EtOH reflux to AcOH reflux).

  • If the product is a dihydro-derivative, treat with an oxidant like DDQ or simply air-sparge in basic media to force aromatization.

Module 2: Visualization of Regiocontrol

The following logic flow illustrates the decision-making process for selecting conditions based on your desired substitution pattern.

Regioselectivity Start Target: Pyrazolo[1,5-a]pyrimidine Decision Desired Substituent at Position 7? Start->Decision Opt7 Target: 7-Aryl/Alkyl Group Decision->Opt7 Yes (Major) Opt5 Target: 5-Aryl/Alkyl Group Decision->Opt5 No (I want it at Pos 5) RouteA Route A: Use Beta-Enaminones (DMF-DMA + Ketone) Opt7->RouteA Direct C-C Bond RouteB Route B: Use Beta-Keto Esters (Yields 7-OH, convert via POCl3) Opt7->RouteB Via C-O Bond RouteC Route C: Use Alkynones (Propargyl ketones) Opt5->RouteC Direct Route MechA Mechanism: Aza-Michael Addition Exocyclic NH2 attacks C-beta RouteA->MechA MechC Mechanism: Conjugate Addition to Alkyne RouteC->MechC

Figure 1: Strategic selection of electrophiles to dictate regiochemistry in pyrazolo[1,5-a]pyrimidine synthesis.

Module 3: Characterization & Identification

Do not rely solely on 1H NMR integration. Regioisomers often have overlapping signals.

The "Gold Standard" Identification Method

Technique: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).[3] Why: The only definitive way to distinguish isomers is to trace the connectivity of the bridgehead nitrogen (


).
  • Isomer A (7-substituted): The bridgehead Nitrogen will show long-range coupling to the proton at Position 5.

  • Isomer B (5-substituted): The bridgehead Nitrogen will show coupling to the proton at Position 7.

Quick NMR Diagnostic Table (Solvent: DMSO-d6)

If you lack 15N probes, use these general trends (verify with literature for your specific substituents):

Feature7-Substituted Isomer5-Substituted Isomer
Pyrimidine Proton (H-6) Typically

6.8 - 7.2 ppm
Typically

6.5 - 6.9 ppm
H-3 (Pyrazole Ring) Shifts downfield due to deshielding by C7 substituent.Remains upfield.
NOE Signal Strong NOE between H-3 and substituent at C-7.No NOE between H-3 and substituent (too far).

Module 4: Standardized Protocols

Protocol A: General Synthesis using Enaminones (Regioselective for 7-Substituted)

Best for: Creating libraries with diverse aromatic groups at position 7.

  • Preparation of Enaminone: React your acetophenone derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) (1.2 equiv) in toluene at reflux for 6-12 hours. Evaporate solvent to obtain the crude enaminone.

  • Cyclization:

    • Dissolve 3-aminopyrazole (1.0 equiv) and crude enaminone (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Critical Step: Heat to reflux (

      
      ) for 2-4 hours.
      
    • Note: Ethanol reflux is often insufficient for full aromatization. Acetic acid acts as both solvent and acid catalyst.

  • Workup:

    • Cool to room temperature.[4]

    • Pour into ice water. The product usually precipitates.

    • Filter and wash with water.

    • Purification: Recrystallize from EtOH/DMF if necessary.

Protocol B: Handling Reaction Stalls (The "Dihydro" Trap)

Use this if your reaction yields a non-aromatic intermediate.

  • Isolate the intermediate.

  • Dissolve in 1,4-dioxane.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

  • Stir at room temperature for 1 hour.

  • Filter off the reduced DDQ (hydroquinone) and evaporate.

References

  • Regioselectivity Mechanisms: Fraley, M. E., et al. "Synthesis of pyrazolo[1,5-a]pyrimidine-based KDR kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2002.

  • Enaminone Utility: Al-Mousawi, S. M., et al. "Enaminones as building blocks in organic synthesis." Arkivoc, 2009.

  • NMR Characterization: Williamson, D. S., et al. "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters, 2005.

  • General Review: Kumar, K., et al. "Recent advances in the synthesis and biological activity of pyrazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry, 2021.

Sources

Troubleshooting low bioactivity of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Bioactivity of Pyrazolo[1,5-a]pyrimidine Compounds

Introduction: The "Deceptive" Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for marketed drugs like Zaleplon (sedative) and potent kinase inhibitors (e.g., Dinaciclib analogs, Larotrectinib competitors). Its planar bicyclic geometry effectively mimics the adenine ring of ATP, making it a "sticky" scaffold for kinase hinge binding.

However, this scaffold presents a unique "Bioactivity Paradox": compounds often show nanomolar enzymatic potency but fail in cellular assays, or exhibit batch-to-batch variability. This guide addresses the root causes of these failures, moving beyond generic advice to scaffold-specific troubleshooting.

Phase 1: Diagnostic Workflow

Before altering your lead molecule, execute this diagnostic logic to isolate the failure mode.

TroubleshootingFlow Start Issue: Low Bioactivity CheckPurity 1. Check Regiochemistry (Is it the 5- or 7-isomer?) Start->CheckPurity EnzVsCell 2. Compare Potency (Enzymatic vs. Cellular) CheckPurity->EnzVsCell Isomer Confirmed RegioFail Wrong Isomer (Synthesis Artifact) CheckPurity->RegioFail NOE Mismatch Solubility 3. Assay Conditions (Precipitation/Aggregation?) EnzVsCell->Solubility Enz Potency Low Permeability Low Cell Entry (Efflux/Polarity) EnzVsCell->Permeability Enz High / Cell Low Metabolism 4. Metabolic Stability (Microsomal Clearance) Solubility->Metabolism Soluble Oxidation C-H Oxidation (Electron Rich Ring) Metabolism->Oxidation High Clearance

Figure 1: Decision tree for isolating bioactivity loss in pyrazolo[1,5-a]pyrimidines.

Phase 2: Troubleshooting by Failure Mode

Category 1: Chemical Integrity & Regiochemistry

Symptom: IC50 values fluctuate between synthesis batches, or the compound is completely inactive despite docking predictions.

The Root Cause: The synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensing a 3-aminopyrazole with a 1,3-dicarbonyl equivalent.[1] This reaction is not always regiospecific .

  • The Trap: If you use an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), you will generate two regioisomers: the 5-phenyl-7-methyl and the 7-phenyl-5-methyl derivatives.

  • Impact: The kinase binding pocket is highly shape-specific. The "wrong" isomer will not fit the hinge region, leading to a >100-fold loss in potency.

Q: How do I confirm I have the active regioisomer? A: Standard 1H NMR is often insufficient because the chemical shifts of the isomers are very similar.

  • Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment.

    • Irradiate the proton on C-6 (the pyrimidine ring proton).

    • Active Isomer Check: If you observe an NOE enhancement at the substituent on C-7, you have the 7-substituted isomer. If you see enhancement at C-5, you have the 5-substituted isomer.[2]

  • Corrective Action: Switch to enaminones (e.g., dimethylamino-enones) instead of 1,3-diketones. The dimethylamino group acts as a specific leaving group, directing the nucleophilic attack of the exocyclic amine of the pyrazole to a specific carbon, locking the regiochemistry [1].[1]

Category 2: Structure-Activity Relationship (SAR) & Potency

Symptom: The compound binds to the kinase (Kd is low) but functional inhibition (IC50) is poor.

The Root Cause: The pyrazolo[1,5-a]pyrimidine core is an ATP mimetic.[2] However, it requires specific "anchor points" to achieve high affinity.

  • C-3 Position: This is the most nucleophilic site. Leaving it unsubstituted often results in metabolic liability and lower potency.

  • C-7 Position: This position points towards the solvent front in many kinase pockets (e.g., CDK2, B-Raf). Small, lipophilic groups here often lead to aggregation, while bulky solubilizing groups improve bioactivity.

Q: My compound has a flat SAR. How do I break the potency ceiling? A: You likely lack a "Gatekeeper" interaction or a specific hydrogen bond. Consult the table below for functionalization strategies.

PositionRole in Kinase BindingOptimization StrategyCommon Pitfall
C-3 Interaction with P-loop or GatekeeperIntroduce Halogens (Br, I) or CN for hydrophobic filling. Aryl groups here can access the "selectivity pocket."Unsubstituted C-3 is highly susceptible to electrophilic metabolic attack.
C-5 Hinge Binding RegionKeep substituents small (H, Me, NH2).Large groups here disrupt the critical H-bonds with the kinase hinge region.
C-7 Solvent ExposureAdd Morpholine , Piperazine , or Solubilizing tails .Hydrophobic groups (e.g., Phenyl) here cause poor solubility and non-specific binding.

Q: Why does the 3-iodo derivative show higher potency than the 3-phenyl? A: The iodine atom creates a Halogen Bond with the carbonyl backbone of the kinase hinge (often the gatekeeper residue). This is a high-energy interaction specific to this scaffold. Do not immediately replace halogens with phenyls; try a nitrile (CN) or alkynyl group first to maintain the linear geometry [2].

Category 3: Metabolic Stability (The "Soft Spot")

Symptom: High enzymatic potency, reasonable permeability, but zero in vivo efficacy.

The Root Cause: The pyrazolo[1,5-a]pyrimidine ring is electron-rich.

  • Oxidative Debenzylation: If you have amine substituents, N-dealkylation is rapid.

  • Ring Oxidation: The C-3 and C-6 positions are prone to oxidation by CYP450 enzymes if not blocked.

Q: How do I stabilize the core against metabolism? A: Block the "Soft Spots."

  • Step 1: If C-3 is a proton, substitute it with Cl, F, or CN . This reduces electron density and blocks the site of oxidation.

  • Step 2: If C-6 is a proton, consider adding a Fluorine atom. This blocks metabolic hydroxylation without significantly changing the steric profile.

  • Step 3: Check the C-7 substituent.[3] If it is a phenyl ring, it is often rapidly hydroxylated. Switch to a pyridine or pyrimidine ring to reduce lipophilicity (LogD) and metabolic liability [3].

Phase 3: Visualizing the SAR Landscape

The following diagram illustrates the critical zones for modification on the scaffold to rescue bioactivity.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 C-3 Position (The 'Warhead' Zone) Problem: Metabolic Soft Spot Fix: Add Cl, Br, CN, or Aryl Effect: Increases Potency & Stability Core->C3 C7 C-7 Position (The 'Solubilizer' Zone) Problem: Aggregation/Solubility Fix: Add Morpholine/Piperazine Effect: Improves PK & Selectivity Core->C7 C5 C-5 Position (The 'Hinge' Anchor) Problem: Steric Clash Fix: Keep Small (H, Me) Effect: Maintains H-bonding Core->C5

Figure 2: SAR Optimization Map for Pyrazolo[1,5-a]pyrimidines.

References

  • Regioselective Synthesis & Kinase Inhibition: Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3][4][5][6][7] Source: RSC Advances (2022). URL:[Link]

  • SAR & Trk Inhibition: Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.[4][7] Source: Molecules (2024).[7][8] URL:[Link]

  • Metabolic Stability & PI3K Inhibition: Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (2021). URL:[Link]

Sources

Technical Support Center: Reducing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry & Assay Biology) Ticket ID: PYR-OPT-2024

Introduction: The "Privileged" Scaffold Paradox

Welcome to the technical support hub for pyrazolo[1,5-a]pyrimidine optimization. You are likely here because you are working with this "privileged scaffold"—a structure that mimics the adenine ring of ATP so effectively that it binds to a vast array of kinases (CDKs, CK2, Trk, B-Raf).

The Problem: The very feature that makes this scaffold potent (ATP-mimicry) is the source of your off-target toxicity. The ATP-binding pocket is highly conserved across the human kinome.

The Solution: We must move beyond simple Type I ATP competition.[1] This guide troubleshoots specific selectivity issues by leveraging "vectors" into the solvent-exposed regions and exploiting unique structural features of your target kinase (e.g., the gatekeeper residue).

Module 1: Structural Optimization (SAR) Troubleshooting

Q: My inhibitor shows single-digit nanomolar potency against my target (e.g., CDK2), but it hits 50+ other kinases in the panel. How do I narrow the selectivity profile?

A: You are likely binding in a "flat" Type I mode that relies solely on the hinge region. To introduce selectivity, you must exploit the C3 and C7 positions (standard IUPAC numbering) to reach unique pockets.[1]

Troubleshooting Protocol:

  • The C7 "Solvent Vector":

    • Diagnosis: If your C7 position (on the pyrimidine ring) is a small group (methyl/H), you are wasting a critical selectivity vector.[1]

    • Action: Introduce bulky, solubilizing groups at C7. This position points directly into the solvent-exposed region. Because the solvent front varies significantly between kinases (unlike the hinge), this is your primary dial for selectivity.

    • Example: In Trk inhibitors, bulky groups here can reduce off-target binding to CDKs.

  • The Gatekeeper Clash (C3/C5 Strategy):

    • Diagnosis: Are you hitting kinases with small gatekeeper residues (e.g., Thr, Ala) while trying to target one with a large gatekeeper (e.g., Met, Phe)?

    • Action: Modify the aryl group at C3 (pyrazole ring).[1] A bulky substituent here can be designed to "clash" with the larger gatekeeper residues of off-targets, effectively filtering them out. Conversely, if your target has a small gatekeeper, use a bulky group to exclude kinases with large gatekeepers.

  • Macrocyclization:

    • Advanced Strategy: If linear SAR fails, link the C3 and C7 substituents to form a macrocycle. This "freezes" the bioactive conformation.[1]

    • Why it works: Off-targets often require the inhibitor to adopt a slightly different conformation to bind. A rigid macrocycle imposes an energy penalty on these off-target bindings.

Visualization: SAR Decision Logic

SAR_Logic Start High Off-Target Activity? Check_Binding Analyze Binding Mode (X-ray/Docking) Start->Check_Binding Gatekeeper Target Gatekeeper vs Off-Target? Check_Binding->Gatekeeper Hinge Region OK Solvent Solvent Front Available? Check_Binding->Solvent Hinge Region OK Action_GK Modify C3 Aryl Group (Induce Steric Clash) Gatekeeper->Action_GK Size Mismatch Action_Solvent Extend C7 Substituent (Solubilizing Groups) Solvent->Action_Solvent Space Available Action_Macro Macrocyclization (Restrict Conformation) Action_GK->Action_Macro Still Promiscuous Action_Solvent->Action_Macro Still Promiscuous

Caption: Decision tree for refining pyrazolo[1,5-a]pyrimidine substituents to improve kinase selectivity.

Module 2: Assay Interference & Validation

Q: My biochemical IC50 is 5 nM, but my cellular EC50 is >2 µM. Is this just a permeability issue?

A: While permeability (LipE) is a factor, this discrepancy often points to ATP competition or Assay Interference .[1]

Troubleshooting Protocol:

Potential CauseThe "Why"Validation Step
ATP Km Mismatch Biochemical assays often use low ATP (10-50 µM), while cells have ~2-5 mM ATP. Your inhibitor might be a weak competitor at physiological ATP levels.[1][2]Repeat IC50 at 1 mM ATP. If potency drops >10-fold, your compound is not competitive enough for cellular environments.[1]
Colloidal Aggregation Pyrazolo[1,5-a]pyrimidines are planar and lipophilic.[1] They can stack to form "colloids" that sequester enzymes, giving false positives in biochemical assays.[1]Add 0.01% Triton X-100 to the assay buffer. If IC50 shoots up (potency is lost), your "inhibitor" was just an aggregate.[1]
Non-Specific Binding High protein binding in media (FBS) reduces free drug concentration.[1]Run a Shift Assay: Compare EC50 in 10% FBS vs. 1% FBS.
Q: I am seeing steep Hill slopes (>2.0) in my dose-response curves. What does this mean?

A: A Hill slope significantly greater than 1.0 (standard 1:1 binding) is a hallmark red flag for promiscuous aggregation or denaturation .[1]

Immediate Action:

  • DLS Check: Use Dynamic Light Scattering to check for particle formation at active concentrations.[1][3]

  • Centrifugation: Spin down your compound stock. If the supernatant loses activity, the active species was a precipitate/aggregate.

Module 3: Advanced Strategies (PROTACs & Covalent)

Q: I want to degrade the target instead of just inhibiting it. Where should I attach the PROTAC linker on this scaffold?

A: For pyrazolo[1,5-a]pyrimidines, the C7 position is the "gold standard" exit vector for PROTAC linkers.

  • Reasoning: The C7 position usually points towards the solvent (away from the hinge). Attaching a linker here minimizes disruption of the primary binding event (the "warhead" affinity).

  • Warning: Avoid the C2 or C3 positions for linker attachment unless crystal structures confirm an exit vector; these positions are often buried deep in the hydrophobic pocket or near the gatekeeper.

Visualization: Experimental Validation Workflow

Validation_Workflow Hit Initial Hit (IC50 < 100 nM) Step1 1. Aggregation Check (DLS + Detergent) Hit->Step1 Step2 2. ATP Competition Test (High vs Low ATP) Step1->Step2 Not an aggregate Step3 3. Selectivity Panel (Kinome Scan) Step2->Step3 ATP Competitive Decision Pass? Step3->Decision Cellular Cellular Target Engagement (NanoBRET / Western) Decision->Cellular Selectivity OK Redesign Return to SAR (See Module 1) Decision->Redesign Too Promiscuous

Caption: Step-by-step workflow to validate "true" inhibition vs. assay artifacts.

References

  • Enzymatic Assay Guidelines: BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Link

  • Assay Interference (Aggregation): Irwin, J. J., et al. (2015).[1] The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry. Link

  • Scaffold SAR (Trk Inhibitors): MDPI Molecules. (2024).[1] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Link[1]

  • CK2 Selectivity & Macrocyclization: Hanke, T., et al. (2020).[1][4] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Link

  • Binding Mode & Gatekeeper: NIH/PubMed. (2011).[1] Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues (Analogous scaffold comparison). Link

Sources

Technical Support Center: Bioavailability Enhancement of Pyrazolo[1,5-a]pyrimidine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Pyrazolo[1,5-a]pyrimidine Scaffold Optimization Reference ID: TSC-PZP-2024

System Overview & Architecture

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon) due to its ability to mimic the adenine ring of ATP. However, this planar aromatic system frequently suffers from "Brick Dust" syndrome (poor aqueous solubility due to high crystal lattice energy) and "Metabolic Lability" (rapid oxidation at electron-rich carbons).

This support guide provides diagnostic workflows and remediation protocols to optimize the bioavailability of this specific chemical series.

Scaffold Map & Numbering Convention

Refer to this map for all troubleshooting steps below.

ScaffoldMap Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C2 Pos 2: Steric Bulk (Solubility/Selectivity) Core->C2 Modulates C3 Pos 3: Hinge Binding (Potency/Metabolism) Core->C3 Primary C5 Pos 5: Solvent Front (Solubility Vector) Core->C5 Solubilizing C6 Pos 6: Metabolic Hotspot (Oxidation Risk) Core->C6 Liability C7 Pos 7: Electronic Tuning (Stability) Core->C7 Stabilizing

Figure 1: Functional mapping of the pyrazolo[1,5-a]pyrimidine scaffold.[1] Key positions for SAR optimization are highlighted.

Troubleshooting Guide: Solubility & Dissolution

Issue: Compound precipitates in assay buffer or shows low oral exposure despite high potency.

Diagnostic Q&A

Q: My compound has high melting point (>200°C) and low solubility (<10 µM). Is this a lipophilicity issue? A: Not necessarily. This is likely "Brick Dust" behavior driven by high crystal lattice energy (planar stacking).

  • Fix: Disrupt the planarity. Introduce sp3-hybridized centers or "out-of-plane" substituents at the C-5 or C-2 positions.

  • Specific Tactic: Replace a flat phenyl ring at C-5 with a morpholine, piperazine, or a bridged bicycle. This reduces

    
    -
    
    
    
    stacking energy without compromising the hinge bind at N-1/C-3.

Q: I added a solubilizing amine, but bioavailability didn't improve. Why? A: You may have created a "Grease Ball." If the amine is buried or flanked by lipophilic groups, it cannot interact with water.

  • Fix: Ensure the solubilizing group (e.g., N-methylpiperazine) projects into the solvent-accessible region (usually extending from C-5 or C-7 ).

  • Check: Calculate the Polar Surface Area (PSA). Target a PSA of 80–120 Ų for oral absorption.

Q: Can I use salt formation to fix this? A: Only if your molecule has a suitable pKa. The bridgehead nitrogen (N-4) is not basic enough for stable salt formation. You must rely on peripheral basic amines (e.g., on a C-5 side chain).

  • Protocol: If pKa < 4.0, salt formation will likely fail in vivo due to disproportionation in the stomach. Use Amorphous Solid Dispersion (ASD) instead.

Experimental Protocol: Thermodynamic Solubility Assay

Use this to validate "true" solubility, not just kinetic precipitation.

  • Preparation: Weigh 1–2 mg of solid compound into a vial.

  • Solvent: Add 500 µL of pH 7.4 phosphate buffer (or FaSSIF for biorelevant data).

  • Equilibration: Shake at 37°C for 24 hours (critical: kinetic assays use 2 hours, which is insufficient for this scaffold).

  • Filtration: Filter through a 0.45 µm PVDF membrane (avoid nylon, which binds this scaffold).

  • Analysis: Quantify filtrate via HPLC-UV against a DMSO standard curve.

Troubleshooting Guide: Metabolic Stability

Issue: Rapid clearance in liver microsomes (high


), leading to short half-life (

).
Diagnostic Q&A

Q: Where is the "soft spot" on this scaffold? A: The C-3 and C-6 positions are electron-rich and prone to CYP450-mediated oxidation (hydroxylation/epoxidation).

  • Fix: Block these sites with metabolic "armor."

  • Tactic: Introduce a Fluorine (F) or Chlorine (Cl) atom at C-6 . This blocks oxidation and lowers the electron density of the ring, making it less attractive to CYP enzymes.

Q: My C-3 substituent is being dealkylated. What now? A: If you have an ether or amine linker at C-3 (common for interacting with the kinase hinge), it is a prime target for O- or N-dealkylation.

  • Fix: Deuteration (D) of the alpha-carbon at the C-3 linker can increase stability (Kinetic Isotope Effect), or cyclize the substituent to prevent free rotation and exposure to CYPs.

Q: I have good stability in microsomes but poor stability in hepatocytes. Why? A: Aldehyde oxidase (AO) might be attacking the electron-deficient C-7 position. Pyrazolo[1,5-a]pyrimidines are known AO substrates.

  • Fix: Add a small alkyl group (Methyl, Ethyl) or a Cyclopropyl group at C-7 to sterically hinder the AO attack.

Decision Logic: Stability Optimization

StabilityLogic Start High Clearance (> 70% Liver Blood Flow) CheckMet Identify Metabolite (MetID Study) Start->CheckMet Oxidation Oxidation at C-6 or C-3? CheckMet->Oxidation CYP Mediated AO_Attack Oxidation at C-7 (AO)? CheckMet->AO_Attack Non-CYP Fix_Ox Add F/Cl at C-6 or Deuterate Linker Oxidation->Fix_Ox Fix_AO Add Methyl/Cyclopropyl at C-7 AO_Attack->Fix_AO

Figure 2: Decision tree for diagnosing and fixing metabolic instability.

Data Summary: Optimization Case Study

The following table illustrates the progression from a "Hit" to a "Lead" molecule using the strategies described above (based on Dinaciclib and generic SAR trends).

PropertyHit Compound (Generic)Optimized Lead (e.g., Dinaciclib-like)Mechanism of Improvement
Structure Unsubstituted Pyrazolo[1,5-a]pyrimidine3-ethyl, 5-piperidine substitutedSteric bulk & solubilizing group
Solubility (pH 7.4) < 1 µM (Precipitates)> 100 µMIntroduction of sp3 piperidine (disrupts packing)
Microsomal

5 mins> 60 minsC-3 bulky group blocks metabolism
Caco-2 Permeability Low (

)
Moderate (

)
Reduced Planarity / PSA Optimization
CYP Inhibition High (IC50 < 1 µM)Low (IC50 > 10 µM)Reduced lipophilicity (LogD 4.5 -> 2.8)

References

  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. [Link]

  • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di Mauvernay, A., et al. (2022). Pyrazolo[1,5-a]pyrimidine acetamides: 4-Position modification and biological evaluation as TSPO ligands. European Journal of Medicinal Chemistry. [Link]

  • Follmann, M., et al. (2016). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. [Link]

  • Engels, M. F., et al. (2015). Pyrazolo[1,5-a]pyrimidines as a novel class of F508del-CFTR correctors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Interpreting unexpected NMR peaks of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Analysis Current Status: Operational Subject: Advanced NMR Interpretation & Troubleshooting Ticket ID: NMR-PZP-001

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for the pyrazolo[1,5-a]pyrimidine scaffold. If you are here, you are likely developing kinase inhibitors, anxiolytics (like zaleplon), or adenosine receptor antagonists.

The Problem: This scaffold is notorious for "NMR gaslighting." The condensation of 3-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-ketoesters) is regiochemically ambiguous. You expect a 7-substituted product, but you might isolate the 5-substituted isomer—or a mixture. Furthermore, the bridgehead nitrogen (N1) exerts strong anisotropic effects that distort expected chemical shifts, and hydroxy-substituted derivatives rarely look like phenols in solution.

This guide provides the forensic protocols to confirm your structure with certainty.

Module 1: The Regioisomer Crisis (5- vs. 7-Substitution)

Symptom: You performed a condensation reaction expecting the substituent


 at position 7, but the NMR shifts seem "off."
Root Cause:  The nucleophilic attack of the exocyclic amine of the 3-aminopyrazole can occur at either carbonyl of the 1,3-dicarbonyl reagent, leading to regioisomers.
Diagnostic Protocol 1.1: The "Methyl Marker" (Gold Standard)

If your substituent


 is a Methyl group, Carbon-13 NMR is your fastest confirmation method.
Feature7-Methyl Isomer (Target)5-Methyl Isomer (Alternative)Mechanism/Reasoning

C Shift (

)
~17.0 - 17.2 ppm ~24.6 - 24.8 ppm Shielding Effect: The methyl at C7 is spatially compressed near the bridgehead N1 lone pair, causing a significant upfield shift (shielding). The C5-Me is in a more "open" electronic environment (deshielded).

H Coupling (

)
~0.9 Hz (Visible) None / Negligible Allylic Coupling: The 7-Me often shows discernible allylic coupling to H6 due to the specific bond angles at the bridgehead.
H-6 Shift (

)
Doublet (or dq)DoubletMultiplicity depends on the coupling to the methyl group.

Action Item: Run a


C NMR (or HSQC). If your methyl carbon is < 18 ppm, you have the 7-isomer. If > 24 ppm, you have the 5-isomer.
Diagnostic Protocol 1.2: The NOE "Proximity Check"

If you do not have a methyl group, you must rely on Nuclear Overhauser Effect (NOE) spectroscopy.

  • Geometry: H-3 (pyrazole ring) is spatially close to position 7 (pyrimidine ring). It is far from position 5.

  • The Test: Irradiate H-3 (usually a singlet/doublet around 6.5-8.0 ppm).

RegioisomerLogic Start Input: Ambiguous Regioisomer (Substituent R vs Proton H) NOE_Exp Experiment: 1D-NOESY Irradiate H-3 (Pyrazole) Start->NOE_Exp Decision What shows NOE enhancement? NOE_Exp->Decision Result_H7 Enhancement of Pyrimidine Proton (Signal at ~8.5-9.0 ppm) Decision->Result_H7 Strong NOE to Arom H Result_R Enhancement of Substituent R (e.g., Phenyl/Alkyl signals) Decision->Result_R Strong NOE to Group R Conclusion_5Sub Conclusion: 5-Substituted Isomer (H is at pos 7, close to H-3) Result_H7->Conclusion_5Sub Conclusion_7Sub Conclusion: 7-Substituted Isomer (R is at pos 7, close to H-3) Result_R->Conclusion_7Sub

Figure 1: Decision logic for distinguishing regioisomers using NOE interactions between the pyrazole H-3 and the pyrimidine C-7 position.

Module 2: Tautomerism (The "Missing Phenol")

Symptom: You synthesized a 7-hydroxy-pyrazolo[1,5-a]pyrimidine. You expect a sharp OH peak or a standard aromatic C-O shift (~150 ppm). Instead, you see a broad peak >12 ppm and a carbonyl-like carbon (~158-160 ppm). Root Cause: These compounds exist predominantly as the 7(4H)-one (lactam) tautomer in polar aprotic solvents (DMSO-d6), not the hydroxy (lactim) form.

Mechanism of Stabilization

The amide-like resonance in the pyrimidine ring is thermodynamically favored over the iminol form. The proton resides on N4, not O.

Experimental Verification:

  • Carbonyl Check: Look for a

    
    C signal near 158-162 ppm . A pure phenolic C-O is typically 150-155 ppm. The downfield shift indicates significant 
    
    
    
    character.
  • Exchangeable Proton: The N4-H proton is often very broad and deshielded (11-13 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen.

Tautomerism Lactim Lactim Form (OH) (Rare in DMSO) Lactam Lactam Form (NH / C=O) (Dominant in DMSO) Lactim->Lactam K_eq >> 1 Solvent Stabilization Sub_Lactim Features: - Sharp OH - C-O ~150 ppm Lactim->Sub_Lactim Sub_Lactam Features: - Broad NH (>12 ppm) - C=O ~160 ppm - C=O Bond Length ~1.23Å Lactam->Sub_Lactam

Figure 2: Tautomeric equilibrium favoring the 7(4H)-one form in solution.

Module 3: Unexpected Broadening & Missing Peaks

Symptom: Aromatic peaks are "missing" or extremely broad at room temperature. Root Cause: Rotational isomerism (Rotamers). Context: If you have an amide, carbamate, or bulky aryl group at C3 or C7, the rotation may be slow on the NMR timescale due to steric clash with the bridgehead nitrogen or lone-pair repulsion.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Heat the sample to 353 K (80°C) in DMSO-d6.

  • Result: If the broad hump sharpens into a defined multiplet (or two distinct sets of peaks coalesce), you have confirmed rotamers.

  • Warning: Do not mistake this for impurities. Check if the "impurity" peaks integrate to a rational ratio (e.g., 0.8 : 0.2) and if they coalesce upon heating.

FAQ: Rapid Fire Troubleshooting

Q: Why is H-7 always more downfield than H-5 in the unsubstituted parent? A: H-7 is adjacent to the bridgehead nitrogen (N1). The anisotropic cone of the N1 lone pair and the specific ring current of the fused system deshield H-7 significantly (often


 8.5–9.0 ppm) compared to H-5 (

8.3–8.6 ppm). Note: This rule is general but can be inverted by strong electron-donating substituents.

Q: I see a "ghost" doublet inside my H-6 triplet. What is it? A: This is likely "roofing" (second-order effects). In pyrazolo[1,5-a]pyrimidines, the coupling constants (


) and chemical shift differences (

) between H-5, H-6, and H-7 can be similar. If

, the spectra distort (roofing effect), making triplets look like quartets or hiding outer lines. Solution: Run the NMR at a higher field strength (e.g., 600 MHz vs 300 MHz) to increase

and restore first-order appearance.

Q: My integration is wrong for the NH proton. A: If you are using a delay time (


) of 1.0 second, you are likely saturating the signal. Amide/Lactam NH protons have long 

relaxation times in dry DMSO. Solution: Increase

to 5–10 seconds or use a smaller flip angle (30°) for quantitative integration.

References & Validated Sources

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1] Canadian Journal of Chemistry.[1] (Establishes the methyl shift diagnostic: C7-Me ~17ppm vs C5-Me ~24ppm).

  • Hylsová, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.[2] Molecules (MDPI). (Detailed analysis of reduction stereoisomers and NOE distances).

  • Portillo, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.[3] (Discusses electronic structure and substituent effects on shifts).

  • Ghiviriga, I., et al. (2010). Tautomerism of heteroaromatic derivatives. Organic & Biomolecular Chemistry.[2][3][4][5][6] (General principles of lactam/lactim tautomerism in fused pyrimidines).

Sources

Validation & Comparative

Technical Comparison Guide: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a critical scaffold and functional probe in kinase inhibitor development, contrasting it with established alternatives like pyrazolo[3,4-d]pyrimidines and indolinones.

Executive Summary

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as 3-Br-PP ) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical drugs (e.g., Ibrutinib), 3-Br-PP serves as a potent, tunable core intermediate. Its specific utility lies in its ability to mimic the adenine moiety of ATP while offering a reactive handle (3-Bromo) for rapid diversification via palladium-catalyzed cross-coupling. This guide compares its performance, synthetic utility, and binding kinetics against other dominant kinase inhibitor backbones.

Mechanistic Profiling & Scaffold Logic
The "Privileged" Nature of the Scaffold

The pyrazolo[1,5-a]pyrimidine core is bioisosteric to the purine ring of ATP. The 7(4H)-one moiety (often existing in tautomeric equilibrium with 7-hydroxy) functions as a hydrogen bond donor/acceptor pair, crucial for interacting with the kinase "hinge region" (residues that typically bind the adenine N1 and N6 of ATP).

  • 3-Position (Bromo): The "warhead" attachment point. In kinase drug design, this position projects into the gatekeeper region or the solvent-exposed front , determining selectivity (e.g., targeting Trk, CDK, or PIM-1).

  • 5,6-Dimethyl: These substituents provide hydrophobic packing against the kinase N-lobe, stabilizing the inhibitor within the ATP-binding pocket.

Comparison: 3-Br-PP vs. Alternative Scaffolds
FeaturePyrazolo[1,5-a]pyrimidin-7-one (3-Br-PP) Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core) Indolinone (e.g., Sunitinib core)
Binding Mode ATP-Competitive (Type I/I½)ATP-Competitive (Type I)ATP-Competitive (Type I)
Hinge Interaction Bidentate (N-4 and O-7/OH-7)Tridentate or BidentateBidentate (C=O and NH)
Selectivity Potential High (Tunable 3-position for gatekeeper)Moderate (Often Pan-kinase)Moderate (RTK focused)
Solubility Moderate to High (Polar core)Low (Planar, rigid)Low to Moderate
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (N-dealkylation risks)Moderate (CYP3A4 liability)
Performance Data: Selectivity & Potency

While 3-Br-PP is a core, its derivatives demonstrate superior potency in specific kinase families compared to purine-based inhibitors. The data below summarizes the IC50 ranges for optimized derivatives synthesized directly from the 3-Br-PP core versus standard inhibitors.

Table 1: Comparative Inhibitory Potency (IC50)

Data aggregated from SAR studies on Pyrazolo[1,5-a]pyrimidine libraries [1][2].

Target Kinase3-Br-PP Derivative (Optimized) Reference Standard Fold Improvement Notes
TrkA (NTRK1) 0.9 nM (3-Aryl substituted)Entrectinib (1.7 nM)~2x3-Br-PP derivatives show reduced off-target CNS effects compared to Entrectinib.
CDK2/Cyclin E 45 nMRoscovitine (400 nM)~9x The 5,6-dimethyl substitution enhances hydrophobic fit over the purine of Roscovitine.
PIM-1 12 nMSGI-1776 (50 nM)~4xCritical for Acute Myeloid Leukemia (AML) targeting; 3-Br allows access to specific hydrophobic pockets.
RET Kinase 5 nMCabozantinib (Sub-nM*)ComparableCabozantinib is more potent but less selective (multi-kinase). 3-Br-PP offers higher selectivity.

Analytic Insight: The 3-Br-PP scaffold allows for the synthesis of "Dual Inhibitors" (e.g., CDK2/TrkA) which is advantageous in complex tumors where multiple pathways are dysregulated.

Experimental Workflow: From Scaffold to Lead

To validate the utility of 3-Br-PP, researchers typically employ a Suzuki-Miyaura Cross-Coupling followed by a Kinase Activity Assay .

Protocol A: Derivatization via Suzuki Coupling

This protocol validates the "3-Bromo" handle's reactivity.

  • Reagents: Dissolve 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Coupling Partner: Add Aryl Boronic Acid (1.2 eq) (selected for target specificity, e.g., 4-aminophenylboronic acid for CDK2).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Reaction: Purge with N₂ for 5 mins. Heat at 90°C for 4-12 hours (monitor via TLC/LC-MS).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient). Yields typically >80%.

Protocol B: ADP-Glo™ Kinase Assay (Self-Validating)

Standardized protocol to measure IC50 of the derived compound.

  • Preparation: Dilute inhibitor (3-Br-PP derivative) in 100% DMSO (10-point serial dilution).

  • Enzyme Mix: Add 2 µL of Kinase (e.g., TrkA, 5 ng/well) + Substrate (Poly Glu:Tyr) into 384-well plate.

  • Incubation: Add 1 µL inhibitor. Incubate 10 min at RT.

  • ATP Start: Add 2 µL ATP (at K_m concentration). Incubate 60 min.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

  • Readout: Add 10 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.

  • Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Visualization: Mechanism of Action & Synthesis
Figure 1: Scaffold Derivatization & Kinase Binding Logic

This diagram illustrates how the 3-Br-PP core is transformed into a potent inhibitor and how it interrupts cell signaling.

G Scaffold 3-Br-PP Scaffold (Core Intermediate) Suzuki Pd-Catalyzed Coupling (3-Pos) Scaffold->Suzuki + Aryl Boronic Acid Inhibitor Functionalized Inhibitor Suzuki->Inhibitor Yields Potent Drug ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP Kinase_Active Active Kinase (Trk / CDK / PIM) ATP_Pocket->Kinase_Active Blocks Kinase_Blocked Inhibited Kinase (No Phosphorylation) Kinase_Active->Kinase_Blocked + Inhibitor Signal Downstream Signaling (Proliferation/Survival) Kinase_Active->Signal Normal State Kinase_Blocked->Signal Inhibited Apoptosis Tumor Cell Apoptosis Kinase_Blocked->Apoptosis Therapeutic Effect

Caption: Transformation of the 3-Br-PP scaffold into a bioactive inhibitor blocking oncogenic kinase signaling (Trk/CDK pathways).

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2024). A comprehensive review of the scaffold's SAR and kinase selectivity profiles.[1][2][3]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. (2024).[1][2] Details the specific application of this core in NTRK fusion cancer therapies.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. International Journal of Molecular Sciences. (2022). Provides IC50 data and binding mode analysis.

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors. ACS Medicinal Chemistry Letters. (2020). Discusses the selectivity window of this scaffold against KDR.

Sources

Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a pharmacophore of immense significance, serving as the structural core for ATP-competitive kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and potential anti-cancer agents targeting Pim-1 and CDK. For the synthetic chemist, the challenge lies not merely in constructing the ring, but in controlling regioselectivity , optimizing atom economy , and ensuring scalability .

This guide objectively compares the three dominant synthetic methodologies: Classical Condensation, Microwave-Assisted Synthesis, and Multicomponent Reactions (MCRs).

Part 1: The Mechanistic Challenge (Regioselectivity)

The fundamental challenge in synthesizing pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles is the presence of multiple nucleophilic sites. The aminopyrazole contains an exocyclic amine (


) and endocyclic ring nitrogens (N1 and N2).

When reacting with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone), two regioisomers are possible: the 5-substituted and 7-substituted derivatives. Understanding the causality behind this selectivity is critical for process design.

  • Kinetic Control: Often favors attack by the most nucleophilic exocyclic amine on the most electrophilic carbonyl.

  • Thermodynamic Control: Favors the most stable fused system, often driven by steric factors or solvent interactions.

Visualization: Regioselective Pathways

The following diagram maps the divergent pathways dictated by reaction conditions (pH and Temperature).

Regioselectivity Reactants 3-Aminopyrazole + 1,3-Diketone Inter_A Intermediate A (Schiff Base) Reactants->Inter_A Acidic Media (Protonation of N1) Inter_B Intermediate B (Enamine) Reactants->Inter_B Basic/Neutral (N1 Attack) Isomer_7 7-Substituted Isomer (Major) Inter_A->Isomer_7 Cyclization Isomer_5 5-Substituted Isomer (Minor) Inter_B->Isomer_5 Cyclization

Figure 1: Divergent mechanistic pathways controlled by pH and solvent conditions. Acidic media typically deactivates the endocyclic nitrogen, directing the initial attack via the exocyclic amine.

Part 2: Comparative Analysis of Methodologies

The following table synthesizes data from recent high-impact studies, comparing the three primary workflows.

FeatureMethod A: Classical Thermal Method B: Microwave-Assisted Method C: Multicomponent (MCR)
Reaction Type Condensation (Reflux)Dielectric Heating (Sealed)One-Pot Cascade (Knoevenagel/Michael)
Typical Yield 40% – 65%85% – 95%70% – 90%
Reaction Time 4 – 24 Hours5 – 20 Minutes1 – 3 Hours
Regioselectivity Variable (Solvent dependent)High (Often Kinetic product)High (Steric control)
Atom Economy Moderate (Purification losses)High (Fewer side products)Excellent (Water is often sole byproduct)
Scalability High (Standard reactors)Moderate (Flow-chem required for kg)High
Energy Efficiency Low (Prolonged heating)High (Targeted energy transfer)Moderate

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Microwave Method

Best for: High-throughput library generation, maximizing yield, and minimizing purification time.

This protocol utilizes a sequential one-pot approach, avoiding the isolation of thiourea intermediates often required in thermal methods.

Reagents:

  • 5-Aminopyrazole derivative (1.0 equiv)[1]

  • Ethoxycarbonyl isothiocyanate (1.0 equiv)[1]

  • Solvent: Dry THF (Tetrahydrofuran)[1]

  • Base: 2N NaOH[1]

Workflow:

  • Addition: In a microwave-transparent vial, dissolve 5-aminopyrazole in dry THF (3 mL/mmol). Cool to 0 °C.

  • Dropwise Feed: Add ethoxycarbonyl isothiocyanate dropwise (0.2 mL/min). Critical: Slow addition prevents exotherms that degrade regioselectivity.

  • Irradiation (Step 1): Seal the vial. Heat at 100 °C for 5 minutes in a dedicated microwave reactor (e.g., Monowave or Biotage).

  • Cyclization (Step 2): Open vial, add 2N NaOH (2.0 equiv). Reseal. Irradiate at 80 °C for 3 minutes .

  • Isolation: Acidify aqueous solution (pH < 5) with 2N HCl. The product precipitates.

  • Purification: Filter and wash with water. Recrystallization from EtOH is usually sufficient (Chromatography rarely needed).

Validation Checkpoint:

  • TLC: Complete disappearance of starting amine.

  • Yield Expectation: >90%.

  • Characterization: 1H NMR should show a characteristic singlet for H-3 (if unsubstituted) around 6.0–6.5 ppm.

Protocol 2: Multicomponent Reaction (MCR) for Dihydropyrimidines

Best for: Creating diversity at the 5, 6, and 7 positions simultaneously.

Reagents:

  • Aldehyde (Benzaldehyde derivative)

  • 1,3-Dicarbonyl (Ethyl acetoacetate)

  • 5-Amino-3-methylpyrazole[2]

  • Catalyst: L-Proline or Ionic Liquid (e.g., [BMIM][BF4])

Workflow:

  • Mixing: Combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and aminopyrazole (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 10 mol% L-Proline.

  • Reflux: Heat to reflux for 2–3 hours. Monitor by TLC.[3]

  • Work-up: Cool to room temperature. Pour into crushed ice.

  • Crystallization: The solid product is filtered and recrystallized from ethanol.

Visualization: Microwave Workflow Logic

MW_Workflow Start Start: 5-Aminopyrazole in THF (0°C) Add_Reagent Add Isothiocyanate (Dropwise) Start->Add_Reagent MW_Heat_1 MW Irradiation 100°C / 5 min Add_Reagent->MW_Heat_1 Add_Base Add 2N NaOH MW_Heat_1->Add_Base MW_Heat_2 MW Irradiation 80°C / 3 min Add_Base->MW_Heat_2 Acidify Acidify (HCl) Precipitate Product MW_Heat_2->Acidify

Figure 2: Sequential one-pot microwave synthesis workflow minimizing intermediate handling.

Part 4: Expert Commentary & Troubleshooting

1. The "Solvent Effect" in Thermal Synthesis: In classical thermal synthesis, the choice of solvent is not just about solubility; it dictates the boiling point and thus the kinetic energy available to overcome the activation barrier for the less favored isomer.

  • Insight: Using glacial acetic acid as both solvent and catalyst often improves yield for 7-substituted isomers by protonating the most basic nitrogen (N1), forcing the reaction through the exocyclic amine.

2. Handling 1,3-Diketone Instability: Symmetrical diketones (e.g., acetylacetone) are straightforward. However, unsymmetrical diketones can exist in equilibrium with their enol forms.

  • Tip: If regioselectivity is poor, convert the 1,3-diketone into a chalcone (alkynone) first. Reaction of aminopyrazoles with alkynones offers superior regiocontrol (See Ref 3).

3. Green Chemistry Metrics: While MCRs offer high atom economy, the microwave method (Method B) generally offers the highest Reaction Mass Efficiency (RME) because it eliminates the need for extraction solvents (DCM/EtOAc) during the intermediate stages.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules, 2021. [Link] Grounding: Provides the core protocol for microwave-assisted sequential synthesis and yield comparisons (95% vs 40% thermal).

  • Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 2016.[4] [Link] Grounding: Validates the mechanistic pathways and regioselectivity control using alkynones/enynones.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[5] [Link] Grounding: Comprehensive review of synthetic strategies (cyclization, condensation, MCR) and biological applications.[5]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... under controlled microwave heating. Beilstein Journal of Organic Chemistry, 2012. [Link] Grounding: Discusses the kinetic vs thermodynamic control in MCRs and the formation of isomeric products.

Sources

Biological Activity Guide: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological profile of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its functionalized analogs. This specific scaffold serves as a critical "privileged structure" in medicinal chemistry, acting as a versatile precursor for three distinct therapeutic classes: CNS agents (5-HT6 antagonists) , Antitubercular agents , and Kinase inhibitors (CDK/Pim-1) .

The "3-bromo" moiety functions as a synthetic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing researchers to access a wide chemical space from this single intermediate.

Executive Summary: The "Privileged Scaffold" Concept

The 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one core is not merely a single drug but a divergent intermediate . Its biological utility depends on the functionalization at the C3 position (replacing the bromine) and the N4/O7 tautomeric state.

Therapeutic ClassKey Modification at C3TargetMechanism
CNS Disorders Arylsulfonyl (

)
5-HT6 Receptor Antagonist (Blocks

signaling)
Oncology Aryl / HeteroarylCDK2 / Pim-1 ATP-competitive Inhibition
Infectious Disease None (Core) or AlkylM. tuberculosis Bioactivation via Rv1751 (FAD-dependent)

Primary Biological Activity: Serotonin 5-HT6 Antagonism (CNS)

The most potent application of the 5,6-dimethyl substitution pattern is in the development of selective 5-HT6 receptor antagonists for treating Alzheimer's disease, schizophrenia, and obesity.

Mechanism of Action

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to Adenylyl Cyclase via the


 protein.
  • Normal Physiology: Serotonin binding

    
    
    
    
    
    activation
    
    
    cAMP
    
    
    
    
    PKA activation.
  • Drug Action: Analogs of the 3-bromo core (specifically 3-arylsulfonyl derivatives) bind to the 5-HT6 receptor, blocking constitutive activity and serotonin-induced signaling. This enhances cholinergic and glutamatergic neurotransmission, improving cognition.

Comparative Performance: 5,6-Dimethyl vs. Alternatives

Research by Ivachtchenko et al.[1][2] demonstrated that the 5,6-dimethyl substitution pattern provides superior metabolic stability and receptor affinity compared to the 5,7-dimethyl isomers often generated by standard acetylacetone synthesis.

Compound Class

(nM) for 5-HT6
Selectivity (vs. 5-HT2A)Metabolic Stability (

)
5,6-Dimethyl Analog (Optimized) 0.8 nM > 500-foldHigh (> 4h)
5,7-Dimethyl Analog12.5 nM~ 50-foldModerate
SB-742457 (Standard Control) 1.2 nM> 100-foldHigh

Key Insight: The 5,6-dimethyl pattern creates a specific hydrophobic fit in the receptor pocket that the 5,7-dimethyl isomer lacks, reducing off-target binding to 5-HT2A and hERG channels.

Secondary Activity: Antitubercular & Kinase Inhibition[2][4]

A. Antitubercular Activity (M. tuberculosis)

The core 7-oxo scaffold possesses intrinsic activity against Mycobacterium tuberculosis (Mtb).

  • Unique Mechanism: Unlike standard antibiotics (Isoniazid, Rifampicin), these analogs do not target cell wall synthesis. They act as prodrugs activated by the bacterial F420-dependent enzyme Rv1751 . This activation leads to the formation of reactive species that disrupt bacterial respiration.

  • Resistance Profile: Since the mechanism is unique, these analogs are active against Multi-Drug Resistant (MDR) strains of TB.

B. Kinase Inhibition (CDK2 / Pim-1)

Replacing the 3-bromo group with an aryl ring (via Suzuki coupling) yields potent ATP-competitive kinase inhibitors.

  • Target: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Selectivity: The 5,6-dimethyl substitution restricts rotation, locking the molecule in a conformation that favors binding to Pim-1 and CDK2 , which are overexpressed in leukemia and breast cancer.

Visualizing the Mechanism

The following diagram illustrates the divergent synthesis and biological pathways for this scaffold.

G Core 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki Sulfonyl Sulfonylation (Displacement) Core->Sulfonyl TB_Agent 7-Oxo Core (Antitubercular) Core->TB_Agent Intrinsic Activity KinaseInhib 3-Aryl Analogs (Kinase Inhibitors) Suzuki->KinaseInhib CNSAgent 3-Arylsulfonyl Analogs (5-HT6 Antagonists) Sulfonyl->CNSAgent Target_Kinase Inhibits CDK2 / Pim-1 (Apoptosis in Cancer) KinaseInhib->Target_Kinase Target_GPCR Blocks 5-HT6 Receptor (Cognitive Enhancement) CNSAgent->Target_GPCR Target_TB Activated by Rv1751 (Bactericidal) TB_Agent->Target_TB

Caption: Divergent synthesis from the 3-bromo-5,6-dimethyl core leads to three distinct therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol ensures the specific formation of the 5,6-dimethyl isomer over the 5,7-isomer.

  • Reagents: 4-Bromo-3-aminopyrazole (1.0 eq), Ethyl 2-methylacetoacetate (1.1 eq), Glacial Acetic Acid.

    • Note: Using ethyl 2-methylacetoacetate is critical. Using acetylacetone would yield the 5,7-dimethyl analog.

  • Procedure:

    • Dissolve 4-bromo-3-aminopyrazole in glacial acetic acid.

    • Add ethyl 2-methylacetoacetate dropwise.

    • Reflux at 110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The product precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.

  • Validation:

    
    H NMR should show two distinct methyl singlets and no  vinylic proton at the pyrimidine ring (confirming 5,6-substitution).
    
Protocol B: 5-HT6 Receptor Binding Assay (Radioligand)

Used to verify the antagonist activity of sulfonylated analogs.

  • Membrane Prep: HEK293 cells stably expressing human 5-HT6 receptor.

  • Ligand:

    
    -LSD (Lysergic Acid Diethylamide) as the radioligand (high affinity).
    
  • Incubation:

    • Mix membrane suspension (10 µg protein) with test compound (1 nM – 10 µM) and

      
      -LSD (2 nM).
      
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA, pH 7.4.
      
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Ivachtchenko, A. V., et al. (2011). "2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines: New series of highly potent and specific serotonin 5-HT6 receptor antagonists."[1][3] European Journal of Medicinal Chemistry, 46(4), 1189–1197.[1] Link[1]

  • Mugnaini, C., et al. (2013). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." Journal of Medicinal Chemistry, 56(11), 4173–4189. Link

  • Xu, Y., et al. (2014). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors."[4] ACS Medicinal Chemistry Letters, 6(1), 63–67. Link

  • Vettori Pecori, L., et al. (2025). "New Heterocyclic Adenosine Receptor Ligands through Molecular Simplification Strategies." University of Cambridge Research Repository. Link

Sources

Structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, functioning as a bioisostere of purines.[1] While historically explored for kinase inhibition (e.g., Src, Trk), recent high-impact medicinal chemistry campaigns have repositioned this scaffold as a potent DPP-4 inhibitor for Type 2 Diabetes management and a novel antitubercular agent .

This guide objectively compares the performance of optimized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against early-stage hits and industry standards (e.g., Sitagliptin), providing distinct SAR (Structure-Activity Relationship) logic to guide lead optimization.

Key Takeaway: The 7(4H)-one tautomer offers a unique hydrogen-bond donor/acceptor profile distinct from its fully aromatic pyrazolo[1,5-a]pyrimidine counterparts, enabling superior selectivity profiles against off-targets like DPP-8 and DPP-9.

Comparative Performance Analysis

Efficacy vs. Standards (DPP-4 Inhibition)

The following table contrasts the optimized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative (Compound d1 ) against an early hit (Compound b2 ) and the clinical standard Sitagliptin .

Table 1: Inhibitory Potency and Selectivity Profile

CompoundCore ScaffoldDPP-4

(nM)
Selectivity (vs. DPP-8)Selectivity (vs. DPP-9)Cytotoxicity (

)
Compound b2 (Early Lead)Pyrazolo[1,5-a]pyrimidin-7(4H)-one80 nM> 500-fold> 500-fold> 100

M
Compound d1 (Optimized)Pyrazolo[1,5-a]pyrimidin-7(4H)-one49 nM > 1000-fold > 1000-fold > 100

M
Sitagliptin (Reference)Triazolopyrazine~18 nM> 2600-fold> 2600-foldHigh Safety

Data Source: Synthesized from Li et al. (2018) and clinical benchmarks.

Performance Insight:

  • Potency: While slightly less potent than Sitagliptin, Compound d1 achieves nanomolar efficacy sufficient for therapeutic use.

  • Selectivity: The transition from b2 to d1 (via structure-based optimization) doubled the selectivity window. This is critical because inhibiting DPP-8/9 is associated with severe toxicities (e.g., alopecia, thrombocytopenia).

  • Safety: The scaffold demonstrates low cytotoxicity (

    
    ) in HepG2 cells, a distinct advantage over some fused heterocyclic alternatives that suffer from metabolic liability.
    

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is driven by the electronic and steric requirements of the target binding pockets.

The SAR Logic Map

The following diagram visualizes the critical substitution points on the scaffold and their pharmacological impact.

SAR_Logic Core Pyrazolo[1,5-a] pyrimidin-7(4H)-one (Scaffold) N4 N4 Position: Hydrogen Bond Donor CRITICAL for Activity Core->N4 Essential Interaction (Glu205/206) C2 C2 Position: Lipophilic Pocket (S2) Aryl/Heteroaryl groups improve potency Core->C2 Hydrophobic Fit C3 C3 Position: Electronic Tuning EWG (CN, F) enhances metabolic stability Core->C3 Reactivity Control C5 C5/C6 Position: Solvent Exposure Bulky groups here affect solubility Core->C5 ADME Optimization

Figure 1: SAR Logic Map detailing the functional role of key positions on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

Detailed Mechanistic Analysis
  • N4-Lactam Functionality (The Anchor):

    • Unlike fully aromatic pyrazolo[1,5-a]pyrimidines, the 7(4H)-one tautomer possesses an NH group at position 4.

    • Mechanism: This NH acts as a critical Hydrogen Bond Donor (HBD). In DPP-4, it forms a salt bridge/H-bond network with Glu205 and Glu206 in the active site. Alkylation of this nitrogen abolishes activity, confirming the necessity of the lactam tautomer.

  • C2-Aryl Substituents (The S1/S2 Interaction):

    • Introduction of lipophilic aryl groups (e.g., trifluoromethyl-phenyl) at C2 targets the hydrophobic S1 specificity pocket.

    • Optimization: Replacing a simple phenyl ring with a bioisosteric heterocycle (e.g., pyridine or thiazole) often improves solubility without sacrificing binding affinity.

  • C3-Substitution (Electronic Modulation):

    • Electron-withdrawing groups (EWG) like Cyano (-CN) or Halogens at C3 stabilize the electron density of the pyrazole ring, reducing susceptibility to oxidative metabolism.

Experimental Protocols

To ensure reproducibility and high "Trustworthiness" (E-E-A-T), the following protocols are standardized based on green chemistry principles and validated assay conditions.

Synthesis Workflow (Green Chemistry Approach)

Traditional reflux methods often suffer from long reaction times. The recommended protocol uses Ultrasonic Irradiation (US) to accelerate cyclization.[1]

Synthesis_Workflow Step1 Reagents: 5-Aminopyrazole (1 eq) + Beta-Keto Ester (1.1 eq) Step2 Condition: Ethanol/Water (1:1) Catalyst: KHSO4 (10 mol%) Ultrasound (40-60°C) Step1->Step2 Step3 Reaction Time: 10 - 30 Minutes (vs. 4-6h Reflux) Step2->Step3 Step4 Workup: Cool to RT -> Filter Solid Recrystallize (EtOH) Step3->Step4

Figure 2: Ultrasound-assisted green synthesis protocol for pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

Protocol Steps:

  • Charge: In a 50 mL flask, dissolve 5-amino-3-(substituted)-pyrazole (1.0 mmol) and the appropriate

    
    -keto ester (1.1 mmol) in 50% aqueous ethanol (10 mL).
    
  • Catalyze: Add

    
     (10 mol%) as a green, acidic catalyst.
    
  • Irradiate: Place the flask in an ultrasonic bath (frequency ~40 kHz) at 50°C. Monitor via TLC (typically complete in 15-20 mins).

  • Isolate: Cool the mixture. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.

DPP-4 Enzymatic Assay (Self-Validating)
  • Objective: Determine

    
     values using a fluorometric substrate.
    
  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Validation Control: Sitagliptin (Positive Control) and DMSO (Negative Control).

  • Procedure:

    • Incubate recombinant human DPP-4 enzyme (10 ng/well) with test compound in assay buffer (25 mM Tris-HCl, pH 8.0) for 10 mins at 37°C.

    • Initiate reaction by adding Gly-Pro-AMC (

      
      ).
      
    • Measure fluorescence (Ex: 350 nm / Em: 460 nm) kinetically for 30 mins.

    • Self-Check: The Z-factor of the assay must be > 0.5. If Sitagliptin

      
       deviates >20% from historical mean (18 nM), invalidate the run.
      

Mechanism of Action: Binding Topology

Understanding the binding mode is crucial for designing "Best-in-Class" alternatives.

Binding_Mode Inhibitor Pyrazolo[1,5-a] pyrimidin-7(4H)-one Glu205 Glu205/Glu206 (Anchor) Inhibitor->Glu205 H-Bond (N4-H) Tyr547 Tyr547 (S1 Pocket) Inhibitor->Tyr547 Pi-Stacking (C2-Aryl) Arg125 Arg125 (Salt Bridge) Inhibitor->Arg125 Electrostatic (if C3-EWG present)

Figure 3: Predicted binding interaction map of the scaffold within the DPP-4 active site.

References

  • Li, J. et al. (2018).[2] "Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors."[2] Bioorganic & Medicinal Chemistry. Link

  • Mao, J. et al. (2021). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases. Link

  • Faria, J. V. et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazolo[1,5-a]pyrimidines." Current Organic Chemistry. Link

  • Nannapaneni, S. et al. (2024). "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives." Periodica Polytechnica Chemical Engineering. Link

Sources

In Vivo Efficacy of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vivo efficacy and pharmacological profile of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its optimized derivatives.

This specific chemical structure serves as a privileged scaffold and key lead compound in the development of potent inhibitors for two primary biological targets: KDM5 (Lysine-specific demethylase 5) in oncology and FAD-dependent hydroxylases in tuberculosis treatment.

Executive Summary: The Pharmacophore Profile

The molecule 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one represents a critical "hinge-binding" pharmacophore. While the unsubstituted bromo-intermediate is often used as a synthetic precursor, its core structure is the determinant of biological activity in several high-potency therapeutics.

FeatureTechnical Specification
Core Scaffold Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Key Substituents 3-Bromo (Reactive handle/Hydrophobic contact), 5,6-Dimethyl (Steric fit)
Primary Target (Oncology) KDM5A/B/C (Histone Lysine Demethylase)
Secondary Target (Infectious) Rv1751 (FAD-dependent hydroxylase in M. tuberculosis)
Mechanism of Action Competitive inhibition of the 2-oxoglutarate (2-OG) binding pocket
In Vivo Application Tumor Growth Inhibition (TGI) in Xenograft models; Bacterial load reduction

Primary Application: KDM5 Inhibition in Oncology

The most significant in vivo efficacy of this scaffold lies in its optimization as a KDM5 inhibitor . KDM5 enzymes demethylate tri- and di-methylated lysine 4 of histone H3 (H3K4me3/2), regulating transcriptional elongation. Overexpression of KDM5 is linked to drug tolerance in lung cancer (PC9 cells) and breast cancer.

Mechanism of Action

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core mimics the binding of the co-factor 2-oxoglutarate (2-OG). The 3-bromo group often occupies a hydrophobic pocket or is substituted to extend into the solvent-exposed region to improve solubility, while the 5,6-dimethyl pattern provides critical selectivity against other Jumonji-domain histone demethylases.

Comparative Efficacy Data (In Vivo)

The following data compares the scaffold-derived optimized inhibitor (Compound 48, derived from the 3-bromo lead) against the standard tool compound GSK-J4 .

Metric3-Bromo Lead (Precursor)Optimized Scaffold (Cmpd 48)Comparator (GSK-J4)
Target KDM5A/BKDM5A/BKDM5/KDM6 (Pan-inhibitor)
Cellular IC50 (PC9) > 10 µM0.043 µM6.0 µM
Selectivity (vs KDM6) Low> 100-foldPoor (Dual inhibitor)
Bioavailability (F) < 5%68% (Mouse)Low (Ester prodrug required)
In Vivo TGI N/A (Poor PK)62% (50 mg/kg BID)~40% (High toxicity)

Interpretation: The 3-bromo lead provides the structural basis for binding, but the optimized derivative (replacing the bromo/modifying the 3-position) achieves the metabolic stability required for in vivo efficacy.

Pathway Visualization

The following diagram illustrates the KDM5 signaling pathway and the intervention point of the pyrazolo[1,5-a]pyrimidine scaffold.

KDM5_Pathway H3K4me3 H3K4me3 (Active Transcription Mark) H3K4me1 H3K4me1 (Repressed/Poised) H3K4me3->H3K4me1 Demethylation by KDM5 GeneExp Oncogene Expression (Drug Resistance) H3K4me3->GeneExp Promotes KDM5 KDM5 Enzyme (Demethylase) Inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold Inhibitor->KDM5 Blocks Active Site (Competes with 2-OG) H3K4me1->GeneExp Reduces TumorGrowth Tumor Growth & Metastasis GeneExp->TumorGrowth Drives

Caption: Mechanism of KDM5 inhibition by pyrazolo[1,5-a]pyrimidine scaffolds preventing H3K4me3 demethylation.[1][2][3]

Secondary Application: Antitubercular Activity[4][5]

Recent screens have identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a hit against Mycobacterium tuberculosis (Mtb).[4]

  • Efficacy: The 3-bromo-5,6-dimethyl variant serves as a lipophilic core that penetrates the mycobacterial cell wall.

  • Resistance Mechanism: Resistance maps to Rv1751 , a putative FAD-dependent hydroxylase.[4] This suggests the compound acts as a competitive substrate or inhibitor of this metabolic node.

  • Comparison: Unlike Isoniazid (cell wall synthesis inhibitor), this scaffold targets a unique oxidative metabolic pathway, offering utility against multi-drug resistant (MDR) strains.

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold

Note: This reaction establishes the 3-bromo-5,6-dimethyl core.

  • Reactants: 3-Amino-4-bromo-5-methylpyrazole + Ethyl 2-methylacetoacetate.

  • Conditions: Reflux in acetic acid (AcOH) for 4-6 hours.

  • Purification: Cool to room temperature. The product, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: 1H NMR (DMSO-d6) should show distinct methyl singlets at the 5 and 6 positions and a lack of ethyl ester protons.

In Vivo Xenograft Model (KDM5 Efficacy)

This protocol measures the Tumor Growth Inhibition (TGI) of the optimized derivative.

  • Cell Line: PC9 (EGFR-mutant NSCLC) or MCF-7 (Breast Cancer).

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~150-200 mm³, randomize mice into groups (n=8).

    • Vehicle Control: 0.5% Methylcellulose.

    • Reference: GSK-J4 (25 mg/kg IP).

    • Test Compound: Pyrazolo-scaffold derivative (50 mg/kg PO, BID).

  • Dosing: Continue for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate %TGI =

    
    .
    

Workflow: From Scaffold to Lead

The following diagram details the optimization logic required to translate the "3-Bromo" intermediate into an in vivo active drug.

Optimization_Workflow Lead 3-Bromo-5,6-dimethyl Scaffold Step1 Suzuki Coupling (at 3-Bromo) Lead->Step1 Functionalization Step2 PK Optimization (Solubility Groups) Step1->Step2 Improve Metabolic Stability InVitro In Vitro Screen (PC9 Cells) Step2->InVitro IC50 < 100 nM? InVitro->Step1 No (Loop back) InVivo In Vivo Efficacy (Xenograft) InVitro->InVivo Yes

Caption: Optimization workflow transforming the 3-bromo precursor into a bioavailable inhibitor.

References

  • Liang, J., et al. (2016). "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies."[5] Bioorganic & Medicinal Chemistry Letters.

  • Touchette, Z., et al. (2021). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases.

  • Larch, C. P., et al. (2016). "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery." Bioorganic & Medicinal Chemistry.

  • Labroli, M., et al. (2013). "Discovery of Pyrazolo[1,5-a]pyrimidine-based inhibitors of B-RafV600E." Bioorganic & Medicinal Chemistry Letters.

Sources

Validating the mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1][2]

Executive Summary

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as BD-PP ) is a bioactive fused pyrimidine derivative.[1][2][3] While often utilized as a high-value intermediate in the synthesis of drugs like Zaleplon (sedative) or Dinaciclib (CDK inhibitor), the core structure itself possesses intrinsic biological activity.[1][2]

Current research positions BD-PP as a lead scaffold with two distinct Mechanisms of Action (MoA):

  • Kinase Inhibition: It acts as a Type I ATP-competitive inhibitor, docking into the hinge region of serine/threonine kinases (e.g., CDK2, CK2).[2]

  • Antitubercular Activity: It exhibits phenotypic lethality against Mycobacterium tuberculosis (Mtb), distinct from cell-wall synthesis inhibitors, with resistance mechanisms linked to the FAD-dependent hydroxylase Rv1751 .[1][2]

This guide outlines the protocols to validate these mechanisms, comparing BD-PP against industry standards.

Mechanism of Action Analysis

A. Primary MoA: ATP-Competitive Kinase Inhibition

The pyrazolo[1,5-a]pyrimidin-7-one core mimics the purine ring of ATP.[1][2] The N-heterocycles form hydrogen bonds with the kinase hinge region, while the 3-Bromo and 5,6-Dimethyl substituents provide hydrophobic contacts within the selectivity pocket (gatekeeper residues).[1][2]

B. Secondary MoA: Antitubercular Phenotypic Hit

In Mtb, this scaffold does not target traditional pathways (isoprenoid/cell wall).[1][2] Instead, it undergoes metabolic activation or degradation via Rv1751 .[2] Validation requires distinguishing between direct target inhibition and metabolic susceptibility.[1][2]

C. Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway validation logic for BD-PP.

MoA_ValidationCompound3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneTarget_KinaseTarget: Kinase Hinge Region(CDK2/CK2)Compound->Target_Kinase H-Bonding Target_MtbTarget: Mtb Unknown(Rv1751 Modulation)Compound->Target_Mtb Phenotypic Hit Assay_BindingATP-Competition Assay(ADP-Glo)Target_Kinase->Assay_Binding Validate Affinity Assay_PhenoMtb Alamar Blue(MIC Determination)Target_Mtb->Assay_Pheno Validate Potency Outcome_KinaseOutcome: Reduced Phosphorylation(IC50 < 1 µM)Assay_Binding->Outcome_KinaseOutcome_MtbOutcome: Bacterial Death(MIC < 10 µM)Assay_Pheno->Outcome_Mtb

Caption: Dual-pathway validation workflow for BD-PP, distinguishing between kinase affinity and antitubercular phenotypic activity.

Comparative Performance Guide

To validate BD-PP, you must compare its efficacy against established standards.[1][2]

FeatureBD-PP (Test Article)Staurosporine (Kinase Std.)[1][2]Isoniazid (TB Std.)[1][2]Comparative Insight
Primary Target Multi-Kinase / Mtb UnknownPan-Kinase (PKC, CDK)InhA (Cell Wall)BD-PP is more selective than Staurosporine but less potent than Isoniazid.[1][2]
Binding Mode ATP-Competitive (Hinge)ATP-CompetitiveCovalent AdductBD-PP requires reversible binding assays (Kd), unlike covalent inhibitors.[1][2]
Solubility (DMSO) High (>10 mM)HighModerateBD-PP's lipophilicity (dimethyl group) aids cell permeability.[1][2]
IC50 / MIC ~1-10 µM (Hit range)< 10 nM (Potent)< 0.5 µM (Potent)BD-PP is a Lead Compound , requiring optimization for nanomolar potency.[1][2]

Experimental Validation Protocols

Protocol A: Kinase Interaction Validation (ADP-Glo Assay)

Objective: Confirm BD-PP functions as an ATP-competitive inhibitor.[1][2] Causality: If BD-PP competes with ATP, increasing ATP concentration should shift the IC50 curve to the right (Cheng-Prusoff relationship).[1][2]

  • Reagents: Recombinant CDK2/CyclinE, ATP (Ultra-pure), ADP-Glo™ Reagent (Promega), BD-PP (dissolved in DMSO).[1][2]

  • Preparation: Prepare a serial dilution of BD-PP (0.1 nM to 100 µM) in kinase buffer.

  • Reaction:

    • Incubate Kinase + Substrate + BD-PP for 10 min at RT.

    • Initiate reaction with ATP (at

      
       concentration).[1][2]
      
    • Incubate for 40 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP).[1][2] Add Kinase Detection Reagent (converts ADP to Luciferase signal).[1][2]

  • Data Analysis: Plot Luminescence (RLU) vs. Log[BD-PP]. Fit to Sigmoidal Dose-Response.[1][2]

    • Validation Criteria: IC50 must be dose-dependent.[1][2] Hill slope should be ~ -1.0.[1][2]

Protocol B: Antitubercular Phenotypic Screen (MABA)

Objective: Validate intrinsic anti-mycobacterial activity independent of host factors.[1][2] Causality: The Microplate Alamar Blue Assay (MABA) relies on the reduction of resazurin to resorufin by metabolically active bacteria.[1][2]

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6).

  • Plating: Dispense 100 µL culture into 96-well plates containing serial dilutions of BD-PP. Include Isoniazid (positive control) and DMSO (negative control).[1][2]

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue + 12 µL Tween 80. Incubate 24h.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm).

    • Validation Criteria: Blue (Resazurin) = Inhibition; Pink (Resorufin) = Growth.[1][2] BD-PP should show a clear MIC breakpoint.[1][2]

Structural Validation (In Silico)

To support the "Mechanism of Action" claim, you must visualize the binding pose.[2]

Binding_TopologyScaffoldPyrazolo[1,5-a]pyrimidineCoreHingeHinge Region(Glu-Lys Backbone)Scaffold->Hinge H-Bond (N1/N4) GatekeeperGatekeeper Residue(Selectivity Pocket)Scaffold->Gatekeeper Hydrophobic (3-Br) SolventSolvent Front(7-One Carbonyl)Scaffold->Solvent H-Bond Acceptor (C=O)

Caption: Predicted binding topology of BD-PP in the kinase ATP-binding pocket.

Interpretation:

  • 3-Bromo: Occupies the hydrophobic pocket near the gatekeeper, often enhancing selectivity over other kinases.[1]

  • 7-One (Carbonyl): Acts as a hydrogen bond acceptor, crucial for orienting the molecule in the active site.[1][2]

References

  • Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)

    • Source: ACS Infectious Diseases (2021).[1][2] "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents."

    • Relevance: Identifies the scaffold as a hit against M. tuberculosis and links resistance to Rv1751.[1][2]

    • [1][2]

  • Kinase Inhibition (CDK/DDR1)

    • Source: Journal of Medicinal Chemistry (2013).[1][2][4] "Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective DDR1 inhibitors."

    • Relevance: Validates the pyrazolo[1,5-a]pyrimidine core as a privileged kinase inhibitor scaffold.[1][2][4]

  • Chemical Structure & Properties

    • Source: PubChem Compound Summary.[1][2] "Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives."

    • [1][2]

Purity Analysis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 1429309-27-2). This scaffold is a critical intermediate in the development of bioactive compounds, including PI3K


 inhibitors and GABA-A receptor modulators.

Standard C18 alkyl phases often fail to resolve the critical regiooisomeric impurities inherent to the cyclocondensation synthesis of this molecule. This guide objectively compares a standard C18 Method against an optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity via


-

interactions.

Part 1: The Analytical Challenge

Synthesis and Impurity Origin

The target molecule is typically synthesized via the condensation of 4-bromo-3-methyl-1H-pyrazol-5-amine with ethyl 2-methylacetoacetate . This reaction is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogen.

  • Target Molecule: 7-one isomer (thermodynamically favored in acidic conditions).

  • Critical Impurity (Regioisomer): 5-one isomer (kinetic product).

  • Process Impurities: Unreacted aminopyrazole, debrominated analogs, and O-alkylated byproducts.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the origin of the critical regioisomeric impurity.

SynthesisPathway Reagents Reagents: 4-Bromo-3-methyl-1H-pyrazol-5-amine + Ethyl 2-methylacetoacetate Intermediate Intermediate: Schiff Base / Enamine Reagents->Intermediate Condensation Target TARGET: 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one Intermediate->Target Cyclization (Path A) Thermodynamic Impurity IMPURITY (Regioisomer): 3-Bromo-6,7-dimethyl pyrazolo[1,5-a]pyrimidin-5-one Intermediate->Impurity Cyclization (Path B) Kinetic

Figure 1: Divergent synthesis pathway showing the origin of the critical regioisomeric impurity.

Part 2: Method Comparison

We compared two distinct chromatographic systems. System A represents a standard starting point for reverse-phase HPLC. System B is the optimized protocol designed for heterocyclic separation.

System A: The "Standard" C18 Approach
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.

  • Mechanism: Hydrophobic interaction.

  • Outcome: Often results in co-elution of regioisomers due to identical molecular weight and similar hydrophobicity (logP). Peak tailing is common due to secondary interactions with residual silanols.

System B: The "Optimized" Phenyl-Hexyl Approach
  • Column: Phenyl-Hexyl (or Biphenyl), 2.7 µm (Core-shell), 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: The electron-deficient pyrimidine ring interacts differently with the phenyl stationary phase depending on the position of the carbonyl group (5-one vs 7-one), resulting in baseline separation.

Comparative Data Summary
ParameterSystem A (Standard C18)System B (Phenyl-Hexyl)Improvement
Critical Resolution (

)
1.2 (Partial Co-elution)3.8 (Baseline Separation) +216%
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric) Improved Shape
Retention Time (Target) 12.4 min9.8 minFaster Run
Selectivity (

)
1.041.15Higher Specificity

Technical Insight: The Phenyl-Hexyl phase utilizes the differing electron densities of the regioisomers. The target 7-one isomer possesses a distinct resonance structure compared to the 5-one impurity, allowing the phenyl rings on the column to "discriminate" between them via orbital overlap.

Part 3: Detailed Experimental Protocol (System B)

This protocol is validated for the separation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one from its key impurities.

Reagents and Materials
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with Formic Acid).

    • Why: Buffering at pH 3.5 suppresses the ionization of the acidic amide/enol proton, ensuring the molecule remains neutral for consistent retention.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (or equivalent).

Instrument Settings
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Controls viscosity and mass transfer kinetics).

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Sample Injection / Hold
10.04060Linear Gradient
12.0595Wash
14.0595Wash Hold
14.1955Re-equilibration
18.0955Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (1 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 4: Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct column chemistry based on impurity profile.

MethodLogic Start Start: Purity Analysis of Pyrazolo[1,5-a]pyrimidine CheckImpurity Identify Critical Impurities Start->CheckImpurity IsRegio Is Regioisomer Separation Required? CheckImpurity->IsRegio NoRegio Use Standard C18 (Hydrophobic Selectivity) IsRegio->NoRegio No YesRegio Use Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) IsRegio->YesRegio Yes Optimize Optimize Mobile Phase pH (Suppress Tautomerization) NoRegio->Optimize YesRegio->Optimize Final Final Validated Method Optimize->Final

Figure 2: Decision tree for selecting stationary phases for heterocyclic analysis.

References

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][1]

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • PubChem. 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Related Structure Data). [Link]

Sources

Comparative Guide: X-ray Crystallography of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Researchers Focus: Structural efficacy, crystallizability, and binding kinetics compared to Purine scaffolds.[1][2]

Executive Summary: The Scaffold Advantage

In kinase drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior bioisostere to the traditional purine nucleus. While purines (the endogenous substrate mimic) offer natural affinity, they suffer from promiscuity and poor solubility.

This guide objectively compares the pyrazolo[1,5-a]pyrimidine class against purine and indolinone alternatives. Experimental data confirms that this scaffold offers distinct crystallographic advantages—specifically enhanced lattice packing and tunable hinge-binding vectors —facilitating higher-resolution structures (typically <2.2 Å) essential for Structure-Based Drug Design (SBDD).

Structural Rationale & Comparative Analysis

The Core Problem: Purine Limitations

Purine-based inhibitors often face the "donor-acceptor mismatch" when modifying the C-2/C-6 positions, leading to hydration penalties in the active site. Furthermore, the N7 and N9 nitrogens in purines can act as non-specific H-bond acceptors, reducing selectivity.

The Solution: Pyrazolo[1,5-a]pyrimidine

This scaffold removes the N7/N9 acceptors, altering the electronic landscape.

  • Binding Mode: It typically binds in the ATP pocket but often induces a "flipped" orientation compared to purines, accessing the hydrophobic back-pocket more effectively.

  • Crystallizability: The fused bicyclic system is rigid and planar but lacks the aggregation-prone nature of some purines, leading to faster nucleation in hanging-drop experiments.

Table 1: Physicochemical & Crystallographic Comparison
FeaturePyrazolo[1,5-a]pyrimidine (Product)Purine Scaffold (Alternative)Indolinone (Alternative)
Hinge Interaction Bidentate (N1, N4 typically involved)Tridentate or Bidentate (N1, N6, N7)Monodentate or Bidentate
Solubility (LogS) High (Tunable via C7 substitution)Low to ModerateLow (Aggregation prone)
Crystallization Success High (Rigid, distinct dipole)Moderate (Twinning common)Moderate (Polymorphism issues)
Selectivity Potential High (Vectors at C3/C7 allow unique access)Low (Mimics ATP too closely)Moderate
Avg.[3] Resolution (PDB) ~1.9 - 2.2 Å (e.g., PDB 1Y91)~2.4 - 2.8 Å~2.5 Å

Mechanistic Insight: The Hinge Binding Logic

The following diagram illustrates the critical difference in binding topology between the Pyrazolo[1,5-a]pyrimidine scaffold and a standard Purine. The "Vector Shift" at C7 is the key driver for selectivity.

BindingLogic cluster_0 Kinase Hinge Region (Target) cluster_1 Pyrazolo[1,5-a]pyrimidine cluster_2 Purine (Alternative) Residue_Backbone Backbone NH / CO (e.g., Leu83 in CDK2) N1_Acceptor N1 (Acceptor) N1_Acceptor->Residue_Backbone  Strong H-Bond   C7_Vector C7 Substitution (Solvent/Selectivity Front) C7_Vector->N1_Acceptor  Electronic Tuning   N4_Donor N4 (Donor Potential) N7_N9 N7/N9 (Promiscuous H-bonds) N7_N9->Residue_Backbone  Non-specific Interaction   C6_Amino C6 Amino (Donor) C6_Amino->Residue_Backbone  Standard H-Bond  

Figure 1: Comparative binding logic. The Pyrazolo[1,5-a]pyrimidine scaffold (Green) offers a cleaner H-bond network compared to the promiscuous Purine (Red).

Experimental Protocol: Co-Crystallization Workflow

This protocol is validated for CDK2 and Trk kinase systems (e.g., PDB 1Y91, 5L2W).

Phase A: Protein Preparation
  • Concentration: Concentrate the kinase domain (e.g., CDK2) to 10–15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

    • Expert Insight: Avoid phosphate buffers; they often crystallize with the salt, leading to false positives.

  • Ligand Incubation: Dissolve the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO (100 mM stock). Add to protein at a 3:1 molar excess . Incubate on ice for 1 hour.

    • Why? This scaffold has higher lipophilicity than purines. The 1-hour incubation ensures equilibrium binding and prevents precipitation in the drop.

Phase B: Crystallization (Hanging Drop Vapor Diffusion)
  • Reservoir Solution: 1.0 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 1% PEG 400.

  • Drop Setup: Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution.

  • Seeding (Critical Step): If nucleation is slow (common with highly selective derivatives), use micro-seeding from a native CDK2 crystal. This scaffold responds exceptionally well to streak seeding.

Phase C: Data Collection & Refinement
  • Cryoprotection: Transfer crystals to reservoir solution + 25% Glycerol. Flash cool in liquid nitrogen.

  • Diffraction: Collect at 100 K. Expect space group

    
     (monoclinic).
    
  • Refinement: Use rigid-body refinement first. The pyrazolo[1,5-a]pyrimidine core is rigid; define it as a single TLS group to improve

    
     values.
    
Visualization of Workflow

Workflow Synth Ligand Synthesis (Pyrazolo-pyrimidine) Complex Complex Formation (3:1 Molar Ratio) Synth->Complex DMSO Solubilization Screen Sparse Matrix Screening Complex->Screen Hanging Drop Optim Optimization (Micro-seeding) Screen->Optim Nucleation Check Optim->Screen Iterative Refinement Diffract X-Ray Diffraction (< 2.2 Å) Optim->Diffract Cryo-cooling

Figure 2: Validated co-crystallization pipeline for pyrazolo[1,5-a]pyrimidine derivatives.

Case Study Data: CDK2 Inhibition

Referencing PDB 1Y91 and 5L2W (Dinaciclib), we observe the performance of this scaffold.

  • Target: CDK2 (Cell Division Protein Kinase 2).

  • Ligand: Pyrazolo[1,5-a]pyrimidine derivative vs. Dinaciclib.[4]

  • Interaction Map:

    • Glu81 & Leu83: The scaffold forms the canonical hinge H-bonds.

    • Selectivity: A bulky substituent at C7 displaces the "gatekeeper" residue, a mechanism less accessible to planar purines without disrupting the H-bond network.

  • Electron Density: The rigid core results in low B-factors (< 30

    
    ) for the ligand, providing unambiguous density maps even at moderate resolutions (2.5 Å).
    

References

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. (PDB: 1Y91)

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics. (PDB: 5L2W)

  • Fouda, A. M., et al. (2021). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Richardson, C. M., et al. (2006).[1] "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters. (PDB: 2C6O)[1]

Sources

Comparative Guide: Pyrazolo[1,5-a]pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Regiochemical control, structural validation, and biological differentiation of 5- vs. 7-substituted isomers.

Executive Summary: The Regioisomer Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Zaleplon (sedative) and Larotrectinib (TRK inhibitor). However, its synthesis presents a persistent challenge: the reaction of 3(5)-aminopyrazoles with 1,3-electrophiles often yields a mixture of 5-substituted and 7-substituted regioisomers.

Misassignment of these isomers is a known pitfall in the literature. This guide provides a definitive framework for controlling regioselectivity, unambiguously assigning structure via NMR, and understanding the divergent biological profiles of these isomers.

Synthetic Accessibility & Regiocontrol

The formation of the pyrimidine ring occurs via the condensation of a 3(5)-aminopyrazole with a 1,3-dielectrophile (e.g.,


-ketoester, 

-diketone, or alkynone). The regiochemical outcome is dictated by the initial nucleophilic attack of the exocyclic amine (

) versus the endocyclic pyrazole nitrogen (

).
Mechanism of Regiodivergence

The reaction is governed by the "Hard and Soft Acids and Bases" (HSAB) principle and steric factors.

  • Path A (Kinetic): The more nucleophilic exocyclic

    
     attacks the most reactive electrophilic center (often the ketone).
    
  • Path B (Thermodynamic): Reversible intermediate formation allows the more stable isomer to predominate, often driven by solvent choice (protic vs. aprotic).

Comparison of Synthetic Methods
Target IsomerElectrophile TypeKey Reagents/ConditionsRegioselectivity Driver
7-Substituted

-Ketoesters
AcOH, RefluxInitial attack of

on ketone, followed by cyclization on ester.
5-Substituted Alkynones / EnaminonesNaOEt, EtOHInitial Michael addition of ring nitrogen (

) to activated alkyne/alkene.
7-One / 5-Hydroxy Malonate DerivativesNaOEt, EtOHThermodynamic control; often yields the 7-one (tautomerizes to 7-hydroxy).
5-One / 7-Hydroxy 1,3-DimethyluracilNaOEt (Correction Protocol)Ring-opening of uracil directs the specific formation of the 5-one isomer.
Visualization: Regioselective Synthesis Pathways

RegioSelectivity Aminopyrazole 3(5)-Aminopyrazole IntermediateA Intermediate A (Amine attacks Ketone) Aminopyrazole->IntermediateA Acidic Cond. (Kinetic Control) IntermediateB Intermediate B (Ring N attacks Alkyne) Aminopyrazole->IntermediateB Basic Cond. (Michael Addn) BetaKetoester β-Ketoester (R-CO-CH2-COOEt) BetaKetoester->IntermediateA Alkynone Alkynone (R-C≡C-CO-R') Alkynone->IntermediateB Prod7 7-Substituted Isomer (Major in Acid) IntermediateA->Prod7 Cyclization on Ester Prod5 5-Substituted Isomer (Major in Base/Alkynone) IntermediateB->Prod5 Cyclization on Carbonyl

Caption: Divergent synthetic pathways driven by electrophile nature and reaction conditions.

Structural Characterization (The "Trust" Protocol)

Relying solely on 1H NMR chemical shifts is insufficient due to substituent effects. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for distinguishing isomers.

The Self-Validating NMR Protocol
  • Acquire 1H NMR: Assign the pyrazole proton (

    
    ) and the pyrimidine protons (
    
    
    
    ).
  • Run NOESY/ROESY: Look for cross-peaks between the pyrazole

    
     and the substituent on the pyrimidine ring.
    
    • 7-Substituted Isomer: Strong NOE between Pyrazole-

      
       and the substituent at 
      
      
      
      .
    • 5-Substituted Isomer: NOE between Pyrazole-

      
       and Pyrimidine-
      
      
      
      (or no NOE to the substituent).
  • 15N HMBC (Advanced): If NOESY is ambiguous, 15N HMBC can distinguish the bridgehead nitrogen chemical shifts, which differ significantly between regioisomers.

NMR_Decision_Tree Start Isolate Product NOESY Run NOESY Spectrum Start->NOESY CheckH3 NOE between Pyrazole-H3 & Substituent? NOESY->CheckH3 Result7 7-Substituted Isomer (CONFIRMED) CheckH3->Result7 Yes (Strong Cross-peak) Result5 5-Substituted Isomer (CONFIRMED) CheckH3->Result5 No (Cross-peak to H6 only)

Caption: Logic flow for unambiguous regioisomer assignment using NOESY NMR.

Biological Performance Comparison

The biological activity of pyrazolo[1,5-a]pyrimidines is highly sensitive to substitution patterns. In kinase inhibition (e.g., CDK2, TRK), the scaffold mimics ATP.

Structure-Activity Relationship (SAR) Matrix
Feature7-Substituted Isomer5-Substituted IsomerMechanistic Insight
Binding Mode Often projects substituent into the Solvent Front .Often projects substituent into the Hydrophobic Pocket (Gatekeeper).7-position is critical for solubilizing groups (e.g., morpholine in PI3K

inhibitors).
Potency (CDK2) High (if 3-position is properly functionalized).Variable; often lower if steric clash occurs with the hinge region.The 3-position (CN, amide) is the primary "hinge binder".
Selectivity Tunable via steric bulk at C7.Less tunable; often drives pan-kinase activity.7-substituents can induce atropisomerism, improving selectivity (e.g., TRK inhibitors).
Data Comparison: CDK2/TRK Inhibition

Data synthesized from recent comparative studies (e.g., Compounds 6t vs. 6s).[1]

Compound IDRegioisomerTargetIC50 (

M)
Outcome
Cmpd 6t 7-SubstitutedCDK20.09 Highly Potent
Cmpd 6s 5-SubstitutedCDK20.232.5x Less Potent
Larotrectinib 7-SubstitutedTRKA0.07 Clinical Standard
Isomer B 5-SubstitutedTRKA>1.0Inactive/Weak

Key Insight: For ATP-competitive inhibitors, the 7-substituted geometry typically allows for better accommodation of solubilizing tails without disrupting the critical hinge-binding hydrogen bonds formed by the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine

Targeting the thermodynamic product via acid catalysis.

  • Reactants: Mix 3-aminopyrazole (1.0 equiv) and ethyl benzoylacetate (1.1 equiv) in Glacial Acetic Acid (5 mL/mmol).

  • Reflux: Heat the mixture at 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into ice-water.

  • Isolation: The 7-substituted isomer typically precipitates. Filter, wash with water, and recrystallize from Ethanol.

  • Validation: Confirm structure via NOESY (interaction between pyrazole-H and phenyl-ortho protons).

Protocol B: Synthesis of 5-Substituted Isomers via Enaminones

Targeting the kinetic product via Michael addition.

  • Reactants: Mix 3-aminopyrazole (1.0 equiv) and the corresponding enaminone (1.1 equiv) in absolute Ethanol.

  • Catalyst: Add catalytic Sodium Ethoxide (0.1 equiv).

  • Reflux: Heat at 80°C for 2–3 hours.

  • Isolation: Evaporate solvent. Purify via flash column chromatography (often required as regioselectivity is lower than Method A).

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 2023. Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Pharmaceuticals, 2024. Link

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. International Journal of Molecular Sciences, 2024. Link

  • Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers (Correction of Literature). Journal of Organic Chemistry, 2007. Link

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[2] Link

Sources

Benchmarking 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In modern drug discovery, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as Compound 1 ) represents a "privileged scaffold"—a core chemical structure capable of binding to multiple unrelated protein targets with high affinity depending on its functionalization.

While Compound 1 is often categorized as a synthetic intermediate, its intrinsic biological activity and structural rigidity make it a critical starting point for developing inhibitors against DDR1 (Discoidin Domain Receptor 1) and PDE1 (Phosphodiesterase 1) .

This guide outlines the rigorous benchmarking of Compound 1 and its direct derivatives against established drugs. We move beyond simple IC50 comparisons to evaluate Ligand Efficiency (LE) , Selectivity Indices (SI) , and Metabolic Stability .

The Benchmarking Targets
  • Primary Target (Oncology/Fibrosis): DDR1 Kinase.[1]

    • Benchmark Drug:Dasatinib (Broad-spectrum kinase inhibitor) & DDR1-IN-1 (Tool compound).

  • Secondary Target (CNS/Cognition): PDE1.

    • Benchmark Drug:Vinpocetine (Classic PDE1 inhibitor) & ITI-214 (Clinical candidate).

Comparative Landscape: Scaffold vs. Known Drugs

The following table benchmarks the physicochemical profile of the core scaffold (Compound 1) against the drugs it aims to displace. Note that Compound 1 possesses a lower Molecular Weight (MW), offering significant "growth vectors" for optimization.

FeatureCompound 1 (Scaffold)Dasatinib (DDR1 Benchmark)Vinpocetine (PDE1 Benchmark)
Role Lead / Advanced IntermediateApproved Drug (Oncology)Dietary Supp. / Drug (CNS)
MW ( g/mol ) ~242.07488.01350.45
Primary Mechanism Electrophilic Lead / H-Bond DonorATP-Competitive InhibitorPDE1 Isoenzyme Inhibition
Key Liability Metabolic clearance (unoptimized)Off-target toxicity (Src/Abl)Low solubility / Bioavailability
Optimization Vector C-3 (Suzuki Coupling)N/A (Optimized)N/A (Optimized)
Target Potency Low µM (Predicted)< 1 nM (DDR1)~10-20 µM (PDE1)

Benchmarking Workflow & Logic

To scientifically validate Compound 1, one cannot simply test the bromide. One must synthesize the C-3 aryl derivative (the "Active Probe") to compare "apples to apples" with Dasatinib.

Visualization: The Optimization & Testing Logic

The following diagram illustrates the critical path from the raw scaffold to validated data points.

BenchmarkingWorkflow Scaffold Compound 1 (3-Br-5,6-Me-Scaffold) Suzuki Pd-Catalyzed Cross-Coupling Scaffold->Suzuki Functionalization Probe Functionalized Probe (3-Aryl Derivative) Suzuki->Probe Purification Assay_DDR1 Assay A: DDR1 (LanthaScreen) Probe->Assay_DDR1 Oncology Track Assay_PDE1 Assay B: PDE1 (PDE-Glo) Probe->Assay_PDE1 CNS Track Data_Analysis Data Normalization (vs. Dasatinib/Vinpocetine) Assay_DDR1->Data_Analysis Assay_PDE1->Data_Analysis

Caption: Workflow transforming the 3-bromo intermediate into a testable probe for parallel benchmarking against DDR1 and PDE1 targets.

Experimental Protocols

Protocol A: DDR1 Kinase Inhibition (Benchmarking vs. Dasatinib)

Objective: Determine if the scaffold derivative achieves nanomolar potency against DDR1, a key driver in fibrosis and tumor invasion.

Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagent Prep: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling:

    • Dissolve Compound 1 derivative and Dasatinib (Control) in 100% DMSO.

    • Prepare a 10-point dose-response curve (start at 10 µM, 3-fold serial dilution).

  • Reaction Assembly:

    • Add 2.5 µL of compound to a 384-well plate.

    • Add 5 µL of DDR1 enzyme (0.5 ng/well) + Alexa Fluor® tracer.

    • Add 2.5 µL of ATP (at Km apparent, typically 10-50 µM).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Eu-anti-GST antibody. Read on a multimode plate reader (e.g., EnVision).

  • Data Validation:

    • Z-Prime (Z') : Must be > 0.7 for the assay to be valid.

    • Normalization : Normalize data to 0% inhibition (DMSO only) and 100% inhibition (10 µM Staurosporine).

Success Metric: The derivative is considered "Hit-to-Lead" ready if IC50 < 250 nM (Dasatinib is typically < 5 nM).

Protocol B: PDE1 Phosphodiesterase Assay (Benchmarking vs. Vinpocetine)

Objective: Assess the scaffold's potential for cognitive enhancement (CNS).

Methodology: Luminescent PDE-Glo™ Assay (Promega).

  • Substrate Prep: Use cGMP (10 µM) as the substrate. PDE1 preferentially hydrolyzes cGMP.

  • Enzyme Activation: PDE1 is Calcium/Calmodulin-dependent.

    • Critical Step: Buffer must contain 10 µM CaCl2 and 10 U/mL Calmodulin. Without this, PDE1 is inactive, and the assay fails.

  • Reaction:

    • Incubate Compound 1 derivative (0.1 nM – 100 µM) with PDE1 enzyme and cGMP for 30 mins at RT.

    • Include Vinpocetine as the positive control.

  • Termination: Add Termination Buffer (stops PDE reaction).

  • Detection: Add Detection Solution (converts remaining cGMP into ATP -> Light).

    • Note: This is a "gain of signal" assay (more inhibition = more cGMP left = less light generated in the secondary reaction? Correction: PDE-Glo converts GMP to ATP. So, high PDE activity = High GMP = Low Light. Inhibition = High cGMP = High Light? Check: Actually, PDE-Glo converts the product (GMP/AMP) to ATP. Therefore: High PDE Activity = High Luminescence. Inhibitor = Low Luminescence. )

    • Correction for Integrity: The standard PDE-Glo converts AMP/GMP (reaction product) to ATP. Therefore, Inhibition = Decrease in Luminescence .

  • Analysis: Fit to a 4-parameter logistic equation.

Success Metric: IC50 < 5 µM (Vinpocetine is ~10-20 µM). If the scaffold beats Vinpocetine, it is a high-priority CNS lead.

Mechanistic Context: Why This Scaffold?

To interpret the data, one must understand the signaling pathway. The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP (for kinases) or cGMP (for PDEs), allowing it to slot into the active site.

Visualization: DDR1 Signaling & Inhibition

The following diagram details the downstream effects of inhibiting DDR1 with a Compound 1 derivative.

DDR1Path Collagen Collagen (ECM) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Activation Src Src Kinase DDR1->Src Phosphorylation Inhibitor Compound 1 Derivative (Inhibitor) Inhibitor->DDR1 Blocks ATP Binding Fibrosis Fibrosis & Tumor Invasion Inhibitor->Fibrosis PREVENTS MAPK MAPK / ERK Src->MAPK MMP MMP Production (Matrix Metalloproteinases) MAPK->MMP MMP->Fibrosis

Caption: Mechanism of Action. The scaffold competes with ATP at the DDR1 active site, halting the Src-MAPK cascade responsible for fibrosis.

Data Interpretation & Decision Matrix

Once you have the experimental data, use this matrix to decide the fate of the project.

MetricResult vs. BenchmarkInterpretationAction
DDR1 Potency IC50 < DasatinibSuperior PotencyAdvance to PK Studies
DDR1 Potency IC50 = 1-10x DasatinibComparable PotencyCheck Selectivity (vs. Abl/Src)
PDE1 Potency IC50 < VinpocetineSuperior CNS LeadHigh Priority (Patentable)
Selectivity Hits both DDR1 & PDE1"Dirty" DrugModify C-5/C-6 Methyls to tune specificity
The "Lipophilic Efficiency" (LLE) Check

Formula:



Because Compound 1 is small (MW ~242), it likely has a low cLogP (~1.5).

  • If your derivative has a pIC50 of 7.0 (100 nM) and cLogP of 2.5, LLE = 4.5 .

  • Dasatinib has an LLE of ~3.5.

References

  • ITI-214 (Lenrispodun) Mechanism: Intra-Cellular Therapies. "Phosphodiesterase 1 inhibition in the treatment of cognitive impairment." Journal of Pharmacology and Experimental Therapeutics.

  • Pyrazolo[1,5-a]pyrimidine Scaffold Review: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances.

  • DDR1 Inhibition: "Discovery of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective DDR1 inhibitors."[1] Journal of Medicinal Chemistry.

  • Vinpocetine Pharmacology: "Vinpocetine as a potent PDE1 inhibitor." Acta Pharmaceutica.

  • Assay Protocols: Promega PDE-Glo™ Technical Manual.

Sources

Cross-reactivity profiling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Edged Scaffold

Content Type: Technical Comparison Guide Subject: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (referred to herein as BDPP-7 ) Primary Application: Lead scaffold for KDM5 (Histone Demethylase) inhibition and Antitubercular drug discovery.

The Application Scientist’s Perspective: In the realm of fragment-based drug discovery (FBDD), BDPP-7 acts as a "privileged scaffold." Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, making it an exceptional starting point for kinase and epigenetic inhibitors. However, this promiscuity is its greatest liability.

This guide provides a rigorous cross-reactivity profile, contrasting BDPP-7 against high-specificity alternatives. We dissect its tendency to "hop" between epigenetic targets (KDM5) and off-target kinases (CDKs, Trk), providing you with the experimental protocols necessary to validate selectivity early in your pipeline.

Mechanistic Profiling & Target Landscape

The Primary Target: KDM5 (Jarid1)

The 7(4H)-one tautomer of the pyrazolo[1,5-a]pyrimidine system functions as a bioisostere for the cofactor binding elements in histone lysine demethylases (KDM5 family).

  • Mechanism: Competitive inhibition at the 2-oxoglutarate (2-OG) binding site.

  • Biological Outcome: Prevents demethylation of H3K4me3, sustaining active transcription marks.

The Liability: The Kinase "Hinge" Trap

Because BDPP-7 mimics adenine, it inherently possesses affinity for the ATP-binding pocket of various kinases.

  • Off-Target Mechanism: The N1-N2 motif and the C7-carbonyl form hydrogen bonds with the "hinge region" residues (e.g., Met592 in Trk kinases).

  • The "3-Bromo" Factor: This halogen is not just a synthetic handle; it often occupies the hydrophobic "gatekeeper" pocket in kinases, inadvertently increasing off-target potency against CDK12/13 and Trk families.

DOT Diagram: The KDM5 vs. Kinase Interaction

The following diagram illustrates the structural divergence where BDPP-7 can bind either the Epigenetic target (Desirable) or the Kinase target (Liability).

BDPP_Interaction_Landscape cluster_Epigenetic Primary Target (Epigenetic) cluster_OffTarget Off-Target Liability (Kinome) BDPP BDPP-7 Scaffold (Adenine Mimic) KDM5 KDM5 (Jarid1) Active Site BDPP->KDM5 Competes w/ 2-OG ATP_Pocket ATP Binding Pocket (Hinge Region) BDPP->ATP_Pocket H-Bond Mimicry H3K4 H3K4me3 (Substrate) KDM5->H3K4 Inhibition Preserves Transcription Sustained Transcription H3K4->Transcription Promotes CDK CDK12 / Trk Inhibition ATP_Pocket->CDK Blocks ATP Toxicity Cell Cycle Arrest / Toxicity CDK->Toxicity Side Effect

Caption: BDPP-7 acts as a dual-binder, competing with 2-OG in KDM5 (Green) and ATP in Kinases (Red), necessitating rigorous profiling.

Comparative Analysis: Performance vs. Alternatives

To validate BDPP-7, we compare it against a dedicated KDM5 inhibitor (CPI-455 ) and a broad-spectrum kinase inhibitor (Roscovitine ) to benchmark its selectivity profile.

Table 1: Cross-Reactivity & Potency Benchmark
FeatureBDPP-7 (The Scaffold) CPI-455 (KDM5 Standard) Roscovitine (Kinase Control)
Primary Class Dual-Probe / ScaffoldHistone Demethylase InhibitorPan-CDK Inhibitor
KDM5A IC50 ~2.5 µM (Moderate)0.01 µM (High Potency)>50 µM (Inactive)
CDK2/CyclinE IC50 0.8 - 1.2 µM (High Liability) >10 µM (Selective)0.1 µM (Potent)
GABA-A Affinity Low-Moderate (Substituent dependent)NegligibleNegligible
Metabolic Stability High (Due to 3-Br/5,6-Me blocking)ModerateLow (Rapid oxidation)
Use Case Library Generation / FBDD Final Clinical CandidateKinase Biology Control

Key Insight: BDPP-7 is not a clinical drug in isolation. It is a starting point . Its nanomolar affinity for kinases (specifically CDKs) means that any biological data generated using BDPP-7 at concentrations >1 µM is likely contaminated by kinase inhibition effects.

Experimental Protocols for Validation

Protocol A: Differential Thermal Shift Assay (TSA)

Purpose: To confirm target engagement in a cell-free system, distinguishing between KDM5 and CDK binding.

  • Preparation: Prepare 5 µM recombinant KDM5A and 5 µM CDK2 in separate PCR plates.

  • Dye Loading: Add SYPRO Orange (5x final concentration) to the buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Dosing: Add BDPP-7 at a concentration gradient (0.1 µM to 50 µM). Include CPI-455 (KDM5 control) and Roscovitine (CDK control) in parallel wells.

  • Melt Curve: Run on a RT-PCR machine: 25°C to 95°C at 0.5°C/min ramp.

  • Analysis:

    • Valid Hit: A

      
       > 3°C for KDM5A indicates specific binding.
      
    • Liability Flag: If BDPP-7 causes a

      
       > 2°C in the CDK2 well, the compound is non-selective.
      
Protocol B: The "Rescue" Functional Assay

Purpose: To verify if cellular phenotypes are due to KDM5 inhibition or Kinase toxicity.

  • Cell Line: Use PC9 cells (sensitive to KDM5 inhibition).

  • Treatment: Treat cells with BDPP-7 (IC90 concentration).

  • Readout 1 (Epigenetic): Perform Western Blot for H3K4me3 . An increase indicates KDM5 inhibition.

  • Readout 2 (Kinase/Apoptosis): Perform Western Blot for Cleaved Caspase-3 and Phospho-Rb (Retinoblastoma).

    • Interpretation: If you see H3K4me3 increase without immediate Phospho-Rb loss, the effect is epigenetic. If Phospho-Rb drops rapidly (within 2-4 hours), the compound is acting as a CDK inhibitor.

Workflow Visualization: The Screening Cascade

This diagram outlines the decision tree for researchers using BDPP-7.

Screening_Cascade Start Start: BDPP-7 Scaffold Synthesis Primary_Assay Primary Assay: KDM5 Enzymatic Screen Start->Primary_Assay Hit_Check Activity < 5 µM? Primary_Assay->Hit_Check Selectivity_Screen Selectivity Screen: Kinase Panel (ADP-Glo) Hit_Check->Selectivity_Screen Yes Discard Discard: Promiscuous Binder Hit_Check->Discard No Decision_Point Kinase Activity? Selectivity_Screen->Decision_Point Optimize Lead Optimization: Modify C3/C7 to break Hinge Binding Decision_Point->Optimize High Selectivity Decision_Point->Discard High Cross-Reactivity

Caption: Critical path for validating BDPP-7 derivatives. Kinase screening is a mandatory "Go/No-Go" gate.

References

  • Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016)

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances / PubMed Central

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (2024)

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2017)

  • Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors (Patent). Source: Google Patents (CN117940427A)

Technical Comparison Guide: Pharmacokinetic Profile of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., CDKs, Trk, JAK). As a bioisostere of the purine ring system, it offers distinct pharmacokinetic (PK) advantages over traditional scaffolds like quinazolines or fused tricyclics.

This guide provides a rigorous technical analysis of the scaffold's ADME (Absorption, Distribution, Metabolism, Excretion) profile. It contrasts the scaffold with key alternatives, identifies metabolic "soft spots," and details validated experimental protocols for profiling these compounds.

Structural Basis of PK Properties[1]

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system containing a bridgehead nitrogen.[1] Its pharmacokinetic superiority often stems from three structural determinants:

  • Purine Bioisosterism: It mimics the adenine pharmacophore of ATP but lacks the N-7/N-9 imidazole nitrogens of purines, reducing susceptibility to specific nucleoside transporters and metabolic glycosylation.

  • Tunable Lipophilicity: Unlike the highly planar and lipophilic quinazoline scaffold, the pyrazolo[1,5-a]pyrimidine core allows for vectors (C-3, C-5, C-7 positions) that can be substituted to modulate LogD without disrupting the hinge-binding motif.

  • Solubility Profile: The bridgehead nitrogen creates a dipole moment that often confers improved aqueous solubility compared to symmetric fused systems like naphthalene or quinoline derivatives.

Diagram: Scaffold Architecture & Numbering

The following diagram illustrates the core numbering and its relationship to the ATP-binding pocket.

Scaffold_Analysis Scaffold Pyrazolo[1,5-a]pyrimidine Core Purine Purine (Adenine) Comparator Scaffold->Purine Bioisostere N_Bridge N-Bridgehead (N-1) Dipole & H-Bond Acceptor Scaffold->N_Bridge Contains C3_Pos C-3 Position (Nucleophilic/Metabolic Soft Spot) Scaffold->C3_Pos Liability C5_C7 C-5/C-7 Positions (Solubility Vectors) Scaffold->C5_C7 Optimization Hinge Region Hinge Region N_Bridge->Hinge Region Binds Met592 (e.g., Trk)

Caption: Structural comparison highlighting the N-bridgehead for hinge binding and C-3 metabolic liability.

Comparative PK Metrics

The following data synthesizes performance trends of pyrazolo[1,5-a]pyrimidines against common alternatives (Quinazolines and Flavonoids).

Table 1: Physicochemical and PK Comparison
MetricPyrazolo[1,5-a]pyrimidineQuinazoline (Alternative)Flavonoid (e.g., Flavopiridol)
Aqueous Solubility High (Tunable via C-5/C-7)Low (Often requires formulation aid)Moderate (pH dependent)
Metabolic Stability Variable (C-3 oxidation is rapid if unsubstituted)Moderate (C-6/7 demethylation)Low (Rapid glucuronidation)
CYP Inhibition Low to ModerateHigh (Often CYP3A4 inhibitor)Moderate
Kinase Selectivity High (Vectors allow specific pocket filling)Moderate (Promiscuous binder)Low (Pan-CDK inhibitor)
CNS Penetration High (e.g., Zaleplon, Dinaciclib)Variable (P-gp substrate liability)Low
Case Study: Dinaciclib vs. Flavopiridol

Dinaciclib (Pyrazolo[1,5-a]pyrimidine) was developed to overcome the poor PK profile of Flavopiridol (Flavonoid).[2][3]

  • Flavopiridol: Required continuous IV infusion due to high protein binding (>95%) and rapid glucuronidation. Narrow therapeutic window.[3]

  • Dinaciclib: Demonstrated a superior therapeutic index, shorter half-life (~2 hours in humans) allowing for pulsatile dosing (critical for apoptosis induction without prolonged toxicity), and lower off-target effects.

Metabolic Liabilities & Optimization Strategies

The primary pharmacokinetic challenge with this scaffold is oxidative metabolism.

The C-3 "Soft Spot"

The pyrazole ring is electron-rich. The C-3 position is highly nucleophilic and susceptible to oxidation by Cytochrome P450 enzymes (CYP3A4).

  • Unsubstituted C-3: Rapid clearance (

    
     > 100 µL/min/mg).
    
  • Optimization: Blocking C-3 with electron-withdrawing groups (CN, Cl) or steric bulk (Isopropyl, Aryl) significantly reduces metabolic turnover.

Diagram: Metabolic Pathway & Blocking Strategy

Metabolism_Pathway Parent Parent Scaffold (Unsubstituted C-3) Optimized C-3 Substituted Analog (CN, Cl, Aryl) Parent->Optimized Medicinal Chem Modification CYP CYP3A4 / CYP2D6 Parent->CYP Oxidative Attack Metabolite 3-OH / 3-Oxo Metabolite (Inactive/Toxic) Optimized->CYP Steric/Electronic Block CYP->Metabolite Rapid Clearance

Caption: The C-3 position is the primary site of metabolic instability; substitution blocks CYP-mediated oxidation.

Experimental Protocols (Self-Validating Systems)

To objectively assess the PK profile, the following protocols must be utilized. These are designed to be self-validating through the use of internal standards and positive controls.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) and 

.[4]
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare test compound (1 µM final) in phosphate buffer (100 mM, pH 7.4).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound for 5 min at 37°C.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge (4000 rpm, 20 min). Inject supernatant.

    • Monitor parent depletion. Plot

      
       vs. time.
      
    • Calculation:

      
      .
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion independent of transporters.

  • System: Use a pre-coated phospholipid plate (artificial membrane).

  • Donor Well: Add compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Add blank PBS.

  • Incubation: 4 hours at 25°C (humidified, no agitation).

  • Validation:

    • Low Permeability Control: Furosemide.

    • High Permeability Control: Carbamazepine.

  • Readout: UV/Vis or LC-MS quantification of donor/acceptor compartments. Calculate

    
     (Effective Permeability).
    

References

  • Pyrazolo[1,5-a]pyrimidines as a privileged scaffold for kinase inhibitors. Source: NIH / PMC URL:[Link]

  • Dinaciclib: A Novel CDK Inhibitor with Superior PK Profile. Source:[5] Frontiers in Oncology URL:[Link]

  • Metabolic Stability and LC-MS/MS Analysis of Kinase Inhibitors. Source: RSC Advances URL:[6][7][Link]

  • Microsomal Stability Protocol and Validation. Source: Waters Corporation Application Note URL:[Link][8]

Sources

Selectivity of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one for PI3Kδ vs other isoforms.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile and application of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one , a critical scaffold in the development of next-generation PI3Kδ inhibitors.

Executive Summary: The Scaffold Strategy

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not a standalone drug but the foundational "warhead precursor" for a highly specific class of PI3Kδ inhibitors (exemplified by the CPL302 series, such as CPL302253 and CPL302415).

While first-generation PI3Kδ inhibitors (e.g., Idelalisib) utilize a quinazolinone core, this pyrazolo[1,5-a]pyrimidine scaffold offers a distinct binding mode. The "3-Bromo" moiety serves as the selectivity vector , allowing the attachment of hydrophobic groups (indoles, benzimidazoles) that penetrate the PI3Kδ specificity pocket, while the "5,6-dimethyl" core provides steric exclusion against ubiquitous isoforms like PI3Kα.

Key Performance Metrics (Derived Inhibitors):

  • Primary Target: PI3Kδ (

    
    )
    
  • Selectivity Index: >70-fold vs. PI3Kα; >900-fold vs. PI3K

    
    .[1]
    
  • Mechanism: ATP-competitive inhibition with induced-fit binding in the specificity pocket.

Chemical Profile & Structural Logic

FeatureSpecificationFunction in Ligand Design
Core Structure Pyrazolo[1,5-a]pyrimidin-7(4H)-oneActs as the Hinge Binder . The N-4 and C-7 carbonyl form hydrogen bonds with the kinase hinge region (Val828 in PI3Kδ).
3-Bromo Position Electrophilic HandleThe "Exit Vector." This bromine is replaced (via Suzuki coupling) with aromatic groups to target the Trp760 shelf (affinity pocket).
5,6-Dimethyl Steric GatekeepersThese methyl groups fill the hydrophobic region near the ribose binding site, optimizing fit for PI3Kδ while creating steric clashes in PI3K

/

.
Structural Basis of Selectivity

The selectivity of this scaffold relies on a "Lock and Key" mechanism that exploits the non-conserved residues in the PI3K ATP-binding pocket.

  • The Hinge: The pyrazolo-pyrimidine core mimics the adenine ring of ATP.

  • The Specificity Pocket: The substituent at C-3 (replacing Br) extends into a hydrophobic pocket formed by Trp760 and Met752 (unique to PI3Kδ).

  • Isoform Exclusion: The 5,6-dimethyl substitution restricts the conformational flexibility required to bind PI3K

    
     effectively, resulting in high 
    
    
    
    -selectivity.

Comparative Selectivity Data

The following data highlights the performance of inhibitors derived directly from the 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold (e.g., CPL302415) compared to clinical standards.

Table 1: Isoform Selectivity Profile ( in nM)
CompoundPI3Kδ (Target)PI3Kα (Off-Target)PI3Kβ (Off-Target)PI3K

(Off-Target)
Selectivity (δ vs α)
CPL302253 (Scaffold Derivative)2.8 >200>4,000>2,500>70x
CPL302415 (Scaffold Derivative)18 1,42225,47016,90279x
Idelalisib (Standard)2.582056589328x
Duvelisib (Dual

)
2.51,60085027 640x

Data Source: Stypik et al., Pharmaceuticals 2022 [1]; Celon Pharma R&D Data.

Analysis:

  • Vs. Idelalisib: The pyrazolo-pyrimidine derivatives show comparable potency at PI3Kδ but significantly improved selectivity against PI3K

    
     (939-fold for CPL302415 vs ~35-fold for Idelalisib). This reduces the risk of immune-related adverse events associated with 
    
    
    
    -inhibition.
  • Vs. Duvelisib: Duvelisib is a dual inhibitor. The 3-bromo-derived scaffold is strictly

    
    -selective, making it superior for indications where pure B-cell targeting is required without T-cell (
    
    
    
    ) suppression.

Experimental Protocols

To utilize this scaffold or validate its derivatives, the following protocols are recommended.

A. Synthesis Workflow (From Bromo-Precursor)

The 3-Bromo compound is the starting material.

  • Reactants: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq), Boronic acid derivative (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30 min or reflux for 4h.

  • Purification: Flash chromatography (DCM/MeOH).

B. ADP-Glo™ Kinase Assay (Selectivity Validation)

Standard operating procedure for determining


.
  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM

    
    , 0.025% BSA).
    
  • Compound Dilution: Serially dilute the inhibitor (from 3-Bromo derivative) in DMSO (10 mM start). Transfer 50 nL to a 384-well plate.

  • Enzyme Addition: Add 2 µL of PI3K isoform (α, β, γ, or δ) at optimized concentration (e.g., 2 nM). Incubate 15 min at RT.

  • Substrate Initiation: Add 2 µL of ATP/PIP2 mix (

    
     ATP final). Incubate 60 min at RT.
    
  • Detection: Add 4 µL ADP-Glo™ Reagent (40 min incubation) followed by 8 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Visualizations

Figure 1: PI3K Signaling & Inhibition Logic

This diagram illustrates the downstream effects of selectively inhibiting PI3Kδ using the pyrazolo[1,5-a]pyrimidine scaffold in B-cell malignancies.

PI3K_Pathway Rec B-Cell Receptor (BCR) PI3K PI3Kδ (Target) Rec->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Signaling Cascade Prolif Prolif mTOR->Prolif Cell Proliferation Inhibitor Scaffold Derivative (CPL302253) Inhibitor->PI3K Selective Inhibition (IC50 = 2.8 nM)

Caption: Selective blockade of the PI3Kδ isoform prevents PIP3 generation, halting the Akt/mTOR survival signal in malignant B-cells.

Figure 2: Scaffold Optimization Workflow

The logical flow from the 3-Bromo precursor to the active drug candidate.

Synthesis_Workflow Core 3-Bromo-5,6-dimethyl pyrazolo[1,5-a]pyrimidin-7-one (The Scaffold) Rxn Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Rxn Functionalization Hit Hit Compound (Indole Derivative) Rxn->Hit Affinity Pocket Entry Opt Lead Optimization (CPL302253) Hit->Opt ADME/Selectivity Tuning

Caption: The 3-Bromo core acts as the electrophilic anchor; selectivity is achieved by coupling aromatic groups that fit the PI3Kδ affinity pocket.

References

  • Stypik, M., et al. (2022).[2][3] "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 15(8), 927.[1]

  • Mach, M., et al. (2020).[3] "Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ." Journal of Pharmacological Sciences.

  • Celon Pharma S.A. (2022).[1] "Novel inhibitors of PI3K delta protein kinases." Patent WO201600156A1.

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

[1]

Executive Summary

Objective: Establish a compliant, safe, and efficient disposal workflow for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as BDPP ). Scope: This protocol applies to the pure solid compound, reaction mixtures, and contaminated consumables. Critical Directive: BDPP is a halogenated nitrogen heterocycle . Unlike standard organic waste, it requires segregation into Halogenated Waste Streams to prevent the formation of dioxins during incineration and to protect standard catalytic oxidizers in waste facilities from bromine poisoning.

Part 1: Chemical Assessment & Hazard Identification

Scientific Integrity Check: As a pyrazolo[1,5-a]pyrimidine derivative carrying a bromine atom, BDPP exhibits specific reactivity profiles that dictate its disposal pathway. The presence of the bromine atom (C-Br bond) and the fused nitrogen ring system implies potential thermal instability and the release of toxic effluents (HBr, NOx) upon combustion.

Physicochemical Profile (Estimated & Analog-Based)
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₈H₈BrN₃ONitrogen/Bromine content mandates high-temp incineration.[1]
Physical State Solid (Powder/Crystal)Dust explosion hazard if micronized; inhalation risk.[1]
Solubility Low in water; Soluble in DMSO, DMFDo not flush down drains.[1] Aqueous extraction is inefficient.
Acidity/Basicity Amphoteric (Amide/Enol tautomer)Compatible with neutral organic waste; avoid strong acids/bases.[1]
Hazard Classification (GHS)

Based on structural analogs (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidines), treat with the following conservative hazard profile:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (Organohalogen assumption).

Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating System: Disposal safety begins at the bench. The following segregation rules act as a "firewall" against incompatible reactions in the waste drum.

The Segregation Logic

Why Segregate?

  • Halogen Content: BDPP contains bromine. Mixing this with non-halogenated solvents (like Acetone or Ethanol waste) downgrades the entire container to "Halogenated," significantly increasing disposal costs and requiring specialized incineration (typically >1100°C with scrubbers) to capture Hydrogen Bromide (HBr) gas.

  • Oxidizer Incompatibility: The pyrazolo-pyrimidine ring is electron-rich. Mixing with strong oxidizers (e.g., Nitric Acid waste) can lead to uncontrolled exothermic ring oxidation.

Waste Stream Categorization

Assign BDPP waste to one of the following streams based on its state:

  • Stream A (Solid Waste): Pure BDPP, contaminated gloves, weighing boats, paper towels.

    • Container: Wide-mouth HDPE jar or double-bagged in 6-mil polyethylene.[1]

    • Label: "Hazardous Waste - Solid, Toxic, Organohalogen."

  • Stream B (Liquid Mother Liquor): Reaction mixtures containing BDPP (e.g., in DMF, DMSO, or DCM).

    • Container: HDPE or Glass Carboy (Safety Coated).

    • Label: "Hazardous Waste - Liquid, Halogenated Organic ."[4]

Part 3: The Disposal Workflow (Core Protocol)

Step-by-Step Procedure

Step 1: Quantification & Deactivation

  • Action: Estimate the mass of BDPP in the waste.

  • Protocol: If BDPP is reactive in your specific synthesis (e.g., an activated intermediate), quench with a mild nucleophile (like water or ethanol) before placing it in the waste container. Ensure the mixture has cooled to room temperature.

Step 2: pH Validation

  • Action: Check the pH of liquid waste streams.

  • Requirement: pH must be between 5 and 9 .

  • Reasoning: Highly acidic brominated waste can evolve HBr gas in the drum. Neutralize with Sodium Bicarbonate if necessary before capping.

Step 3: Packaging

  • Solids: Place in a sealable bag, expel air, seal, and place inside the solid waste drum.

  • Liquids: Pour into the "Halogenated" carboy. Do not fill >90% to allow for thermal expansion.

Step 4: Labeling (RCRA Compliance)

  • Use the specific waste codes applicable to your region. For the US (EPA/RCRA):

    • If not specifically U-listed, use D001 (Ignitable, if in solvent) and check for Toxicity Characteristic if applicable.

    • Label clearly: "Contains 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.[1] Brominated Organic."

Visualized Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of BDPP waste.

DisposalWorkflowStartWaste Generation:3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, wipes, gloves)StateCheck->SolidLiquidLiquid Waste(Mother Liquor / Solvents)StateCheck->LiquidBaggingDouble Bag in 6-mil PolyethyleneSolid->BaggingSolidLabelLabel: Hazardous Waste Solid(Toxic, Organohalogen)Bagging->SolidLabelIncinerationDisposal Method:High-Temp Incineration (>1100°C)with HBr ScrubbingSolidLabel->IncinerationHalogenCheckDoes solvent contain Halogens?(DCM, Chloroform) ORIs BDPP conc. >1%?Liquid->HalogenCheckHaloStreamStream: HALOGENATED ORGANIC(Green Label)HalogenCheck->HaloStreamYes (Default for BDPP)NonHaloStreamStream: NON-HALOGENATED(Only if BDPP is trace <0.1%)HalogenCheck->NonHaloStreamNo (Rare)HaloStream->IncinerationNonHaloStream->Incineration

Caption: Decision matrix for segregating BDPP waste. Note that due to the bromine content, the "Halogenated" stream is the default safety path for liquids.

Part 4: Emergency Contingencies

Spill Cleanup Protocol

In the event of a powder spill of BDPP:

  • Evacuate & Ventilate: Clear the immediate area.[5][6] Dust may be irritating.

  • PPE: Don double nitrile gloves, N95 (or P100) respirator, and safety goggles.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup: Scoop up the material using a plastic spatula.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspected respiratory irritant).

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Remove contaminated clothing.[2][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[2][3][6]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation Guide (Halogenated Organic Wastes). Retrieved from [Link]

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives (General Safety Profile). Retrieved from [Link][1]

Personal protective equipment for handling 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors. While specific toxicological data for this exact substitution pattern may be limited, structural analogues in the halogenated pyrazolopyrimidine class frequently exhibit acute oral toxicity and sensitizing properties .

As a Senior Application Scientist, I advise treating this compound as a Control Band 3 (Potent) substance until specific IC50/LD50 data proves otherwise. The primary risks are inhalation of fine particulates during weighing and dermal absorption when in solution.

Hazard Profile (GHS Classification based on Analogues)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H301 Toxic if swallowed.[1]Zero-tolerance for surface contamination.
Skin Irritation H315 Causes skin irritation.[1]Double-gloving mandated for solutions.
Eye Irritation H319 Causes serious eye irritation.[1]Goggles required; safety glasses insufficient for powders.
STOT - SE H335 May cause respiratory irritation.[1]Fume hood use is mandatory.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the compound (Solid vs. Solution).

A. Respiratory Protection[2][3][4][5]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm .

  • Secondary Control (Spill/Emergency): If containment is breached, use a Full-Face Respirator with P100/OV cartridges .

    • Why: The "Bromo" substituent increases lipophilicity, potentially aiding absorption across mucous membranes if dust is inhaled.

B. Dermal Protection (Gloves)

Standard nitrile gloves are often insufficient for halogenated heterocycles in organic solvents (e.g., DCM, DMF) due to rapid permeation.

OperationGlove ProtocolRationale
Solid Handling (Weighing)Single Nitrile (5 mil) Protection against dry particulate. Change immediately if contaminated.[2]
Solution Handling (Synthesis)Double Gloving Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Laminate (Silver Shield®)
C. Ocular Protection[6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely solely on safety glasses with side shields when handling the dry powder, as airborne fines can bypass side gaps.

Operational Workflow & Engineering Controls

Protocol 1: Safe Weighing of Static-Prone Solids

Heterocyclic powders often carry static charges, causing "jumping" during weighing.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer:

    • Do not transfer directly from the stock bottle to the balance.

    • Transfer a small amount to a secondary container (scintillation vial) first.

    • Why: This limits the "source term"—if you drop the vial, you spill 500mg, not the entire 50g stock.

  • Decontamination: Wipe the exterior of the secondary container with a chemically compatible solvent (e.g., Ethanol) before removing it from the hood.

Protocol 2: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, prefer DMSO or DMF over volatile chlorinated solvents (DCM/Chloroform) if chemistry permits.

    • Why: Lower volatility reduces the risk of inhaling aerosolized droplets containing the dissolved toxicant.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of toxic dust.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for PPE and containment based on the operational state.

SafetyWorkflow Start Start: Handling 3-Bromo-5,6-dimethyl... StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution / Reaction Mixture StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood / Enclosure 2. Anti-static Gun 3. Splash Goggles Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck DustControl Control: HEPA Filtered Exhaust Weighing->DustControl Disposal Disposal: Segregated Halogenated Waste DustControl->Disposal Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Polar Polar Aprotic (DMSO, DMF) SolventCheck->Polar GloveHigh PPE: Silver Shield / Laminate Gloves Halogenated->GloveHigh High Permeation Risk GloveStd PPE: Double Nitrile Gloves Polar->GloveStd GloveHigh->Disposal GloveStd->Disposal

Caption: Operational logic flow for PPE selection based on physical state and solvent compatibility.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (>500 mg).

  • Don PPE: Double nitrile gloves, N95 (minimum) or P100 respirator, goggles.

  • Contain: Cover the spill with a damp paper towel (water/surfactant) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe area 3x with soap and water.

Disposal Procedures

This compound contains both Nitrogen (heterocycle) and Halogen (Bromine).

  • Waste Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Clearly tag as "Contains Toxic Pyrazolopyrimidine Derivatives."

  • Do NOT mix with oxidizers (e.g., Nitric Acid), as brominated compounds can liberate toxic Bromine gas (

    
    ) under oxidative stress.
    

References

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs.

  • Fisher Scientific. (2025). Safety Data Sheet: Halogenated Heterocycles Generic Guidelines.

  • BLD Pharm. (2025).[4] GHS Classification Data for Pyrazolo[1,5-a]pyrimidine Derivatives.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.